molecular formula C34H53N9O18S4 B12425869 Phytochelatin 4 CAS No. 99465-98-2

Phytochelatin 4

货号: B12425869
CAS 编号: 99465-98-2
分子量: 1004.1 g/mol
InChI 键: RXJVIYXWFHKGJE-QKSWPAOXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phytochelatin 4 (PC4) is a specific oligomer of the phytochelatin family, a class of inducible, cysteine-rich peptides with the general structure (γ-Glu-Cys) n -Gly, where n=4 for PC4 . These peptides are enzymatically synthesized from glutathione (GSH) by the enzyme phytochelatin synthase (PCS) and are recognized as a primary mechanism for heavy metal detoxification and homeostasis in plants, fungi, nematodes, and algae . The core research value of this compound lies in its high-affinity chelation of toxic heavy metals via its thiol groups, with a well-established role in the detoxification of cadmium (Cd) and arsenic (As), as well as mercury (Hg), lead (Pb), zinc (Zn), and copper (Cu) ions . The mechanism of action involves the binding of metal ions in the cytosol to form stable PC-metal complexes, which are subsequently transported and sequestered into the vacuole, thereby reducing the concentration of toxic free metals in sensitive cellular compartments . This process is critical for studying plant tolerance to metal stress. Researchers utilize this compound in a wide range of applications, including: the study of cellular detoxification pathways; phytoremediation, where plants are used to remove contaminants from soil and water; understanding metal ion homeostasis and long-distance transport within organisms; and investigating the molecular and genetic basis of metal tolerance, often through the analysis of PCS-deficient or PCS-overexpressing mutants . Its specific oligomeric length (n=4) makes it a crucial standard for the analytical quantification and characterization of phytochelatin complexes in biological samples using techniques such as HPLC and mass spectrometry . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or human use of any kind.

属性

CAS 编号

99465-98-2

分子式

C34H53N9O18S4

分子量

1004.1 g/mol

IUPAC 名称

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H53N9O18S4/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1

InChI 键

RXJVIYXWFHKGJE-QKSWPAOXSA-N

手性 SMILES

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N

规范 SMILES

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N

产品来源

United States

Foundational & Exploratory

The Role of Phytochelatin Synthase in Phytochelatin 4 Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of phytochelatin synthase (PCS) in the biosynthesis of phytochelatin 4 (PC4), a crucial peptide in heavy metal detoxification pathways in plants and other organisms. This document details the enzymatic mechanism, regulatory signaling cascades, and experimental methodologies pertinent to the study of PCS and PC4.

Introduction to Phytochelatins and Phytochelatin Synthase

Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides that play a central role in chelating and detoxifying heavy metals and metalloids, such as cadmium (Cd), arsenic (As), and mercury (Hg).[1][2] These peptides have the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[3][4] this compound (PC4) is an oligomer with four γ-glutamyl-cysteine repeats.

The synthesis of PCs is catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[5] PCS is a constitutively expressed enzyme that is allosterically activated in the presence of heavy metal ions. This activation leads to the sequential addition of γ-glutamyl-cysteine (γ-EC) moieties from glutathione (GSH) to a growing phytochelatin chain.

Enzymatic Synthesis of this compound

The biosynthesis of PC4 is a multi-step process initiated from the ubiquitous tripeptide, glutathione (GSH). The reaction is catalyzed by phytochelatin synthase and can be conceptually divided into two main stages: the synthesis of PC2 and the subsequent elongation to PC4.

Step 1: Synthesis of Phytochelatin 2 (PC2)

The synthesis of the initial phytochelatin, PC2, involves a transpeptidation reaction where PCS transfers the γ-glutamyl-cysteine (γ-EC) group from a donor GSH molecule to an acceptor GSH molecule. This reaction forms PC2 and releases a molecule of glycine.

Reaction: 2 GSH → (γ-Glu-Cys)₂-Gly (PC2) + Gly

Step 2: Elongation to Phytochelatin 3 (PC3) and this compound (PC4)

Following the synthesis of PC2, PCS catalyzes the sequential addition of further γ-EC units from donor GSH molecules to the growing PC chain. PC2 acts as the substrate for the synthesis of PC3, and subsequently, PC3 serves as the substrate for the synthesis of PC4.

Reaction for PC3 synthesis: PC2 + GSH → (γ-Glu-Cys)₃-Gly (PC3) + Gly Reaction for PC4 synthesis: PC3 + GSH → (γ-Glu-Cys)₄-Gly (PC4) + Gly

The production of longer-chain PCs, including PC4, is influenced by factors such as the concentration of heavy metals and the duration of exposure. Studies have shown that higher concentrations of cadmium and longer exposure times tend to favor the synthesis of higher molecular weight PCs like PC4.

Structure of Phytochelatin Synthase

Eukaryotic phytochelatin synthases are typically composed of two main domains:

  • N-terminal Catalytic Domain: This highly conserved domain contains the active site responsible for the transpeptidase activity. It harbors a catalytic triad of Cysteine, Histidine, and Aspartate residues, characteristic of papain-like cysteine proteases.

  • C-terminal Regulatory Domain: This more variable domain is rich in cysteine residues and is involved in the perception of heavy metal ions, leading to the allosteric activation of the enzyme.

Quantitative Data on Phytochelatin Production

While specific kinetic parameters (Km, Vmax, kcat) for the enzymatic synthesis of PC4 are not extensively documented in the literature, studies have quantified the production of different phytochelatin oligomers over time in the presence of heavy metals. The following table summarizes representative data on the relative production of PC2, PC3, and PC4 by Schistosoma mansoni PCS (SmPCS) upon activation with cadmium.

Time (minutes)PC2 (µmol/mg enzyme)PC3 (µmol/mg enzyme)PC4 (µmol/mg enzyme)
15~0.800
20~1.0~0.10
90PlateauIncreasing~0.2
180PlateauPlateauIncreasing

Data adapted from a study on SmPCS, showing the sequential appearance of PC oligomers. PC5, PC6, and PC7 were also detected after 180 minutes. Note that kinetic parameters can vary significantly between species and with different metal activators.

Signaling Pathways Regulating Phytochelatin Synthase

The production of phytochelatins is tightly regulated at both the post-translational level (enzyme activation) and the transcriptional level (gene expression).

Heavy Metal-Induced Activation and Gene Expression

Heavy metal ions are the primary activators of PCS. The binding of metals to the C-terminal domain of the enzyme is thought to induce a conformational change that activates the catalytic N-terminal domain.

In addition to direct enzyme activation, heavy metal stress can also lead to the upregulation of PCS gene expression. This transcriptional regulation is mediated by complex signaling pathways.

MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway involved in the response to various stresses, including heavy metal exposure. In the context of cadmium stress, the MAPK cascade can lead to the activation of transcription factors that regulate the expression of genes involved in the phytochelatin synthesis pathway.

Transcription Factors

Several transcription factors have been identified as regulators of PCS gene expression. In Arabidopsis thaliana, the transcription factors WRKY45 and ZAT6 have been shown to positively regulate the expression of PCS1 and other genes involved in glutathione biosynthesis in response to cadmium stress.

Below is a diagram illustrating the signaling pathway leading to phytochelatin synthesis.

G Signaling Pathway for Phytochelatin Synthesis HeavyMetal Heavy Metal (e.g., Cd²⁺) ROS Reactive Oxygen Species (ROS) HeavyMetal->ROS induces MAPKKK MAPKKK HeavyMetal->MAPKKK activates PCS_Active Phytochelatin Synthase (active) HeavyMetal->PCS_Active ROS->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates WRKY45 WRKY45 MAPK->WRKY45 activates ZAT6 ZAT6 MAPK->ZAT6 activates PCS_Gene PCS Gene (e.g., AtPCS1) WRKY45->PCS_Gene promotes transcription GSH_synthesis GSH Biosynthesis Genes (e.g., GSH1) ZAT6->GSH_synthesis promotes transcription PCS_mRNA PCS mRNA PCS_Gene->PCS_mRNA transcription PCS_Protein Phytochelatin Synthase (inactive) PCS_mRNA->PCS_Protein translation PCS_Protein->PCS_Active allosteric activation PC4 This compound (PC4) PCS_Active->PC4 catalyzes synthesis GSH Glutathione (GSH) GSH_synthesis->GSH synthesizes GSH->PC4 catalyzes synthesis

Caption: Heavy metal stress-induced signaling pathway for PC4 synthesis.

Experimental Protocols

In Vitro Phytochelatin Synthase Assay

This protocol describes a method for measuring the activity of phytochelatin synthase in vitro.

Materials:

  • Purified recombinant phytochelatin synthase

  • Glutathione (GSH)

  • Heavy metal salt solution (e.g., CdCl₂)

  • Tris-HCl buffer (pH 8.0)

  • β-mercaptoethanol (β-Me)

  • 5-sulfosalicylic acid (SSA)

  • HPLC system with a C18 column and a suitable detector (e.g., UV or fluorescence detector after derivatization, or mass spectrometer)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (e.g., 200 mM, pH 8.0), β-Me (e.g., 10 mM), and GSH (e.g., 10 mM).

  • Add the purified phytochelatin synthase enzyme to the reaction mixture.

  • Initiate the reaction by adding the heavy metal activator (e.g., 0.1 mM CdCl₂).

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 15-180 minutes).

  • Stop the reaction by adding a quenching agent, such as 5-sulfosalicylic acid.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the presence and quantity of PC2, PC3, and PC4 using HPLC or HPLC-MS/MS.

Below is a workflow diagram for the in vitro PCS assay.

G In Vitro Phytochelatin Synthase Assay Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, β-Me, GSH) start->prepare_mix add_enzyme Add Purified PCS Enzyme prepare_mix->add_enzyme start_reaction Initiate Reaction (Add Heavy Metal) add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Add SSA) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze Analyze Supernatant (HPLC or HPLC-MS/MS) centrifuge->analyze end End analyze->end

Caption: Workflow for the in vitro phytochelatin synthase assay.

HPLC-MS/MS Quantification of this compound

This protocol outlines a general method for the sensitive and specific quantification of PC4 from biological samples.

Materials:

  • Plant or cell extract

  • Dithiothreitol (DTT)

  • Formic acid or trifluoroacetic acid (TFA)

  • Acetonitrile

  • Ammonium formate

  • PC4 standard

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Extraction: Homogenize the biological sample in an acidic extraction buffer containing DTT to prevent oxidation of thiols.

  • Sample Cleanup: Perform a solid-phase extraction (SPE) or protein precipitation to remove interfering substances.

  • LC Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the phytochelatins.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Select specific precursor-to-product ion transitions for PC4. For example, monitor the transition of the protonated molecule [M+H]⁺ to a specific fragment ion.

  • Quantification: Generate a standard curve using a certified PC4 standard and calculate the concentration of PC4 in the sample.

Below is a workflow diagram for the HPLC-MS/MS quantification of PC4.

G HPLC-MS/MS Quantification of PC4 Workflow start Start extraction Sample Extraction (with DTT) start->extraction cleanup Sample Cleanup (SPE or Precipitation) extraction->cleanup lc_separation LC Separation (C18 Column, Gradient Elution) cleanup->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification end End quantification->end

Caption: Workflow for the quantification of PC4 by HPLC-MS/MS.

Conclusion

Phytochelatin synthase is the central enzyme in the biosynthesis of phytochelatins, including PC4. Its activity is intricately regulated by the presence of heavy metals and through complex cellular signaling networks involving MAPK cascades and specific transcription factors. The production of PC4 is a key component of the cellular defense mechanism against heavy metal toxicity. The experimental protocols provided in this guide offer a foundation for researchers to investigate the function of PCS and the dynamics of PC4 production in various biological systems. Further research into the specific kinetic parameters of PCS for higher-order phytochelatins and the detailed elucidation of the upstream signaling components will provide a more complete understanding of this vital detoxification pathway.

References

Phytochelatin 4 structure and amino acid sequence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich, heavy metal-binding peptides produced enzymatically in plants, fungi, nematodes, and all groups of algae, including cyanobacteria.[1] These peptides play a crucial role in the detoxification of heavy metals and metalloids, such as cadmium, arsenic, lead, and zinc, by chelation through their sulfhydryl groups.[1][2][3][4] The general structure of phytochelatins is (γ-Glutamyl-Cysteinyl)n-Glycine, where 'n' can range from 2 to 11. This guide focuses specifically on Phytochelatin 4 (PC4), where n=4, providing a detailed overview of its structure, amino acid sequence, biosynthesis, and relevant experimental methodologies.

Structure and Amino Acid Sequence of this compound

This compound is a polypeptide with the general structure (γ-Glu-Cys)4-Gly. Unlike proteins, which are direct gene products, phytochelatins are synthesized enzymatically, which is evident from the presence of the γ-glutamyl linkage between the glutamic acid residues.

The amino acid sequence of this compound is:

γ-Glutamyl-Cysteinyl-γ-Glutamyl-Cysteinyl-γ-Glutamyl-Cysteinyl-γ-Glutamyl-Cysteinyl-Glycine

This structure consists of four repeating γ-glutamyl-cysteine units followed by a terminal glycine.

Quantitative Data

The ability of phytochelatins to chelate heavy metals is fundamental to their biological function. The stability of these metal-peptide complexes can be quantified by their formation constants.

LigandMetal Ionlog K (at pH 7.4)
This compound (PC4)Cd²⁺7.5

Table 1: Stability constant for the 1:1 complex of this compound with Cadmium ions.

Biosynthesis of this compound

Phytochelatins are synthesized from glutathione (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase. The synthesis is induced by the presence of heavy metal ions. The enzyme transfers a γ-glutamyl-cysteine moiety from a donor GSH molecule to an acceptor molecule, which can be another GSH molecule or a growing phytochelatin chain.

The biosynthesis pathway leading to this compound can be visualized as a stepwise elongation process:

Phytochelatin_Biosynthesis cluster_gsh Glutathione Synthesis cluster_pc Phytochelatin Synthesis cluster_sequestration Detoxification Glu Glutamate gECS γ-glutamylcysteine synthetase Glu->gECS Cys Cysteine Cys->gECS Gly Glycine GSHS Glutathione synthetase Gly->GSHS gEC γ-Glu-Cys gECS->gEC GSH Glutathione (GSH) (γ-Glu-Cys-Gly) GSHS->GSH gEC->GSHS GSH_donor GSH (donor) GSH->GSH_donor GSH_acceptor GSH (acceptor) GSH->GSH_acceptor GSH_donor2 GSH (donor) GSH->GSH_donor2 GSH_donor3 GSH (donor) GSH->GSH_donor3 PCS Phytochelatin Synthase (PCS) PC2 Phytochelatin 2 (PC2) ((γ-Glu-Cys)₂-Gly) PCS->PC2 PC3 Phytochelatin 3 (PC3) ((γ-Glu-Cys)₃-Gly) PCS->PC3 PC4 This compound (PC4) ((γ-Glu-Cys)₄-Gly) PCS->PC4 PC2->PCS PC3->PCS PC4_Metal PC4-Metal Complex PC4->PC4_Metal PC4->PC4_Metal Metal Heavy Metal (e.g., Cd²⁺, As³⁺) Metal->PCS Activation Metal_ion Metal Ion Metal->Metal_ion GSH_donor->PCS GSH_acceptor->PCS GSH_donor2->PCS + γ-Glu-Cys GSH_donor3->PCS + γ-Glu-Cys Vacuole Vacuole PC4_Metal->Vacuole Transport Metal_ion->PC4_Metal

Biosynthesis pathway of this compound.

Experimental Protocols

Extraction of Phytochelatins from Plant Tissue

This protocol describes the extraction of thiols, including phytochelatins, from plant tissues for subsequent analysis.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • 60% Perchloric acid

  • Blender or mortar and pestle

  • Centrifuge tubes

  • Centrifuge capable of 13,000 x g

  • Vortex mixer

  • Cryovials

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled blender or a mortar and pestle with liquid nitrogen.

  • For every 1 gram of fresh weight of plant tissue, add 2 mL of 60% perchloric acid.

  • Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 13,000 x g for 5 minutes to pellet cell debris.

  • Carefully collect the supernatant, which contains the extracted phytochelatins.

  • Store the supernatant in cryovials at -80°C until analysis.

Quantification of this compound by HPLC

This protocol outlines a method for the separation and quantification of phytochelatins using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system with a variable wavelength detector

  • Prodigy ODS (3) column (250 x 4.6 mm)

  • C18 ODS guard column (4 x 3 mm)

Reagents:

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Solvent B: Acetonitrile with 0.1% (v/v) TFA

  • Phytochelatin standards (PC2, PC3, PC4)

Chromatographic Conditions:

  • Injection Volume: 20 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Gradient:

    • Start with 2% Solvent B.

    • Linear gradient to 100% Solvent B. (Note: The original document mentions a linear gradient from 2% to 100% solvent B, but does not specify the time. This would need to be optimized based on the specific column and system.)

Procedure:

  • Prepare a standard curve by injecting known concentrations of phytochelatin standards.

  • Inject the prepared plant extracts (from Protocol 1) into the HPLC system.

  • Identify the phytochelatin peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

HPLC_Workflow Sample Plant Extract (containing Phytochelatins) Injection Inject 20 µL into HPLC Sample->Injection Column Separation on C18 Column (Gradient Elution) Injection->Column Detection UV Detection at 214 nm Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Identification & Quantification Chromatogram->Analysis Result Concentration of PC4 Analysis->Result

Experimental workflow for HPLC analysis of this compound.

Conclusion

This compound is a critical molecule in the plant's defense against heavy metal stress. Its unique structure, with repeating γ-glutamyl-cysteine units, allows for the efficient chelation of toxic metal ions. Understanding its biosynthesis and the methods for its extraction and quantification are essential for research in plant physiology, toxicology, and for the development of phytoremediation strategies. The protocols and data presented in this guide provide a solid foundation for professionals working in these fields.

References

Phytochelatin 4: A Core Component in Plant Heavy Metal Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Heavy metal contamination of soil and water poses a significant threat to agriculture, environmental health, and human well-being. Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the toxic effects of heavy metals. A primary defense strategy involves the synthesis of phytochelatins (PCs), a family of cysteine-rich peptides that chelate heavy metals, thereby reducing their intracellular concentration and toxicity. While the roles of shorter-chain phytochelatins like PC2 and PC3 have been extensively studied, the specific function of Phytochelatin 4 (PC4) is emerging as a critical aspect of plant heavy metal tolerance, particularly under high-stress conditions. This technical guide provides a comprehensive overview of the current understanding of PC4's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Function of this compound in Heavy Metal Tolerance

Phytochelatins are enzymatically synthesized peptides with the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11. This compound (PC4) has the structure (γ-Glu-Cys)₄-Gly. Like other phytochelatins, the primary function of PC4 is to bind and sequester heavy metal ions, effectively detoxifying the cytoplasm. The thiol groups (-SH) of the cysteine residues are crucial for this chelating activity.

While sharing a common mechanism with other PCs, evidence suggests that PC4 plays a particularly important role under conditions of high heavy metal stress. Studies have shown that as the concentration of heavy metals like cadmium (Cd) increases, the synthesis of longer-chain PCs, including PC4, becomes more prominent. This suggests that PC4 may be more efficient at chelating metals or forming more stable complexes when the cellular detoxification machinery is under significant pressure.

Furthermore, the detection of PC4 in the phloem sap of Brassica napus indicates a potential role in the long-distance transport of heavy metals within the plant. This long-range mobility could be a mechanism for relocating toxic metals from sensitive tissues, such as roots, to other parts of the plant for storage or detoxification.

Quantitative Data on this compound and Heavy Metal Tolerance

The following tables summarize quantitative data from various studies, highlighting the induction of PC4 in response to heavy metal stress and its metal binding affinity.

Table 1: this compound Levels in Plants Under Heavy Metal Stress

Plant SpeciesTissueHeavy Metal and ConcentrationPC4 Concentration (nmol/g FW or as specified)Fold Increase (compared to control)Reference
Nicotiana tabacum (Tobacco)Roots50 µM Cd(II)~2.5Not specified[1]
Nicotiana tabacum (Tobacco)Shoots50 µM Cd(II)~7.5Not specified[1]
Nicotiana tabacum (Tobacco)Roots100 µM Cd(II)~5.0Not specified[1]
Nicotiana tabacum (Tobacco)Shoots100 µM Cd(II)~15.0Not specified[1]
Nicotiana tabacum (Tobacco)Roots250 µM Cd(II)~7.5Not specified[1]
Nicotiana tabacum (Tobacco)Shoots250 µM Cd(II)~20.0Not specified
Rauvolfia serpentina (cell culture)Cells100 µM ArseniteTrace amounts detectedNot specified

Table 2: Metal Binding Affinity of this compound

PhytochelatinMetal IonLog K (Stability Constant)MethodReference
PC4Cd(II)7.5 (for a 1:1 complex)Spectrophotometry

Signaling Pathways and Experimental Workflows

Phytochelatin Synthesis Pathway

The synthesis of phytochelatins is a multi-step process initiated by the presence of heavy metal ions. The pathway begins with the synthesis of glutathione (GSH), the precursor for all phytochelatins.

Phytochelatin_Synthesis cluster_synthesis Cytosol cluster_chelation Chelation & Sequestration Glu Glutamate gEC γ-Glutamylcysteine (γ-EC) Glu->gEC ATP Cys Cysteine Cys->gEC Gly Glycine GSH Glutathione (GSH) Gly->GSH gEC->GSH ATP PC2 Phytochelatin 2 (PC2) GSH->PC2 γ-EC GSH->PC2 Gly PC3 Phytochelatin 3 (PC3) PC2->PC3 γ-EC PC2->PC3 Gly PC4 This compound (PC4) PC3->PC4 γ-EC PC3->PC4 Gly PC4_Metal PC4-Metal Complex PC4->PC4_Metal PCS Phytochelatin Synthase (PCS) PCS->PC2 PCS->PC3 PCS->PC4 gECS γ-EC Synthetase gECS->gEC GS GSH Synthetase GS->GSH Metal Heavy Metal (e.g., Cd²⁺, As³⁺) Metal->PCS Activates Vacuole Vacuole PC4_Metal->Vacuole Transport ABC ABC Transporter ABC->Vacuole Metal_chelate Heavy Metal (e.g., Cd²⁺, As³⁺) Metal_chelate->PC4_Metal

Caption: Phytochelatin synthesis pathway from amino acid precursors to the formation of PC4 and subsequent metal chelation and vacuolar sequestration.

Experimental Workflow for PC4 Quantification

A robust workflow is essential for the accurate quantification of PC4 in plant tissues. This typically involves extraction, derivatization, and analysis by High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector.

Experimental_Workflow A 1. Sample Collection (e.g., roots, shoots) B 2. Flash Freeze (Liquid Nitrogen) A->B C 3. Homogenization (e.g., mortar and pestle) B->C D 4. Extraction (e.g., HCl, Trifluoroacetic acid) C->D E 5. Centrifugation (Pellet cellular debris) D->E F 6. Supernatant Collection E->F G 7. Derivatization (e.g., monobromobimane) F->G H 8. HPLC-MS/MS Analysis (Quantification of PC4) G->H I 9. Data Analysis H->I

Caption: A typical experimental workflow for the extraction and quantification of this compound from plant tissues.

Experimental Protocols

Extraction of Phytochelatins from Plant Tissue

This protocol is adapted from methodologies used for general phytochelatin extraction and can be optimized for PC4 analysis.

Materials:

  • Plant tissue (roots, shoots, leaves)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a pre-chilled microcentrifuge tube.

  • Add 500 µL of ice-cold Extraction Buffer to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the phytochelatins, and transfer it to a new pre-chilled tube.

  • Store the extract at -80°C until derivatization and analysis.

Derivatization of Phytochelatins with Monobromobimane (mBBr)

Derivatization with a fluorescent tag like mBBr is often necessary for sensitive detection by HPLC with fluorescence detection.

Materials:

  • Phytochelatin extract

  • HEPES buffer (200 mM, pH 8.2)

  • Monobromobimane (mBBr) solution (50 mM in acetonitrile)

  • Dithiothreitol (DTT) solution (100 mM in water)

  • Methanesulfonic acid (MSA)

Procedure:

  • In a microcentrifuge tube, mix 50 µL of the plant extract with 195 µL of HEPES buffer.

  • Add 5 µL of DTT solution to reduce any oxidized thiol groups and incubate at room temperature for 1 hour.

  • Add 10 µL of mBBr solution to the mixture.

  • Incubate in the dark at room temperature for 30 minutes.

  • Stop the reaction by adding 40 µL of MSA.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

Quantification of PC4 by HPLC-MS/MS

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of PC4. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: linear gradient to 50% B

    • 15-17 min: linear gradient to 98% B

    • 17-20 min: hold at 98% B

    • 20-21 min: return to 2% B

    • 21-25 min: re-equilibration at 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (for mBBr-derivatized PC4):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for mBBr-derivatized PC4 will need to be determined empirically. As a starting point, the theoretical monoisotopic mass of (γ-Glu-Cys)₄-Gly is 988.27 Da. The mass of the mBBr derivative would be higher.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

  • A standard curve should be generated using a certified PC4 standard of known concentrations.

  • The concentration of PC4 in the plant extracts is determined by comparing the peak area of the sample to the standard curve.

Conclusion and Future Directions

This compound is an integral component of the plant's defense arsenal against heavy metal toxicity. While its fundamental role as a metal chelator is clear, emerging evidence points towards a specialized function, particularly under high-stress conditions and potentially in the systemic transport of heavy metals. The quantitative data presented in this guide underscores the inducibility of PC4 in response to cadmium and arsenic, and its strong binding affinity for cadmium.

Future research should focus on elucidating the specific functional differences between PC4 and other phytochelatins. Investigating the substrate preference of different phytochelatin synthase isoforms for the synthesis of PC4 would provide valuable insights into its regulation. Furthermore, detailed studies on the transport mechanisms of PC4-metal complexes, both at the cellular (vacuolar sequestration) and whole-plant (phloem transport) levels, are crucial for a complete understanding of its role in heavy metal detoxification and distribution. The development of advanced analytical techniques will be instrumental in precisely quantifying PC4 and its metal complexes in various plant tissues, paving the way for targeted strategies to enhance heavy metal tolerance in crops and for phytoremediation applications.

References

The Role of Phytochelatin 4 in the Sequestration of Arsenic and Other Metalloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytochelatins (PCs) are a family of cysteine-rich peptides that play a pivotal role in the detoxification of heavy metals and metalloids in plants and some other organisms. This technical guide focuses on Phytochelatin 4 (PC4), an oligomer with four γ-glutamylcysteine units, and its crucial function in the sequestration of arsenic and other metalloids. This document provides an in-depth overview of the biochemical mechanisms, quantitative binding characteristics, and detailed experimental protocols relevant to the study of PC4. The information presented herein is intended to serve as a comprehensive resource for researchers in cellular biology, toxicology, and drug development who are investigating chelation-based detoxification strategies.

Introduction: Phytochelatins and Metalloid Detoxification

Phytochelatins are enzymatically synthesized peptides with the general structure (γ-glutamylcysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] These molecules are not primary gene products but are synthesized from glutathione (GSH) by the enzyme phytochelatin synthase (PCS). The synthesis of PCs is induced by the presence of various heavy metal and metalloid ions.[1] The primary mechanism of detoxification involves the chelation of these toxic ions by the sulfhydryl groups of the cysteine residues within the PC structure. The resulting metal-PC complexes are then actively transported into the vacuole for sequestration, effectively removing them from the cytoplasm where they could exert their toxic effects.[2]

Arsenic, a toxic metalloid of significant environmental and health concern, is a potent inducer of phytochelatin synthesis.[1] Plants primarily take up arsenic from the soil in the form of arsenate (As(V)), which is then reduced to the more toxic arsenite (As(III)).[3] It is this trivalent form that is effectively chelated by phytochelatins.

The Central Role of this compound in Arsenic Sequestration

This compound (PC4) has been identified as a key player in the sequestration of arsenic. Upon exposure to arsenite, plant cells upregulate the synthesis of a range of phytochelatins, with PC4 being a significant component.

The sequestration process can be summarized in the following key steps:

  • Activation of Phytochelatin Synthase (PCS): The presence of arsenite and arsenate directly activates the constitutive enzyme phytochelatin synthase. This activation initiates the polymerization of glutathione into phytochelatins of varying lengths, including PC4.

  • Chelation of Arsenite: The sulfhydryl groups of the cysteine residues in PC4 have a high affinity for arsenite. Experimental evidence suggests that the stoichiometry of arsenic to sulfhydryl groups in these complexes is approximately 1:3. This indicates that multiple cysteine residues are involved in coordinating a single arsenic ion. In Arabidopsis, As(III)-PC4 has been identified as one of the most abundant arsenic-phytochelatin complexes in roots.

  • Vacuolar Sequestration: The resulting As(III)-PC4 complexes are transported from the cytoplasm into the vacuole. This transport is an active process mediated by specific ATP-binding cassette (ABC) transporters, such as AtABCC1 and AtABCC2 in Arabidopsis thaliana. This sequestration effectively isolates the toxic metalloid from sensitive cellular components.

Quantitative Data on Phytochelatin-Metalloid Interactions

LigandMetal/MetalloidStability Constant (log K)Stoichiometry (Metal:Ligand)MethodReference
This compound Cadmium (Cd²⁺) 13.39 (at pH 7.4) 1:1 and 2:1Potentiometry/Spectroscopy
This compound Zinc (Zn²⁺) Not explicitly determined for PC4, but generally high1:1Isothermal Titration Calorimetry
Phytochelatins (general) Arsenic (As³⁺) Not determined~1 As : 3 -SH groupsESI-MS, Gel Filtration
Phytochelatins (general) Lead (Pb²⁺) Not determined1:1, 2:1, 1:2, 2:2Nano-ESI-MS

Note: The stability of phytochelatin complexes with various divalent metals follows the general trend: Zn²⁺ ≥ Cu²⁺ ≥ Fe²⁺ > Mg²⁺ > Ca²⁺.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Arsenic Detoxification via this compound

The following diagram illustrates the key steps in the signaling and metabolic pathway leading to the sequestration of arsenic by PC4.

Arsenic_Detoxification cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole As(V) As(V) As(V)_in Arsenate (As(V)) As(V)->As(V)_in Phosphate Transporters As(III) Arsenite (As(III)) As(V)_in->As(III) Arsenate Reductase PCS Phytochelatin Synthase (PCS) As(III)->PCS Activates As-PC4_Complex As(III)-PC4 Complex As(III)->As-PC4_Complex Chelation GSH Glutathione (GSH) PC4 This compound (PC4) GSH->PC4 PCS PC4->As-PC4_Complex As-PC4_Sequest Sequestrated As(III)-PC4 Complex As-PC4_Complex->As-PC4_Sequest ABCC Transporters (e.g., AtABCC1/2)

Caption: Arsenic uptake, reduction, and subsequent sequestration via the this compound pathway.

Experimental Workflow: Quantification of this compound

The following diagram outlines a typical workflow for the extraction, derivatization, and quantification of PC4 from plant tissues.

PC4_Quantification_Workflow A 1. Plant Tissue Homogenization (in liquid nitrogen) B 2. Extraction (e.g., 0.1% TFA with DTT) A->B C 3. Centrifugation (to remove cell debris) B->C D 4. Supernatant Collection C->D E 5. Derivatization (with Monobromobimane) D->E F 6. HPLC Separation (Reversed-phase C18 column) E->F G 7. Detection & Quantification (Fluorescence or ESI-MS/MS) F->G

References

Methodological & Application

Application Note: Quantification of Phytochelatin 4 using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress.[1][2] These peptides play a crucial role in the detoxification of heavy metals by chelating them and facilitating their sequestration. The general structure of phytochelatins is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[1][2] Phytochelatin 4 (PC4) corresponds to the structure (γ-Glu-Cys)₄-Gly. Accurate quantification of specific phytochelatins like PC4 is essential for researchers in plant biology, ecotoxicology, and drug development to understand the mechanisms of metal tolerance and detoxification.

This application note provides a detailed protocol for the quantification of this compound in biological samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection. An alternative method utilizing UV detection without a derivatization step is also discussed.

Principle

The primary method involves the extraction of thiols, including PC4, from the sample matrix. Due to the lack of a strong native chromophore, the thiol groups of phytochelatins are derivatized with a fluorescent reagent, monobromobimane (mBBr), prior to HPLC analysis.[1] The derivatization reaction occurs at a basic pH and results in a stable, highly fluorescent product. The mBBr-derivatized phytochelatins are then separated by RP-HPLC on a C18 column using a gradient elution program. Detection is achieved using a fluorescence detector. Quantification is performed by comparing the peak area of the sample with that of a known standard.

An alternative method bypasses the derivatization step and relies on the peptide bonds for UV absorbance at a low wavelength (214 nm) for detection and quantification.

Experimental Protocols

Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection

1. Reagents and Materials

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Methanesulfonic acid (MSA)

  • 4-(2-hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS) buffer

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Monobromobimane (mBBr)

  • Liquid nitrogen

  • Centrifuge

  • HPLC system with a fluorescence detector and a C18 column

2. Sample Preparation (Plant Tissue)

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a blender.

  • Extract thiols by homogenizing the powdered tissue in an ice-cold extraction buffer (e.g., 0.1 M HCl or 0.1% (v/v) TFA) containing a chelating agent like 6.3 mM DTPA. The ratio of tissue to buffer should be optimized, for example, 1 g of fresh weight to 5 mL of buffer.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the phytochelatins. For long-term storage, the extract can be lyophilized.

3. Pre-column Derivatization with monobromobimane (mBBr)

  • If the extract is lyophilized, reconstitute it in a suitable buffer such as 6.3 mM DTPA with 0.1% (v/v) TFA.

  • In a microcentrifuge tube, mix the sample extract with HEPPS buffer (200 mM, pH 8.2) containing 6.3 mM DTPA.

  • Add a freshly prepared solution of mBBr in acetonitrile (e.g., 25 mM).

  • Incubate the reaction mixture in the dark at a controlled temperature (e.g., 45°C) for a specific duration (e.g., 30 minutes). The optimal reaction time and temperature may need to be determined empirically.

  • Stop the derivatization reaction by adding an acid, such as 1 M methanesulfonic acid.

  • Filter the derivatized sample through a 0.22 µm or 0.45 µm syringe filter before HPLC injection.

4. HPLC and Fluorescence Detection

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) TFA.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Wavelengths: Excitation at 380 nm and Emission at 470 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    40 78 22
    50 5 95

    | 60 | 95 | 5 |

    (Note: This is an exemplary gradient and should be optimized for the specific column and sample matrix.)

5. Quantification

Prepare a calibration curve using a certified standard of this compound. The standard should be derivatized in the same manner as the samples. The concentration of PC4 in the samples is determined by interpolating the peak area from the calibration curve. It is important to note that the derivatization efficiency of mBBr can decrease with increasing chain length of the phytochelatin, which may require correction factors for precise quantification.

Method 2: HPLC with UV Detection (No Derivatization)

This method offers a simpler workflow by eliminating the derivatization step.

1. Sample Preparation

Follow the same sample preparation protocol as in Method 1 to extract the phytochelatins.

2. HPLC and UV Detection

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 80% Acetonitrile in 0.1% (v/v) TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detector Wavelength: 214 nm.

  • Gradient Elution: A linear gradient from 2% to 100% of mobile phase B.

3. Quantification

Quantification is performed by comparing the peak area of PC4 in the sample to a calibration curve generated from a PC4 standard.

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

ParameterMethod 1 (Fluorescence)Method 2 (UV)
Derivatization Pre-column with mBBrNone
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile80% Acetonitrile in 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Detection Fluorescence (Ex: 380 nm, Em: 470 nm)UV at 214 nm

Table 2: Quantitative Performance Data (Example for a non-derivatized method for PC3)

ParameterValueReference
Linearity Range 1.33 µmol/L – 6.66 mmol/L
Correlation Coefficient (r²) 0.996
Limit of Detection (LOD) 0.1 µmol
Limit of Quantification (LOQ) 0.5 µmol
Recovery > 85%

(Note: This data is for PC3 using a non-derivatized method and serves as an example of performance characteristics that should be determined for PC4.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction start Start: Sample Collection (e.g., Plant Tissue) prep Sample Preparation start->prep end_node End: PC4 Quantification freeze Freezing in Liquid N₂ grind Grinding extract Extraction of Thiols homogenize Homogenization (Acidic Buffer + DTPA) centrifuge Centrifugation supernatant Collect Supernatant deriv Pre-column Derivatization (with mBBr) hplc HPLC Separation (C18 Column) deriv->hplc detect Detection hplc->detect fluorescence Fluorescence Detector detect->fluorescence Method 1 uv UV Detector detect->uv Method 2 analysis Data Analysis analysis->end_node sub_prep_group freeze->grind grind->extract sub_extract_group homogenize->centrifuge centrifuge->supernatant supernatant->deriv sub_detect_group fluorescence->analysis uv->analysis

Caption: Experimental workflow for HPLC-based quantification of this compound.

phytochelatin_structure cluster_pc4 This compound (PC4) Structure gsh GSH pc2 PC2 gsh->pc2 + (γ-Glu-Cys) pc3 PC3 pc2->pc3 + (γ-Glu-Cys) gamma_glu_cys γ-Glu-Cys pc4 PC4 pc3->pc4 + (γ-Glu-Cys) glu1 γ-Glu cys1 Cys glu1->cys1 glu2 γ-Glu cys1->glu2 cys2 Cys glu2->cys2 glu3 γ-Glu cys2->glu3 cys3 Cys glu3->cys3 glu4 γ-Glu cys3->glu4 cys4 Cys glu4->cys4 gly Gly cys4->gly

Caption: Biosynthetic relationship of this compound from Glutathione (GSH).

References

Application Note: Fluorescence-Based Detection and Quantification of Phytochelatin 4

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Phytochelatins are a family of cysteine-rich peptides that play a crucial role in heavy metal detoxification in plants, fungi, and certain invertebrates. Phytochelatin 4 (PC4) is a key member of this family. This application note details a robust and sensitive method for the detection and quantification of PC4 using pre-column derivatization with monobromobimane (mBrB) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. This method is highly suitable for researchers in environmental science, plant biology, and toxicology.

Introduction

Phytochelatins (PCs) are enzymatically synthesized peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] These molecules are essential for cellular defense against toxic metal ions through chelation. The quantification of specific phytochelatins, such as PC4, is critical for understanding the mechanisms of metal tolerance and for the development of biomarkers for environmental metal contamination.

Direct detection of phytochelatins is challenging due to the lack of a strong chromophore. Therefore, derivatization of the thiol groups in the cysteine residues is necessary to enable sensitive detection. This protocol utilizes monobromobimane (mBrB), a fluorescent labeling agent that reacts specifically with thiols to form a stable, highly fluorescent derivative. Subsequent separation by RP-HPLC and quantification by fluorescence detection provides a reliable and sensitive analytical method.[2][3]

Experimental Protocols

Materials and Reagents
  • This compound (PC4) standard (Anaspec or equivalent)

  • Monobromobimane (mBrB)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HEPES buffer

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Hydrochloric acid (HCl)

  • Deionized water (18.2 MΩ·cm)

  • Plant, algal, or fungal tissue samples

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.22 µm)

Sample Preparation
  • Homogenization: Freeze approximately 100-200 mg of fresh plant, algal, or fungal tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: To the powdered sample, add 1 mL of extraction buffer (0.1 M HCl containing 1 mM DTPA). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant, which contains the thiol-containing compounds, and transfer it to a new microcentrifuge tube.

Reduction of Disulfides
  • To 200 µL of the supernatant, add 20 µL of 10 mM TCEP solution.

  • Incubate the mixture for 30 minutes at room temperature in the dark to ensure complete reduction of any disulfide bonds.

Derivatization with Monobromobimane (mBrB)
  • To the reduced sample, add 100 µL of 200 mM HEPES buffer (pH 8.0).

  • Add 10 µL of 50 mM mBrB in acetonitrile.

  • Vortex the mixture and incubate for 30 minutes at room temperature in the dark.

  • To stop the reaction, add 70 µL of 1 M methanesulfonic acid.

  • Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.

HPLC-Fluorescence Detection
  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase A: 0.1% (v/v) TFA in water

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

    • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes is a good starting point and should be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

  • Fluorescence Detection:

    • Excitation Wavelength: 380 nm[1][2]

    • Emission Wavelength: 470 nm

Quantification
  • Prepare a series of PC4 standards of known concentrations.

  • Derivatize the standards using the same procedure as the samples.

  • Inject the derivatized standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of PC4 in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The performance of this method has been evaluated and key quantitative data are summarized in the table below.

ParameterValueReference
Limit of Detection (LOD) 0.14 pmol (for 1 µL injection)
Linearity Range 1–20 µg/mL
Average Recovery 91.55%
Excitation Wavelength 380 nm
Emission Wavelength 470 nm

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plant/Algal/Fungal Tissue Homogenization Homogenization in Liquid N2 Sample->Homogenization Extraction Extraction with HCl/DTPA Homogenization->Extraction Centrifugation Centrifugation (15,000 x g) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Reduction Reduction with TCEP Supernatant->Reduction Derivatization_mBrB Derivatization with mBrB Reduction->Derivatization_mBrB Quenching Reaction Quenching Derivatization_mBrB->Quenching Filtration Filtration (0.22 µm) Quenching->Filtration HPLC RP-HPLC Separation Filtration->HPLC Fluorescence Fluorescence Detection (Ex: 380 nm, Em: 470 nm) HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Caption: Experimental workflow for PC4 detection.

signaling_pathway PC4 This compound (PC4) (γ-Glu-Cys)₄-Gly Thiol Thiol Groups (-SH) PC4->Thiol contains Derivative Fluorescent PC4-mBrB Derivative Thiol->Derivative mBrB Monobromobimane (mBrB) mBrB->Derivative reacts with

Caption: Derivatization of PC4 with mBrB.

Conclusion

The described method provides a sensitive and reliable means for the quantification of this compound in various biological samples. The use of monobromobimane as a derivatizing agent, coupled with HPLC-fluorescence detection, allows for low detection limits and good reproducibility. This protocol can be readily adopted by researchers investigating heavy metal stress responses in plants and other organisms. While this method is robust, it is important to consider the inherent instability of phytochelatins and handle samples accordingly to ensure accurate results.

References

Application Notes and Protocols for Electrochemical Detection of Phytochelatin 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress. Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin 4 (PC4), with the structure (γ-Glu-Cys)4-Gly, plays a crucial role in the detoxification of heavy metals such as cadmium and zinc by chelating them and facilitating their sequestration. The ability to accurately detect and quantify PC4 is essential for research in plant physiology, toxicology, and the development of bioremediation strategies. Furthermore, in drug development, understanding the interactions between metallic drugs and biological chelating agents like PC4 is of significant interest.

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional techniques like HPLC with mass spectrometry for the detection of phytochelatins. These methods are based on the electrochemical activity of the thiol groups in the cysteine residues of the phytochelatin structure. This document provides detailed application notes and protocols for the electrochemical detection of this compound.

I. Voltammetric Methods for Direct PC4 Detection

Direct voltammetric techniques can be employed for the detection of PC4. These methods are based on the electrochemical response of PC4 at an electrode surface. While direct electrochemical detection of PC4 is an emerging area, methods developed for other phytochelatins, particularly PC2 and PC3, can be adapted and optimized for PC4.

Adsorptive Transfer Stripping Differential Pulse Voltammetry (AdTS DPV)

This technique involves the pre-concentration of the analyte onto the electrode surface by adsorption, followed by a voltammetric scan to measure the analyte's electrochemical signal. A method developed for the detection of heavy metals using a PC2-modified hanging mercury drop electrode (HMDE) can be adapted for the direct detection of phytochelatins[1][2].

Quantitative Data Summary

ParameterValueReference
AnalytePC2 (adaptable for PC4)[1]
ElectrodeHanging Mercury Drop Electrode (HMDE)[1]
TechniqueAdsorptive Transfer Stripping Differential Pulse Voltammetry (AdTS DPV)[1]
Limit of Detection (LOD)Not explicitly stated for direct PC detection, but the method is sensitive to picomole levels of heavy metals complexed with PC2.

Experimental Protocol

a. Reagents and Equipment

  • This compound standard solution

  • Supporting electrolyte: 0.5 M NaCl, pH 6.4

  • Hanging Mercury Drop Electrode (HMDE) system

  • Ag/AgCl reference electrode

  • Platinum counter electrode

  • Potentiostat/Galvanostat with DPV capabilities

  • Micropipettes

b. Electrode Preparation and Measurement

  • Generate a new mercury drop on the HMDE.

  • Immerse the HMDE in a drop of the PC4 sample solution for a defined accumulation time (e.g., 120 seconds) to allow for adsorption of PC4 onto the electrode surface.

  • Transfer the electrode to the electrochemical cell containing the supporting electrolyte (0.5 M NaCl, pH 6.4).

  • Rinse the electrode by gentle agitation in the supporting electrolyte.

  • Perform the Differential Pulse Voltammetry scan. Typical DPV parameters (to be optimized for PC4) are:

    • Initial potential: -1.2 V

    • End potential: -0.3 V

    • Modulation time: 0.057 s

    • Time interval: 0.2 s

    • Step potential: 1.05 mV/s

    • Modulation amplitude: 250 mV

  • Record the voltammogram. The peak current corresponding to the electrochemical reaction of PC4 is proportional to its concentration.

Workflow for AdTS DPV Detection of PC4

AdTS_DPV_Workflow cluster_prep Preparation cluster_adsorption Adsorption Step cluster_measurement Measurement Step PC4_Sample PC4 Sample Solution Adsorption Immerse HMDE in PC4 sample (e.g., 120s) PC4_Sample->Adsorption HMDE_Prep New Mercury Drop on HMDE HMDE_Prep->Adsorption Transfer Transfer to Electrolyte Cell (0.5 M NaCl, pH 6.4) Adsorption->Transfer Rinse Rinse Electrode Transfer->Rinse DPV_Scan Perform DPV Scan (-1.2 V to -0.3 V) Rinse->DPV_Scan Detection Record Voltammogram (Peak Current vs. [PC4]) DPV_Scan->Detection

Caption: Workflow for PC4 detection using AdTS DPV.

Voltammetry with Copper Solid Amalgam Electrode

This method is based on the formation of a complex between phytochelatins and cuprous ions at the electrode surface. The electrochemical signal of this complex is then measured. This technique has been successfully applied to the determination of PC2 and PC3 and is expected to be applicable to PC4.

Quantitative Data Summary

ParameterValueReference
AnalytesPC2 and PC3 (adaptable for PC4)
ElectrodeCopper Solid Amalgam Electrode
TechniqueDC Voltammetry (DCV)
Linear Range10 - 100 nmol/L
Limit of Detection (LOD)2.1 - 2.6 x 10⁻⁹ mol/L (2.1 - 2.6 nM)

Experimental Protocol

a. Reagents and Equipment

  • This compound standard solution

  • Supporting electrolyte: Borate buffer, pH 8.1

  • Copper Solid Amalgam Electrode

  • Ag/AgCl reference electrode

  • Platinum counter electrode

  • Potentiostat/Galvanostat

b. Electrode Preparation and Measurement

  • Prepare the copper solid amalgam electrode as described in the literature.

  • Perform electrochemical cleaning of the electrode surface before each measurement.

  • Immerse the electrodes in the electrochemical cell containing the borate buffer and the PC4 sample.

  • Record the voltammogram. The current signal corresponding to the formation of the Cu(I)-PC4 complex is measured.

  • The peak height is proportional to the concentration of PC4 in the sample.

II. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

HPLC-ED combines the separation power of HPLC with the high sensitivity of electrochemical detection. This is a robust and specific method for the simultaneous determination of different phytochelatins, including PC4, in complex samples.

Quantitative Data Summary

ParameterValueReference
AnalytesPC2, PC3, PC4, PC5
TechniqueHPLC with Electrochemical Detection (HPLC-ED)
ApplicationDetermination of phytochelatins in flax plants treated with Cadmium.

Experimental Protocol

a. Reagents and Equipment

  • This compound standard solution

  • HPLC system with a suitable column (e.g., reverse-phase C18)

  • Electrochemical detector with a glassy carbon or gold working electrode

  • Mobile phase (to be optimized, often a gradient of acetonitrile and an aqueous buffer with an ion-pairing agent)

  • Sample extraction reagents (e.g., trifluoroacetic acid)

b. Sample Preparation

  • Homogenize the biological sample (e.g., plant tissue) in an acidic extraction buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

c. Chromatographic and Electrochemical Conditions

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the prepared sample.

  • Run the HPLC gradient to separate the different phytochelatins.

  • The electrochemical detector is set to a potential that is sufficient to oxidize the thiol groups of the phytochelatins.

  • The current generated by the oxidation of each phytochelatin is recorded as a function of time, producing a chromatogram where each peak corresponds to a specific phytochelatin. The peak area is proportional to the concentration.

Workflow for HPLC-ED Detection of PC4

HPLC_ED_Workflow cluster_sample_prep Sample Preparation cluster_hplc_separation HPLC Separation cluster_ed_detection Electrochemical Detection Homogenization Homogenize Sample in Extraction Buffer Centrifugation Centrifuge Homogenization->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation EC_Detector Electrochemical Detector (Oxidation of Thiols) Separation->EC_Detector Chromatogram Generate Chromatogram (Peak Area vs. [PC4]) EC_Detector->Chromatogram

Caption: Workflow for PC4 detection using HPLC-ED.

III. Concluding Remarks

The electrochemical detection of this compound is a promising field with significant potential for applications in environmental science, plant biology, and pharmacology. The methods outlined in these application notes provide a starting point for researchers to develop and validate robust analytical procedures for the quantification of PC4. While direct voltammetric methods offer the advantage of speed and simplicity, HPLC-ED provides superior selectivity for the analysis of complex biological samples. The choice of method will depend on the specific application, the required sensitivity, and the available instrumentation. Further research is warranted to develop and validate direct electrochemical sensors and biosensors specifically for this compound.

References

Application Note: Synthesis and Characterization of Phytochelatin 4 (PC4) for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical synthesis, purification, and characterization of Phytochelatin 4 (PC4), a metal-binding peptide with the structure (γ-Glu-Cys)₄-Gly. The resulting high-purity PC4 is suitable for use as an analytical standard in various applications, including metabolomics, toxicology, and environmental science, to accurately identify and quantify endogenous PC4 in biological and environmental samples.

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal exposure.[1] Their general structure is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 5.[2] These peptides play a crucial role in cellular detoxification by chelating heavy metal ions, thereby reducing their toxicity.[1] this compound (PC4) is a key member of this family.

Accurate quantification of PC4 in biological samples is essential for understanding the mechanisms of metal tolerance and accumulation. This requires high-purity, well-characterized analytical standards. Solid-Phase Peptide Synthesis (SPPS) provides a reliable method for producing synthetic PC4.[3][4] This note details the complete workflow for synthesizing PC4, from peptide assembly to final characterization, ensuring its suitability for analytical applications.

PC4 Analytical Standard Characteristics

Quantitative data for the synthesized PC4 standard is crucial for its application. The key characteristics are summarized below.

ParameterValueReference
Structure (γ-Glu-Cys)₄-Gly
Molecular Formula C₃₄H₅₅N₉O₁₈S₄
Theoretical Monoisotopic Mass 1003.2461 DaCalculated
[M+H]⁺ (singly charged ion) m/z 1004.2406
Characteristic MS/MS Transition m/z 1004.0 → m/z 697.0

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of PC4

The synthesis of PC4 is performed using a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-L-Cys(Trt)-OH (Trityl protection for Cysteine thiol group)

  • Fmoc-L-Glu(OtBu)-OH (tert-Butyl protection for Glutamic acid side chain)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Methanol

Protocol:

  • Resin Preparation: Start with Fmoc-Gly-Wang resin. Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Amino Acid Coupling (Cycle 1: Cysteine):

    • In a separate vial, dissolve Fmoc-L-Cys(Trt)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycles: Repeat the deprotection (Step 2) and coupling (Step 3) steps for the remaining amino acids in the following sequence:

    • 3x Fmoc-L-Cys(Trt)-OH

    • 4x Fmoc-L-Glu(OtBu)-OH

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step (Step 2).

  • Resin Drying: Wash the final peptide-resin with DCM (3 times) and Methanol (3 times) and dry under vacuum.

Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups (Trt and OtBu).

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Protocol:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cold cleavage cocktail to the resin.

  • Agitate the mixture for 3 hours at room temperature. TIS acts as a scavenger to prevent side reactions with the cleaved protecting groups.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove remaining scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification by Preparative HPLC

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation & Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the dissolved sample onto the C18 column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% ACN over 40 minutes).

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity.

  • Pool the pure fractions and lyophilize to obtain the final PC4 standard as a white powder.

Characterization and Quality Control

The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Procedure: Dissolve a small amount of the lyophilized peptide in 50% ACN/water with 0.1% formic acid. Infuse the sample into the mass spectrometer.

  • Expected Result: A major peak corresponding to the [M+H]⁺ ion of PC4 at m/z 1004.2 should be observed, confirming the correct molecular weight. Further fragmentation analysis (MS/MS) should show the characteristic transition of 1004.0 → 697.0.

2. Analytical HPLC:

  • Technique: Reversed-phase HPLC with a C18 analytical column.

  • Procedure: Inject a sample of the purified peptide. Run a gradient similar to the preparative method.

  • Expected Result: A single, sharp peak should be observed, indicating a purity of >95%.

Visualization of Workflows

Synthesis and Purification Workflow

The overall process for generating the PC4 analytical standard, from initial synthesis to final quality control, is outlined below.

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing cluster_qc Quality Control Resin Fmoc-Gly-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat 9x Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (Preparative RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure PC4 Standard (>95% Purity) Lyophilization->Final_Product MS Mass Spectrometry (Confirm Mass) Final_Product->MS aHPLC Analytical HPLC (Confirm Purity) Final_Product->aHPLC

Caption: Workflow for the synthesis and purification of PC4.

Application of PC4 Analytical Standard

This diagram illustrates how the synthesized PC4 standard is used to identify and quantify PC4 in an unknown sample.

cluster_standard Standard Analysis cluster_sample Sample Analysis cluster_comparison Identification & Quantification PC4_Standard Synthesized PC4 Standard LCMS_Standard LC-MS/MS Analysis PC4_Standard->LCMS_Standard Standard_Data Reference Data: - Retention Time (RT_std) - Mass Spectrum (MS_std) - Fragmentation (MS/MS_std) LCMS_Standard->Standard_Data Comparison Comparison Standard_Data->Comparison Unknown_Sample Unknown Biological Sample Extract LCMS_Sample LC-MS/MS Analysis Unknown_Sample->LCMS_Sample Sample_Data Sample Data: - Peak at RT_x - Mass Spectrum (MS_x) - Fragmentation (MS/MS_x) LCMS_Sample->Sample_Data Sample_Data->Comparison Identification Identification: If RT_x = RT_std AND MS_x = MS_std => Peak is PC4 Comparison->Identification Quantification Quantification: Compare peak area of identified PC4 to a standard curve Comparison->Quantification

Caption: Using the PC4 standard for sample analysis.

References

Quantifying Phytochelatin 4 in Complex Biological Samples: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides that play a pivotal role in heavy metal detoxification in plants, fungi, and some animal species.[1] These peptides, with the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 5, chelate heavy metals and facilitate their sequestration, thereby mitigating cellular toxicity.[2][3] Phytochelatin 4 (PC4), with four γ-Glu-Cys repeats, is a key long-chain phytochelatin involved in the response to heavy metal stress.[4] Its accurate quantification in complex biological matrices is crucial for understanding the mechanisms of metal tolerance and for the development of phytoremediation strategies. This document provides detailed application notes and protocols for the quantification of PC4.

Signaling Pathway for Phytochelatin Synthesis

Phytochelatins are synthesized from glutathione (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS).[1] This enzyme is constitutively expressed and is activated by the presence of heavy metal ions such as cadmium (Cd²⁺), arsenic (As³⁺), copper (Cu²⁺), and zinc (Zn²⁺). The synthesis is a transpeptidation reaction where the γ-glutamylcysteine (γ-EC) moiety of a GSH donor molecule is transferred to an acceptor molecule, which can be another GSH molecule (to form PC2) or a growing phytochelatin chain (to form PCn+1).

GSH Glutathione (GSH) PCS Phytochelatin Synthase (PCS) GSH->PCS PC2 Phytochelatin 2 (PC2) PCS->PC2 + GSH PC3 Phytochelatin 3 (PC3) PCS->PC3 + GSH PC4 This compound (PC4) PCS->PC4 + GSH HM Heavy Metals (e.g., Cd²⁺, As³⁺) HM->PCS activates PC2->PCS PC3->PCS Vacuole Vacuolar Sequestration PC4->Vacuole Metal Chelation & Transport

Caption: Phytochelatin synthesis pathway activated by heavy metals.

Quantitative Data Summary

The following table summarizes the performance of various methods for the quantification of phytochelatins.

MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
UPLC-MS GSH, PC2, PC3, PC4Aquatic Plants0.02 - 0.08 µg/mL0.03 - 0.09 µg/mL61 - 89
HPLC-UV PC3, PC4Plant Tissue0.1 µmol0.5 µmol> 85
HPLC-Fluorescence PC2, PC3, PC4Plant Tissue2.1 pmol SH-93 - 98
HPLC-ESI-MS/MS PC2Plant Extracts---
UPLC-MS/MS γ-EC, GSH, PC2, PC3, PC4Alga Extracts6 - 16 fmol-73.8 - 91.0

Experimental Protocols

Sample Preparation: Extraction of Phytochelatins from Plant Tissues

The stability of phytochelatins during extraction is critical due to their susceptibility to oxidation. Therefore, extraction should be performed under acidic and reducing conditions, and often in an inert atmosphere.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 0.1 N HCl or 1% (v/v) formic acid.

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).

  • Chelating agent (optional, for metal-complex studies): 2,3-dimercapto-1-propanesulfonic acid (DMPS).

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • Harvest plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 100-200 mg of the frozen powder to a pre-weighed microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Buffer containing a reducing agent (e.g., 5 mM TCEP). For every 100 mg of tissue, use 1 mL of buffer.

  • Vortex the mixture vigorously for 1-2 minutes. To prevent degradation, perform this step in an argon environment if possible.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the phytochelatins, and transfer it to a new tube.

  • The extract can be directly used for analysis or stored at -80°C until use.

cluster_0 Sample Collection & Grinding cluster_1 Extraction cluster_2 Analysis/Storage Harvest Harvest Plant Tissue Freeze Freeze in Liquid N₂ Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind AddBuffer Add Cold Extraction Buffer (+ Reducing Agent) Grind->AddBuffer Vortex Vortex Vigorously AddBuffer->Vortex Centrifuge Centrifuge at 4°C Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Immediate Analysis Collect->Analyze Store Store at -80°C Collect->Store

Caption: Workflow for the extraction of phytochelatins from plant tissues.

Quantification by UPLC-MS/MS

This is a highly sensitive and specific method for the simultaneous quantification of different phytochelatin species.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-40% B (linear gradient)

    • 8-9 min: 40-95% B (linear gradient)

    • 9-10 min: 95% B (hold)

    • 10-10.1 min: 95-2% B (linear gradient)

    • 10.1-14 min: 2% B (re-equilibration)

  • Injection Volume: 5 µL.

MS/MS Parameters (Positive ESI Mode):

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Multiple Reaction Monitoring (MRM) Transitions:

    • PC4: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined by direct infusion of a PC4 standard)

Quantification:

  • Prepare a standard curve using a certified PC4 standard.

  • Quantification is based on the peak area of the specific MRM transition for PC4.

Quantification by HPLC with Fluorescence Detection (Post-Column Derivatization)

This method requires derivatization of the thiol groups in phytochelatins to render them fluorescent. Monobromobimane (mBBr) is a common derivatizing agent.

Materials:

  • Monobromobimane (mBBr) solution (10 mM in acetonitrile).

  • Derivatization buffer: 200 mM HEPES, pH 8.2, containing 5 mM DTPA.

  • Reaction quenching solution: 1 M methanesulfonic acid.

Derivatization Protocol:

  • To 50 µL of the plant extract, add 185 µL of derivatization buffer.

  • Add 15 µL of 20 mM TCEP and incubate for 10 minutes at room temperature to ensure all thiols are reduced.

  • Add 10 µL of 10 mM mBBr solution and incubate for 30 minutes at 45°C in the dark.

  • Stop the reaction by adding 60 µL of 1 M methanesulfonic acid.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.

  • The supernatant is ready for HPLC analysis.

HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: Similar to the UPLC-MS/MS method, but optimized for the separation of mBBr-derivatized compounds.

  • Fluorescence Detector: Excitation at 380 nm and emission at 470 nm.

Quantification:

  • A standard curve is generated using a PC4 standard that has undergone the same derivatization procedure.

Spectrophotometric Quantification of Total Phytochelatins (Ellman's Assay)

This method provides a rapid estimation of the total thiol content, including phytochelatins, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). It is less specific than chromatographic methods but useful for high-throughput screening.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Solution: 4 mg/mL DTNB in the reaction buffer.

  • UV-Vis Spectrophotometer

Protocol:

  • In a cuvette or a 96-well plate, add 950 µL of the DTNB solution.

  • Add 50 µL of the plant extract.

  • Mix and incubate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 412 nm.

  • A blank containing the reaction buffer instead of the sample should be used to zero the spectrophotometer.

  • The concentration of thiol groups is calculated using the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹.

Calculation: Concentration of -SH (M) = (Absorbance at 412 nm) / (14,150 M⁻¹cm⁻¹ * path length (cm))

Conclusion

The choice of method for quantifying this compound depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. For accurate and specific quantification of PC4, UPLC-MS/MS is the recommended method. HPLC with fluorescence detection offers a sensitive alternative, while the spectrophotometric Ellman's assay provides a rapid, albeit less specific, estimation of total phytochelatin content. Proper sample preparation is paramount to ensure the stability and accurate measurement of these labile peptides.

References

Application Notes and Protocols for Immobilizing Phytochelatin 4 for Metal Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress.[1][2][3][4][5] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin 4 (PC4), with the structure (γ-Glu-Cys)₄-Gly, exhibits a high affinity for various heavy metal ions due to the presence of multiple thiol groups from its cysteine residues, which act as primary metal binding sites. This strong chelating ability makes PC4 a valuable tool for various applications, including the development of biosensors for heavy metal detection, phytoremediation strategies, and as a model for studying metal-peptide interactions in biological systems.

This document provides detailed protocols for the immobilization of this compound onto a solid support and its subsequent use in metal binding assays. The presented methodologies are designed to be adaptable for various research and development purposes.

Data Presentation

Table 1: Metal Binding Affinities and Stoichiometry for this compound (PC4)

The following table summarizes the available quantitative data on the interaction of various metal ions with PC4. It is important to note that binding affinities can be influenced by experimental conditions such as pH and buffer composition.

Metal IonStability Constant (log K)Dissociation Constant (Kd)Stoichiometry (Metal:PC4)MethodReference
Cadmium (Cd²⁺)7.5-1:1Spectrophotometry
Cadmium (Cd²⁺)13.39--Potentiometry/Spectroscopy
Cadmium (Cd²⁺)-~1 nM (for a PC-inspired copolymer)-Isothermal Titration Calorimetry
Zinc (Zn²⁺)-Determined to be in the micro- to low-picomolar range for the PC2-PC4 series1:1 (ZnPC4)Isothermal Titration Calorimetry

Note: The thermodynamic stability of PC complexes with several divalent metals has been shown to follow the order: Zn²⁺ ≥ Cu²⁺ ≥ Fe²⁺ > Mg²⁺ > Ca²⁺. For a PC4 analogue, the binding affinity order was determined as Cd(II) > Cu(II) > Zn(II) > Pb(II) > Ni(II) > Co(II).

Experimental Protocols

This section provides detailed methodologies for the immobilization of this compound and the subsequent metal binding assays. The protocol for covalent immobilization is adapted from established methods for attaching sulfhydryl-containing molecules to solid supports.

Protocol 1: Covalent Immobilization of this compound on Agarose Beads

This protocol describes the covalent attachment of PC4 to amine-functionalized agarose beads using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This method leverages the reaction of the SMCC's NHS ester with the amine groups on the beads and the subsequent reaction of its maleimide group with the sulfhydryl groups of the cysteine residues in PC4.

Materials:

  • Amine-functionalized agarose beads

  • This compound (PC4)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5

  • Quenching Solution: 10 mM Cysteine or β-mercaptoethanol in Coupling Buffer

  • Wash Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Storage Buffer: Desired buffer for long-term storage (e.g., PBS with a preservative)

  • Spin columns or centrifugation tubes

Procedure:

  • Preparation of Solid Support:

    • Transfer a desired amount of amine-functionalized agarose bead slurry to a tube.

    • Wash the beads three times with Activation Buffer to remove any preservatives. Centrifuge or use a spin column to separate the beads from the buffer between washes.

  • Activation of Solid Support with SMCC:

    • Immediately before use, prepare a 10 mg/mL stock solution of SMCC in anhydrous DMF or DMSO.

    • Resuspend the washed beads in Activation Buffer.

    • Add the SMCC stock solution to the bead slurry. A 20-50 fold molar excess of SMCC over the available amine groups on the support is recommended as a starting point.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.

  • Washing of Activated Support:

    • Wash the SMCC-activated beads extensively (at least five times) with Activation Buffer to remove unreacted crosslinker.

  • Preparation of this compound:

    • Dissolve PC4 in Coupling Buffer. The concentration will depend on the desired immobilization density.

    • If the PC4 has formed disulfide bonds, it may be necessary to reduce it first with a reducing agent like DTT, followed by removal of the reducing agent using a desalting column.

  • Covalent Coupling of this compound:

    • Resuspend the washed, SMCC-activated beads in Coupling Buffer.

    • Add the prepared PC4 solution to the activated beads.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted Maleimide Groups:

    • Wash the beads with Coupling Buffer to remove unbound PC4.

    • To block any remaining unreacted maleimide groups, add the Quenching Solution and incubate for 30 minutes at room temperature with gentle mixing.

  • Final Washing and Storage:

    • Wash the PC4-immobilized beads extensively with Wash Buffer.

    • Perform a final wash with the desired Storage Buffer.

    • Store the PC4-agarose beads at 4°C.

Protocol 2: Metal Binding Assay Using Immobilized this compound

This protocol describes a typical metal binding assay using the PC4-immobilized agarose beads. The amount of metal bound to the beads is quantified by measuring the depletion of the metal from the solution.

Materials:

  • PC4-immobilized agarose beads (from Protocol 1)

  • Control beads (prepared similarly but without PC4)

  • Binding Buffer: 40 mM HEPES, pH 7.2

  • Metal Salt Solutions: Prepare stock solutions of the metal salts of interest (e.g., CdCl₂, ZnSO₄, CuSO₄) in deionized water.

  • Spin columns

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal quantification.

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube, add a specific amount (e.g., 3.0 mg) of PC4-immobilized beads or control beads.

    • Prepare a reaction mixture by adding a known concentration of the metal of interest to the Binding Buffer. The final volume and metal concentration should be optimized for the specific experiment.

  • Binding Reaction:

    • Add the metal-containing reaction mixture to the beads.

    • Incubate at room temperature for a defined period (e.g., 5-15 minutes) with gentle mixing on a rotator.

  • Separation of Beads and Supernatant:

    • After incubation, immediately transfer the mixture to a spin column placed in a collection tube.

    • Centrifuge to separate the supernatant (filtrate) from the beads.

  • Quantification of Metal Binding:

    • Carefully collect the filtrate.

    • Determine the metal concentration in the filtrate using ICP-OES or AAS.

    • The amount of metal bound to the beads ([M]binding) can be calculated as the difference between the metal concentration in the filtrate from the control beads and the filtrate from the PC4-immobilized beads.

    • Alternatively, the beads can be washed and the bound metal eluted with a suitable stripping agent (e.g., dilute acid) for quantification.

  • Data Analysis:

    • To determine the binding capacity, perform the assay with increasing concentrations of the metal ion until saturation is reached.

    • To determine the dissociation constant (Kd), perform the assay with a fixed amount of beads and varying concentrations of the metal ion, and fit the data to a binding isotherm (e.g., Langmuir or Scatchard plot).

Mandatory Visualization

Experimental_Workflow cluster_immobilization Protocol 1: PC4 Immobilization cluster_assay Protocol 2: Metal Binding Assay prep_beads Prepare Amine- functionalized Beads activate_beads Activate Beads with SMCC prep_beads->activate_beads Wash wash_activated Wash Activated Beads activate_beads->wash_activated Incubate couple_pc4 Couple PC4 to Activated Beads wash_activated->couple_pc4 Add PC4 prep_pc4 Prepare PC4 Solution prep_pc4->couple_pc4 quench Quench Unreacted Groups couple_pc4->quench Incubate final_wash Final Wash and Store PC4-Beads quench->final_wash Wash assay_setup Assay Setup with PC4-Beads final_wash->assay_setup Use in Assay binding_reaction Incubate with Metal Solution assay_setup->binding_reaction separation Separate Beads and Supernatant binding_reaction->separation quantification Quantify Metal in Supernatant separation->quantification data_analysis Analyze Data (Binding Capacity, Kd) quantification->data_analysis

Caption: Experimental workflow for PC4 immobilization and metal binding assay.

PC4_Metal_Binding_Mechanism cluster_metals Heavy Metal Ions cluster_binding_sites Binding Sites on PC4 PC4 PC4 Cd Cd²⁺ PC4->Cd High Affinity Zn Zn²⁺ PC4->Zn High Affinity Cu Cu²⁺ PC4->Cu High Affinity Pb Pb²⁺ PC4->Pb Moderate Affinity Thiol Thiol Groups (-SH) PC4->Thiol Carboxyl Carboxyl Groups (-COOH) PC4->Carboxyl Thiol->Cd Thiol->Zn Thiol->Cu Thiol->Pb Carboxyl->Cd

Caption: Conceptual diagram of this compound metal binding.

References

Application Notes and Protocols: Phytochelatin 4 (PC4) as a Biomarker for Heavy Metal Exposure in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heavy metal contamination of soil and water poses a significant threat to ecosystems and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the toxic effects of heavy metals.[1] One of the primary detoxification pathways involves the synthesis of phytochelatins (PCs), a family of cysteine-rich peptides.[2] PCs are enzymatically synthesized from glutathione (GSH) and have the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] Phytochelatin 4 (PC4) is a specific oligomer with n=4.

The synthesis of PCs is induced upon exposure to a variety of heavy metal ions, including cadmium (Cd), arsenic (As), lead (Pb), copper (Cu), and zinc (Zn).[2] This induction is rapid and concentration-dependent, making PCs, and specifically PC4, excellent candidates as biomarkers for early detection of heavy metal stress in plants.[3] These application notes provide a comprehensive overview and detailed protocols for the utilization of PC4 as a quantitative biomarker for heavy metal exposure.

Principle

The use of PC4 as a biomarker is based on a direct biological response. Heavy metal ions in the plant cytosol activate the constitutive enzyme phytochelatin synthase (PCS). PCS catalyzes the transfer of the γ-glutamyl-cysteine (γ-EC) moiety from a donor GSH molecule to an acceptor GSH molecule, initiating the formation of PCs (PC2, PC3, PC4, etc.). The subsequent sequestration of heavy metals by these phytochelatins mitigates cellular damage. The concentration of specific phytochelatins, such as PC4, in plant tissues correlates with the level and type of heavy metal exposure, providing a measurable indicator of metal-induced stress.

Signaling Pathway for Phytochelatin Synthesis

The biosynthesis of phytochelatins is a crucial component of the plant's heavy metal detoxification mechanism. The pathway is initiated by the presence of heavy metal ions, which activate the phytochelatin synthase (PCS) enzyme to polymerize glutathione (GSH) into phytochelatin chains of varying lengths (PC2, PC3, PC4, and longer).

Phytochelatin Synthesis Pathway cluster_synthesis Cytosol cluster_sequestration Vacuole GSH Glutathione (GSH) PCS Phytochelatin Synthase (PCS) GSH->PCS PC2 Phytochelatin 2 (PC2) PCS->PC2 + GSH Metal Heavy Metal Ions (e.g., Cd, As, Pb) Metal->PCS activates Complex Metal-PC Complex Sequestration Metal->Complex PC3 Phytochelatin 3 (PC3) PC2->PC3 + GSH PC4 This compound (PC4) PC3->PC4 + GSH PC4->Complex Chelation

Phytochelatin synthesis pathway induced by heavy metal stress.

Experimental Protocols

A standardized workflow is critical for the reliable quantification of PC4. The following protocols outline the steps from sample collection to data analysis. The entire procedure should be performed rapidly and at low temperatures to minimize thiol oxidation.

Experimental Workflow for PC4 Analysis A 1. Plant Sample Collection (Roots/Shoots) B 2. Flash Freezing (Liquid Nitrogen) A->B C 3. Homogenization (Grind to fine powder) B->C D 4. Acidic Extraction (e.g., 0.1% TFA or 1% Formic Acid) C->D E 5. Centrifugation (e.g., 13,000g for 10 min at 4°C) D->E F 6. Supernatant Collection E->F G 7. UPLC-MS/MS Analysis F->G H 8. Data Quantification (Against PC4 Standard) G->H

Workflow for the extraction and quantification of PC4 from plant tissues.
Protocol 1: Plant Sample Collection and Preparation

  • Harvest plant tissues (roots and/or shoots) from control and heavy metal-exposed groups.

  • Gently wash the tissues with deionized water to remove any soil or debris. For root samples, a brief desorption step in an ice-cold 5 mM Pb(NO3)2 or similar solution can be used to remove externally bound metals.

  • Blot the tissues dry with absorbent paper.

  • Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity.

  • Store samples at -80°C until extraction. Stored samples are stable for several months.

Protocol 2: Phytochelatin Extraction

This protocol should be performed on ice to prevent degradation.

  • Weigh the frozen plant tissue (typically 100-200 mg).

  • Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powder to a microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid (TFA) or 1% (v/v) formic acid in water).

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube for analysis. If not analyzed immediately, store at -80°C.

Protocol 3: Quantification of PC4 by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the sensitivity and selectivity required for accurate PC4 quantification.

  • Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is suitable.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be: 0-3 min, 5% B; 3-20 min, 5-30% B; 20-50 min, 30-80% B, followed by re-equilibration. The gradient should be optimized to ensure separation of PC isomers (PC2, PC3, PC4).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. Precursor and product ion transitions for PC4 must be determined by infusing a pure standard.

  • Quantification: Prepare a standard curve using a certified PC4 standard (commercially available). Spike a control plant extract with the standard to create a matrix-matched calibration curve to account for matrix effects.

Data Presentation

Quantitative data from UPLC-MS/MS analysis should be presented clearly to allow for robust interpretation and comparison across different experimental conditions.

Table 1: Typical Performance Parameters for UPLC-MS/MS Quantification of Phytochelatins.

Parameter Glutathione (GSH) Phytochelatin 2 (PC2) Phytochelatin 3 (PC3) This compound (PC4) Reference
Limit of Detection (LOD) ~6 fmol ~7 fmol ~13 fmol ~10 fmol
Limit of Quantitation (LOQ) - - - - -
Linear Range >2 orders of magnitude >2 orders of magnitude >2 orders of magnitude >2 orders of magnitude
Recovery Rate (%) 74 - 91% 74 - 91% 74 - 91% 74 - 91%
Intra-day Precision (RSD%) <5% <5% <5% <5%
Inter-day Precision (RSD%) <10% <10% <10% <10%

Note: Values are illustrative and may vary based on the specific instrumentation, matrix, and protocol used. Data is synthesized from methods developed for various thiols including PCs up to PC4.

Table 2: Illustrative Phytochelatin Concentrations in Arabidopsis thaliana in Response to Heavy Metal Exposure.

Treatment Tissue PC2 (% of total thiols) PC3 (% of total thiols) PC4 (% of total thiols) Reference
Control (0 µM CdCl₂) Shoots Not Detected Not Detected Not Detected
20 µM CdCl₂ Shoots 42% 20% 5.5%
40 µM CdCl₂ Shoots 46% 26% 6.6%
Control (0 µM CdCl₂) Roots Not Detected Not Detected Not Detected
20 µM CdCl₂ Roots 20% 35% 20%
40 µM CdCl₂ Roots 25% 40% 19%

Note: Data shows the relative percentage of each PC oligomer within the total thiol pool (Cys + GSH + PCs) in wild-type Arabidopsis after 10 days of exposure. This demonstrates a clear dose-dependent induction of PC2, PC3, and PC4.

Logical Framework for Biomarker Application

The utility of PC4 as a biomarker stems from a clear cause-and-effect relationship between environmental stress and a measurable physiological response. This relationship provides a robust framework for its application in environmental monitoring and toxicological studies.

Logical Framework of PC4 as a Biomarker A Environmental Input: Heavy Metal Exposure B Plant Physiological Response: Cellular Metal Influx & Stress A->B Cause C Biochemical Mechanism: Activation of Phytochelatin Synthase B->C Triggers D Molecular Synthesis: Increased Production of PC4 C->D Catalyzes E Measurable Outcome: Elevated PC4 Concentration in Tissues D->E Results in F Biomarker Application: Quantitative Indicator of Heavy Metal Stress E->F Serves as

Logical flow from heavy metal exposure to PC4 as a quantifiable biomarker.

Conclusion

This compound is a highly specific and sensitive biomarker for heavy metal exposure in plants. Its synthesis is directly and rapidly induced by the presence of toxic metal ions, providing a quantitative measure of plant stress. The detailed protocols and analytical methods described herein offer a robust framework for researchers to employ PC4 in environmental monitoring, phytoremediation research, and toxicological assessments. The use of advanced analytical techniques like UPLC-MS/MS ensures the accuracy and reliability required for high-impact scientific and developmental applications.

References

Application Notes and Protocols for Structural Analysis of Phytochelatin 4-Metal Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi, playing a crucial role in heavy metal detoxification and homeostasis. Their general structure is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 5. The thiol groups of the cysteine residues are the primary binding sites for various metal ions. Understanding the structural basis of these interactions is paramount for applications in bioremediation, toxicology, and the development of novel chelation therapies. This document provides detailed application notes and protocols for the structural analysis of phytochelatin 4 (PC4)-metal interactions, focusing on computational and experimental approaches.

I. Computational Analysis of PC4-Metal Interactions

Computational methods, particularly molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations, are powerful tools for elucidating the structural and thermodynamic properties of PC4-metal complexes at an atomic level.

Application Note 1: Molecular Dynamics Simulations for Stability and Conformational Analysis

MD simulations can predict the thermodynamic stability of different PC4-metal complexes and analyze the conformational changes in PC4 upon metal binding.[1]

Software:

  • GROMACS, AMBER, NAMD, or similar molecular dynamics packages.

Protocol: MD Simulation of a PC4-Zn(II) Complex

  • System Preparation:

    • Obtain or build a 3D structure of PC4. This can be done using peptide building tools like Avogadro or the antechamber module in AMBER.

    • Place a Zn(II) ion near the cysteine residues of PC4.

    • Select an appropriate force field for the peptide (e.g., AMBER ff19SB) and the metal ion (e.g., a compatible metal force field or parameters from the literature).

    • Solvate the complex in a periodic box of water (e.g., TIP3P model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done first with restraints on the peptide and metal ion, which are gradually released.

  • Equilibration:

    • Perform a two-stage equilibration process:

      • NVT (Canonical Ensemble): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This is done to ensure the system reaches the correct temperature.

      • NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at the desired temperature and pressure (e.g., 300 K and 1 bar). This ensures the correct density of the system.

  • Production MD:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the complex adequately.[1]

  • Analysis:

    • Binding Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the PC4-Zn(II) complex.

    • Structural Analysis: Analyze the trajectory to determine key structural parameters such as:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the peptide.

      • Radial Distribution Functions (RDFs) to characterize the coordination of the metal ion by the cysteine residues.

      • Solvent Accessible Surface Area (SASA) to monitor changes in the exposure of the complex to the solvent.[1]

Logical Relationship: Computational Workflow

computational_workflow prep System Preparation (PC4, Metal Ion, Solvent) min Energy Minimization prep->min nvt NVT Equilibration min->nvt npt NPT Equilibration nvt->npt prod Production MD Simulation npt->prod analysis Trajectory Analysis (Binding Energy, Structural Properties) prod->analysis

Caption: Workflow for Molecular Dynamics Simulation of PC4-Metal Interactions.

II. Experimental Analysis of PC4-Metal Interactions

A combination of experimental techniques is essential to validate computational predictions and provide a comprehensive understanding of PC4-metal binding.

Application Note 2: Characterization of PC4-Metal Complexes using Mass Spectrometry

Nano-electrospray ionization mass spectrometry (nano-ESI-MS) is a highly sensitive technique for the identification and stoichiometric characterization of PC4-metal complexes.[2][3]

Protocol: Nano-ESI-MS Analysis of PC4-Lead(II) Complexes

  • Sample Preparation:

    • Prepare a solution of standard PC4.

    • Prepare a solution of a lead(II) salt (e.g., Pb(NO₃)₂).

    • Mix the PC4 and lead(II) solutions at defined molar ratios (e.g., 2:1, 1:1, 1:2).

    • Allow the mixture to incubate to facilitate complex formation.

  • Instrument Setup:

    • Use a nano-ESI-MS instrument equipped with a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution and mass accuracy.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage) to ensure gentle ionization and minimize in-source fragmentation of the complexes.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire mass spectra in the positive ion mode over an appropriate m/z range to detect the free PC4 and its lead complexes.

  • Data Analysis:

    • Identify the peaks corresponding to the protonated PC4 molecule ([M+H]⁺).

    • Identify the peaks corresponding to different PC4-Pb(II) stoichiometries, such as [Pb-PC4]⁺ and [Pb₂-PC4]⁺.

    • Confirm the presence of lead in the complexes by comparing the measured isotopic pattern with the theoretical isotopic pattern of lead.

Application Note 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Protocol: ITC Titration of PC4 with Cadmium(II)

  • Sample Preparation:

    • Prepare a solution of PC4 in a suitable buffer (e.g., Tris or HEPES) at a known concentration.

    • Prepare a solution of a cadmium(II) salt (e.g., CdCl₂) in the same buffer at a concentration 10-20 times higher than the PC4 concentration.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed to ensure proper mixing without generating significant frictional heat.

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the PC4 solution into the sample cell.

    • Load the Cd(II) solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-10 µL) of the Cd(II) solution into the PC4 solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of Cd(II) to PC4.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Experimental Workflow: Integrated Structural and Thermodynamic Analysis

experimental_workflow sample_prep Sample Preparation (PC4 and Metal Solutions) ms_analysis Nano-ESI-MS Analysis sample_prep->ms_analysis itc_analysis ITC Analysis sample_prep->itc_analysis stoichiometry Stoichiometry Determination ms_analysis->stoichiometry thermodynamics Thermodynamic Profiling (Kₐ, ΔH, n) itc_analysis->thermodynamics structural_model Refined Structural Model stoichiometry->structural_model thermodynamics->structural_model

Caption: Integrated workflow for the experimental analysis of PC4-metal interactions.

III. Quantitative Data Summary

The following tables summarize key quantitative data from the literature on phytochelatin-metal interactions.

Table 1: Thermodynamic Stability of Phytochelatin-Metal Complexes
Metal IonRelative Stability OrderReference
Zn(II)≥ Cu(II)
Cu(II)≤ Zn(II)
Fe(II)< Cu(II)
Mg(II)> Ca(II)
Ca(II)< Mg(II)
Table 2: Binding Affinities (log K) of Cadmium(II) with Phytochelatins and Glutathione
Ligandlog K (at pH 7.4)Reference
Glutathione (GSH)5.93
Phytochelatin 2 (PC2)--
This compound (PC4)13.39

Note: The original search results did not provide a specific log K for PC2 under these exact conditions, hence it is left blank.

Table 3: Stoichiometries of Lead(II)-Phytochelatin Complexes Identified by Nano-ESI-MS
PhytochelatinObserved Complex StoichiometriesReference
PC2[Pb-PC₂]⁺, [Pb₂-PC₂]⁺, [Pb-(PC₂)₂]⁺, [Pb₂-(PC₂)₂]⁺
PC3[Pb-PC₃], [Pb₂-PC₃]
PC4[Pb-PC₄], [Pb₂-PC₄]

IV. Signaling Pathway: Phytochelatin Synthesis upon Metal Exposure

The synthesis of phytochelatins is a key cellular response to heavy metal stress. The pathway is initiated by the presence of metal ions, which activate the enzyme phytochelatin synthase.

pc_synthesis_pathway metal Heavy Metal Ions (e.g., Cd²⁺, Zn²⁺) pcs Phytochelatin Synthase (PCS) metal->pcs activates complex PC-Metal Complex metal->complex gsh Glutathione (GSH) gsh->pcs substrate pc Phytochelatins (PCs) pcs->pc synthesizes pc->complex vacuole Vacuolar Sequestration complex->vacuole

References

Troubleshooting & Optimization

Optimizing HPLC gradient elution for separating Phytochelatin 4 homologs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gradient elution for separating Phytochelatin 4 (PC4) homologs using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of PC4 homologs.

Problem: Poor Resolution or Co-elution of Phytochelatin Peaks

Possible Cause Recommended Solution
Inadequate Gradient Slope The gradient may be too steep, not allowing sufficient time for the separation of structurally similar homologs.
* Action: Start with a broad "scouting" gradient (e.g., 5-95% organic solvent over 20 minutes) to determine the elution region of the homologs.[1] Then, decrease the gradient slope (i.e., make it shallower) around the elution time of the target peaks to improve separation.[2]
Inappropriate Mobile Phase Composition The pH or ionic strength of the mobile phase may not be optimal for the ionization and retention of phytochelatins.
* Action: Ensure the mobile phase pH is appropriate for the acidic nature of phytochelatins; a lower pH (e.g., using 0.1% Trifluoroacetic Acid - TFA) can suppress silanol group interactions on the column.[1][3] Consider using buffers like ammonium acetate to maintain a stable pH.[1]
Column Degradation The stationary phase of the column may be worn out or contaminated, leading to reduced separation efficiency.
* Action: If the column is old or has been used extensively, replace it. To prevent degradation, always use a guard column and ensure the mobile phase pH is within the column's recommended range (typically pH 2-8).
Sample Overload Injecting too much sample can lead to broad, overlapping peaks.
* Action: Reduce the injection volume or dilute the sample.

Problem: Peak Tailing or Fronting

Possible Cause Recommended Solution
Secondary Interactions with Column Active sites on the silica backbone of the column can interact with the thiol groups of phytochelatins, causing peak tailing.
* Action: Operate at a lower pH (e.g., with TFA) to protonate silanol groups and minimize these interactions.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
* Action: Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Voids Buildup of particulate matter at the column inlet or a void in the packing material can lead to poor peak shape.
* Action: Reverse flush the column (if permitted by the manufacturer) to remove contaminants. If a void is suspected, the column may need to be replaced.

Problem: Fluctuating Baseline or Baseline Noise

Possible Cause Recommended Solution
Air Bubbles in the System Air bubbles in the pump or detector can cause significant baseline disturbances.
* Action: Degas the mobile phase solvents before use using an ultrasonicator or an inline degasser. Prime the system thoroughly to remove any trapped air.
Contaminated Mobile Phase Impurities in the solvents or microbial growth can lead to a noisy or drifting baseline.
* Action: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter solvents through a 0.22-micron filter.
Pump or Detector Malfunction Leaks in pump seals or a failing detector lamp can introduce noise.
* Action: Check for leaks around pump fittings; salt buildup is a common sign of a leak. Monitor the detector lamp's energy output and replace it if it's low or unstable.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a gradient method to separate PC4 homologs?

A good starting point is a linear gradient using a C18 column. A typical mobile phase consists of Solvent A: 0.1% TFA in water, and Solvent B: Acetonitrile with 0.1% TFA. A linear gradient from 2% to 100% of Solvent B over a period of 20-30 minutes at a flow rate of 1.0 mL/min is a reasonable starting condition.

Q2: How can I confirm the identity of my PC4 peak?

The identity of phytochelatin peaks like PC2 and PC4 can be confirmed by their molar ratio of constituent amino acids (Glutamic Acid, Cysteine, and Glycine) after hydrolysis and amino acid analysis. Alternatively, HPLC coupled with mass spectrometry (HPLC-MS) can be used for definitive identification.

Q3: My retention times are shifting from one run to the next. What should I do?

Retention time instability can be caused by several factors:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Small variations in composition can lead to shifts.

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of drift.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

  • Pump Performance: Check for leaks or air bubbles in the pump, which can cause inconsistent flow rates.

Q4: What detector wavelength is recommended for phytochelatins?

A UV detector set to 214 nm is commonly used for the detection of the peptide bonds in phytochelatins.

Experimental Protocols

Standard HPLC Method for Phytochelatin Separation

This protocol is based on established methods for the analysis of phytochelatins in plant tissues.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: Prodigy ODS (C18) column (250 x 4.6 mm) protected by a C18 guard column.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 80% Acetonitrile in 0.1% (v/v) TFA.

  • Gradient Program:

    • A linear gradient from 2% to 100% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 214 nm.

Quantitative Data Summary

The following table summarizes the typical chromatographic conditions used for phytochelatin analysis.

ParameterValue/DescriptionReference
Column Prodigy ODS (C18), 250 x 4.6 mm
Guard Column C18 ODS, 4 x 3 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 80% Acetonitrile in 0.1% TFA
Gradient Linear, 2% to 100% B
Flow Rate 1.0 mL/min
Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 20 µL

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_gradient Gradient & Mobile Phase cluster_column Column Health cluster_system System Checks start Poor Resolution or Peak Tailing? check_gradient Is Gradient Slope Optimized? start->check_gradient Yes check_leaks System Leaks or Air Bubbles? start->check_leaks No (e.g., Baseline Noise) adjust_gradient Decrease Slope (Make Shallower) check_gradient->adjust_gradient No check_mp Is Mobile Phase pH Correct? check_gradient->check_mp Yes adjust_gradient->check_mp adjust_mp Use 0.1% TFA or Buffer check_mp->adjust_mp No check_column_age Is Column Old or Contaminated? check_mp->check_column_age Yes adjust_mp->check_column_age replace_column Replace Column & Use Guard Column check_column_age->replace_column Yes check_overload Is Sample Overloaded? check_column_age->check_overload No end_node Problem Resolved replace_column->end_node dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_overload->end_node No dilute_sample->end_node degas_prime Degas Solvents & Prime System check_leaks->degas_prime Yes check_leaks->end_node No degas_prime->end_node

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Gradient_Optimization_Workflow start Start: Optimize Gradient scouting_run Perform Broad Scouting Run (e.g., 5-95% Solvent B over 20 min) start->scouting_run identify_elution Identify Elution Window of PC4 Homologs scouting_run->identify_elution narrow_gradient Create Narrower, Shallower Gradient Across Elution Window identify_elution->narrow_gradient check_resolution Resolution Adequate? narrow_gradient->check_resolution check_resolution->narrow_gradient No, Decrease Slope Further check_peak_shape Peak Shape Good? check_resolution->check_peak_shape Yes fine_tune Fine-tune pH or Add Buffer (e.g., Ammonium Acetate) fine_tune->check_resolution check_peak_shape->fine_tune No, Tailing Occurs final_method Final Optimized Method check_peak_shape->final_method Yes

Caption: A workflow for systematic HPLC gradient optimization for complex samples.

References

Overcoming matrix effects in mass spectrometry analysis of Phytochelatin 4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Phytochelatin 4 (PC4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound (PC4), which is often extracted from complex biological or environmental samples like plant tissues, these effects are a major obstacle.[2][3] The primary manifestation is ion suppression , where endogenous materials like salts, lipids, or pigments compete with PC4 for ionization in the mass spectrometer's source, leading to a decreased signal.[4][5]

This suppression can cause:

  • Poor sensitivity and high limits of detection (LOD).

  • Inaccurate and imprecise quantification.

  • Poor reproducibility of results.

Given that PC4 is a thiol-containing peptide, it is also prone to oxidation and can form complexes with metals, further complicating analysis and contributing to signal variability.

Q2: My PC4 signal is low and inconsistent. How can I confirm that ion suppression is the cause?

A: Diagnosing ion suppression is a critical first step. Two primary methods can be employed:

  • Post-Column Infusion (Qualitative Assessment): This technique helps identify regions in your chromatogram where matrix components are causing suppression.

    • Process: A standard solution of PC4 is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix extract (that has undergone your full sample preparation procedure) is then injected.

    • Interpretation: You will observe a stable, continuous signal from the infused PC4. If this signal drops or "dips" at certain retention times, it indicates that matrix components are eluting from the column at those points and suppressing the PC4 signal.

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of ion suppression.

    • Process: You compare the peak area of a PC4 standard prepared in a clean solvent with the peak area of the same standard spiked into a blank matrix extract after it has gone through the entire sample preparation process.

    • Calculation: The degree of matrix effect is calculated as follows: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

    • Interpretation: A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting & Optimization Guides

Guide 1: Optimizing Sample Preparation to Minimize Matrix Effects

Effective sample cleanup is the most crucial strategy to combat matrix effects. The goal is to selectively remove interfering matrix components while efficiently recovering PC4.

TechniqueDescriptionAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away. PC4 is then eluted with a different solvent.Highly effective at removing a wide range of interferences (salts, lipids, pigments), leading to a much cleaner sample and significantly reduced ion suppression.Can be more time-consuming and requires method development to optimize sorbent, wash, and elution steps.
Liquid-Liquid Extraction (LLE) Separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).More selective than simple precipitation. Can be optimized by adjusting pH to improve selectivity for acidic peptides like PC4.Can be labor-intensive and may require large volumes of organic solvents.
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins from the sample.Fast and easy to perform.Generally provides the least clean extract, often leaving smaller molecules and lipids behind that can cause significant ion suppression.

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Cartridge Selection: Choose a mixed-mode or polymeric reversed-phase SPE cartridge suitable for peptide extraction.

  • Conditioning: Condition the cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1-2 mL of an acidic buffer (e.g., 0.1% formic acid in water), matching the pH of your sample.

  • Sample Loading: Load the acidified plant tissue extract onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1-2 mL of a weak organic solvent (e.g., 5% methanol in 0.1% formic acid) to remove polar interferences. You may use multiple wash steps with varying solvent strengths.

  • Elution: Elute PC4 by passing 1-2 mL of an elution solvent with a higher organic content (e.g., 80% acetonitrile with 0.1% formic acid) into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Guide 2: Using Stable Isotope Labeling to Compensate for Matrix Effects

Even with optimal sample preparation, some matrix effects may persist. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for these effects. The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, ensuring the ratio between the analyte and the standard remains constant for accurate quantification.

A highly effective strategy for phytochelatins involves chemical derivatization with a pair of isotopic labeling reagents.

This method uses ω-bromoacetonylquinolinium bromide (BQB) to label the thiol group in the sample's PC4 and a deuterated version (BQB-d7) to label a PC4 standard, creating a heavy-labeled internal standard.

  • Sample Preparation: Extract PC4 from the plant tissue (e.g., 5 mg) using standard protocols.

  • Standard Preparation: Prepare a standard solution of PC4.

  • Labeling Reaction:

    • To the plant extract, add the light labeling reagent (BQB).

    • To the PC4 standard solution, add the heavy labeling reagent (BQB-d7).

  • Combine and Purify: After the labeling reaction is complete, combine the sample and the heavy-labeled standard. Purify the combined sample using a suitable method like SPE.

  • LC-MS/MS Analysis: Analyze the final sample by LC-MS/MS.

  • Quantification: Quantify the native, light-labeled PC4 by calculating its peak area ratio relative to the heavy-labeled PC4 internal standard.

AnalyteImprovement in Detection SensitivityReference
Phytochelatins (PCs)14 to 750-fold

This labeling strategy not only corrects for matrix effects but also dramatically enhances ionization efficiency by introducing a permanently charged quaternary ammonium group onto the PC4 molecule.

Visualizations

Workflow & Logic Diagrams

Diagram 1: General Workflow for PC4 Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Harvest Harvest & Homogenize Plant Tissue Extract Extract Thiols Harvest->Extract Deriv Optional: Derivatization / Isotope Labeling (e.g., BQB) Extract->Deriv Clean Cleanup: Solid-Phase Extraction (SPE) Deriv->Clean LC Chromatographic Separation (Reversed-Phase HPLC/UPLC) Clean->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Quant Quantification (Internal Standard Calibration) MS->Quant Data Data Review & Reporting Quant->Data

Caption: General workflow for PC4 analysis from sample to data.

Diagram 2: Troubleshooting Low PC4 Signal Start Low or Inconsistent PC4 Signal Observed CheckSuppression Diagnose Matrix Effect: Perform Post-Column Infusion or Post-Extraction Spike Start->CheckSuppression SuppressionYes Ion Suppression Confirmed CheckSuppression->SuppressionYes Yes SuppressionNo No Significant Suppression CheckSuppression->SuppressionNo No OptimizeSamplePrep Improve Sample Cleanup: Implement/Optimize SPE SuppressionYes->OptimizeSamplePrep CheckHardware Check Instrument Performance: - Clean Ion Source - Consider Metal-Free HPLC System SuppressionNo->CheckHardware UseIS Implement Stable Isotope-Labeled Internal Standard (e.g., BQB-d7) OptimizeSamplePrep->UseIS

References

Preventing oxidation of thiol groups in Phytochelatin 4 during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of thiol groups in Phytochelatin 4 (PC4) during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PC4) and why are its thiol groups important?

This compound (PC4) is a peptide with the structure (γ-Glu-Cys)₄-Gly. It is rich in cysteine residues, and the thiol (-SH) groups of these cysteines are crucial for its biological function, which is to chelate and detoxify heavy metals in plants and other organisms.[1][2] The effectiveness of PC4 is dependent on these thiol groups remaining in their reduced state.

Q2: What causes the thiol groups in my PC4 sample to oxidize?

The primary causes of thiol group oxidation in PC4 during analysis include:

  • Exposure to Atmospheric Oxygen: The oxygen in the air can directly oxidize thiol groups, especially at higher pH.

  • Elevated pH: A pH above 7 increases the concentration of the more reactive thiolate anion (-S⁻), which is more susceptible to oxidation.

  • Presence of Metal Ions: Divalent metal cations, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of thiols to form disulfide bonds.[3]

  • Repeated Freeze-Thaw Cycles: These cycles can increase exposure to dissolved oxygen and locally concentrate solutes, accelerating oxidation.

Q3: How can I prevent the oxidation of PC4 during sample storage?

Proper storage is the first line of defense against oxidation.

  • Lyophilized Form: For long-term storage, it is best to store PC4 as a lyophilized powder at -20°C or -80°C in a desiccator.[4][5]

  • In Solution: If you must store PC4 in solution, it is recommended to:

    • Use a slightly acidic buffer (pH 5-6).

    • Prepare aliquots to avoid repeated freeze-thaw cycles.

    • Store frozen at -20°C or -80°C.

    • Before freezing, purge the vial with an inert gas like nitrogen or argon to displace oxygen.

Q4: Which reducing agent should I use to protect PC4 during my experiments, and at what concentration?

The choice of reducing agent depends on your downstream application. The two most common are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

  • DTT (Dithiothreitol): A strong reducing agent, but it is less stable at neutral pH and can interfere with some downstream applications like maleimide-based labeling.

  • TCEP (Tris(2-carboxyethyl)phosphine): A potent, stable, and odorless reducing agent that is effective over a wide pH range and does not contain a thiol group, making it compatible with a broader range of subsequent chemical reactions.

Reducing AgentRecommended Concentration RangeNotes
DTT1 - 10 mMPrepare fresh solutions. Can interfere with maleimide chemistry.
TCEP1 - 5 mMMore stable than DTT and effective at lower pH. Compatible with most downstream applications.

Q5: How do metal ions contribute to PC4 oxidation, and how can I prevent this?

Metal ions can act as catalysts in the oxidation of thiol groups. Given that PC4 is often studied in the context of its interaction with metals, contamination of buffers with trace amounts of catalytic metals is a concern. To mitigate this, a chelating agent can be added to your buffers.

Chelating AgentRecommended ConcentrationNotes
EDTA1 - 5 mMEffective at chelating a broad range of divalent metal ions.
DTPA1 - 5 mMHas a higher affinity for some metal ions compared to EDTA.

A study on the analysis of phytochelatins in plant matrices used a reaction buffer containing 5 mM DTPA.

Troubleshooting Guides

Problem 1: My mass spectrometry results show unexpected peaks for PC4.

  • Symptom: You observe peaks at [M-2H]⁺ or [M-4H]⁺ in your mass spectrum, where M is the mass of PC4.

  • Cause: These peaks indicate the formation of one or two intramolecular disulfide bonds, respectively, due to oxidation. You may also see peaks corresponding to dimers of PC4.

  • Solution:

    • Increase Reducing Agent Concentration: Increase the concentration of DTT or TCEP in your sample preparation and running buffers. Refer to the table above for recommended ranges.

    • Add a Chelating Agent: Introduce EDTA or DTPA into your buffers to sequester catalytic metal ions.

    • Check Buffer pH: Ensure your buffers are not alkaline. A pH between 6 and 7.5 is generally recommended for analysis.

    • Degas Buffers: Use freshly degassed buffers for all steps of your analysis.

Problem 2: My HPLC chromatogram for PC4 shows peak broadening, splitting, or fronting.

  • Symptom: The peak corresponding to PC4 is not sharp and symmetrical. You may also observe the appearance of new, earlier-eluting peaks over time.

  • Cause: This can be due to on-column oxidation of PC4, leading to the formation of various oxidized species that may have different retention times. Intermolecular disulfide bond formation can lead to aggregates that behave differently on the column.

  • Solution:

    • Incorporate Reducing Agent in Mobile Phase: Add a low concentration of DTT (e.g., 0.1-0.5 mM) or TCEP (e.g., 0.1-0.5 mM) to your mobile phase to maintain a reducing environment during the chromatographic run.

    • Optimize Sample Preparation: Ensure your sample is prepared in a buffer containing an adequate concentration of a reducing agent immediately before injection.

    • Use Degassed Mobile Phase: Always degas your mobile phase to remove dissolved oxygen.

    • Check for Metal Contamination: Metal contamination in the HPLC system (e.g., from stainless steel frits) can contribute to oxidation. If suspected, consider using a PEEK-based system.

Problem 3: I am getting poor recovery and reproducibility in my PC4 analysis.

  • Symptom: The peak area for PC4 is inconsistent between replicate injections or is significantly lower than expected.

  • Cause: This can be a result of progressive oxidation of the stock solution or sample, or adsorption of the peptide to container surfaces.

  • Solution:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your PC4 stock solution to avoid repeated freeze-thaw cycles and contamination.

    • Use Low-Binding Tubes: Use polypropylene or other low-protein-binding microcentrifuge tubes and pipette tips.

    • Prepare Samples Fresh: Prepare your diluted samples for analysis immediately before injection. Do not let them sit on the autosampler for extended periods without protection from oxidation.

    • Review Storage Conditions: Ensure that your stock solutions are stored at the correct pH and temperature, as outlined in the FAQs.

Experimental Protocols

Protocol 1: Sample Preparation of PC4 for Mass Spectrometry Analysis

This protocol is a general guideline for preparing a PC4 sample to minimize oxidation before MS analysis.

  • Buffer Preparation: Prepare a buffer solution (e.g., 20 mM ammonium acetate) and adjust the pH to 6.5.

  • Degassing: Degas the buffer by sonicating under vacuum for at least 15 minutes.

  • Addition of Reducing and Chelating Agents: To the degassed buffer, add TCEP to a final concentration of 1 mM and EDTA to a final concentration of 1 mM.

  • Sample Dissolution: Dissolve the lyophilized PC4 in the prepared buffer to the desired concentration.

  • Incubation (Optional): If you suspect the presence of existing disulfide bonds, incubate the sample at room temperature for 30 minutes to allow for complete reduction.

  • Analysis: Analyze the sample by mass spectrometry as soon as possible after preparation.

Protocol 2: Degassing Buffers and Mobile Phases

This protocol describes a standard method for degassing liquids to be used in PC4 analysis.

  • Setup: Place the buffer or mobile phase in a vacuum flask.

  • Vacuum Application: Connect the flask to a vacuum source and apply a vacuum.

  • Sonication: While under vacuum, place the flask in a sonicator water bath for 10-15 minutes. You should see bubbles forming and rising to the surface.

  • Completion: The buffer is considered degassed when bubble formation ceases.

  • Storage: Store the degassed buffer in a tightly sealed container to prevent re-dissolving of atmospheric gases.

Visualizations

Experimental_Workflow cluster_prep Sample & Buffer Preparation cluster_analysis Analysis Lyophilized_PC4 Lyophilized PC4 Dissolve Dissolve PC4 Lyophilized_PC4->Dissolve Buffer Buffer (pH 6.5) Degas Degas Buffer Buffer->Degas Additives Add TCEP (1 mM) & EDTA (1 mM) Degas->Additives Additives->Dissolve HPLC HPLC Separation Dissolve->HPLC MS Mass Spectrometry HPLC->MS

Caption: Experimental workflow for the analysis of this compound.

Thiol_Oxidation_Prevention cluster_oxidation Oxidation Pathway cluster_prevention Prevention Pathway PC4_SH PC4-(SH)₂ (Reduced) Oxidants O₂, Metal Ions, pH > 7 PC4_SH->Oxidants PC4_S_S PC4-S-S (Oxidized) Reducing_Agents Reducing Agents (DTT, TCEP) PC4_S_S->Reducing_Agents Reverses Oxidation Oxidants->PC4_S_S Chelating_Agents Chelating Agents (EDTA, DTPA) Oxidants->Chelating_Agents Inhibited by Low_pH Acidic pH (5-6) Oxidants->Low_pH Inhibited by Reducing_Agents->PC4_SH

Caption: Mechanism of thiol oxidation and its prevention.

Troubleshooting_Logic Start Problem with PC4 Analysis? MS_Issue Unexpected MS Peaks? Start->MS_Issue Yes HPLC_Issue Poor HPLC Peak Shape? Start->HPLC_Issue No MS_Issue->HPLC_Issue No MS_Solution Increase Reducing/Chelating Agent Check pH, Degas Buffers MS_Issue->MS_Solution Yes Recovery_Issue Low/Inconsistent Recovery? HPLC_Issue->Recovery_Issue No HPLC_Solution Add Reducing Agent to Mobile Phase Degas, Check for Metal Contamination HPLC_Issue->HPLC_Solution Yes Recovery_Solution Aliquot Stocks, Use Low-Binding Tubes Prepare Samples Fresh Recovery_Issue->Recovery_Solution Yes

Caption: Troubleshooting logic for common PC4 analysis issues.

References

Technical Support Center: Accurate Phytochelatin 4 (PC4) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the accurate quantification of Phytochelatin 4 (PC4).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of PC4 quantification.

Issue 1: Low or No PC4 Signal Detected

  • Question: I am not detecting any PC4 in my samples, or the signal is much lower than expected. What are the possible causes and solutions?

  • Answer: This is a common issue that can stem from several factors throughout the experimental workflow. Here's a systematic troubleshooting approach:

    • Sample Integrity and Stability: Phytochelatins are susceptible to degradation.[1] Ensure that samples were collected and immediately stored at or below -80°C.[2] Thiol groups are prone to oxidation, so it is crucial to work quickly and on ice.[3] The stability of PCs can be compromised even at -20°C, with degradation occurring over time.[1]

      • Recommendation: Minimize freeze-thaw cycles. For long-term storage, flash-freeze samples in liquid nitrogen before transferring to -80°C.

    • Extraction Efficiency: The extraction method may not be efficiently releasing PC4 from the plant or cell matrix.

      • Recommendation: Use an acidic extraction buffer, such as 0.1% trifluoroacetic acid (TFA) or perchloric acid, to precipitate proteins and aid in the extraction of soluble PCs.[4] Ensure thorough homogenization of the tissue.

    • Thiol Group Oxidation: The cysteine residues in PC4 are easily oxidized, which can prevent detection, especially if using a derivatization step that targets free thiols.

      • Recommendation: Include a reducing agent like dithiothreitol (DTT) in your extraction buffer to maintain the reduced state of the thiol groups.

    • Derivatization Issues (if applicable): If you are using a pre- or post-column derivatization method with a fluorescent tag like monobromobimane (mBBr), the reaction may be inefficient.

      • Recommendation: Optimize the derivatization conditions, including pH, temperature, and reaction time. Note that derivatization efficiency can decrease for longer chain phytochelatins like PC4 due to steric hindrance, so a correction factor may be necessary for accurate quantification.

    • LC-MS/MS Sensitivity: For mass spectrometry-based methods, ensure that the instrument parameters are optimized for PC4 detection.

      • Recommendation: Confirm the precursor and product ions for PC4. Use a validated UPLC-MS method for high precision and accuracy.

Issue 2: Poor Peak Shape and Resolution in HPLC

  • Question: My chromatograms show broad or tailing peaks for PC4, and it is not well-separated from other components. How can I improve this?

  • Answer: Poor chromatography can significantly impact the accuracy and precision of your quantification. Consider the following:

    • Column Choice: The stationary phase of your HPLC column is critical for good separation.

      • Recommendation: A C18 reversed-phase column is commonly used for phytochelatin analysis. Ensure the column is not degraded and is appropriate for peptide separation.

    • Mobile Phase Composition: The gradient and composition of the mobile phase directly influence peak shape and resolution.

      • Recommendation: A typical mobile phase consists of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA). Optimize the gradient to ensure adequate separation of PC4 from other phytochelatins (PC2, PC3) and glutathione.

    • Flow Rate and Temperature: These parameters affect the interaction of the analyte with the stationary phase.

      • Recommendation: A flow rate of around 1.0 mL/min and a column temperature of 30°C have been used successfully. Experiment with slight adjustments to optimize your separation.

    • Sample Overload: Injecting too much sample can lead to peak broadening.

      • Recommendation: Reduce the injection volume or dilute your sample. A typical injection volume is 20 μL.

Issue 3: High Variability in Quantitative Results

  • Question: I am observing high variability between replicate injections and different sample preparations. What could be the cause?

  • Answer: High variability can undermine the reliability of your data. Key areas to investigate include:

    • Inconsistent Sample Preparation: Variations in extraction, derivatization, or dilution will lead to inconsistent results.

      • Recommendation: Use precise pipetting techniques and ensure all samples are treated identically. Prepare fresh standards and reagents regularly.

    • Analyte Instability: As mentioned, phytochelatins can degrade during sample preparation and analysis.

      • Recommendation: Keep samples on ice or in a cooled autosampler. Analyze samples as quickly as possible after preparation.

    • Matrix Effects (LC-MS/MS): Components in your sample matrix can interfere with the ionization of PC4, causing ion suppression or enhancement. This can lead to inaccurate and variable quantification.

      • Recommendation: Assess matrix effects by comparing the signal of a standard in pure solvent versus the signal of a standard spiked into a blank sample extract. If significant matrix effects are present, consider using matrix-matched calibration standards or stable isotope-labeled internal standards for more accurate quantification.

Frequently Asked Questions (FAQs)

  • Q1: What are the key parameters to assess during method validation for PC4 quantification?

    • A1: A comprehensive method validation should include an assessment of selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra-day and inter-day), and accuracy (trueness or recovery).

  • Q2: Is derivatization necessary for PC4 analysis?

    • A2: Not always. While derivatization with fluorescent probes like monobromobimane is a common and sensitive method for HPLC with fluorescence detection, direct analysis by HPLC or LC-MS/MS is also possible. The choice depends on the available instrumentation and the required sensitivity.

  • Q3: How can I obtain a standard for PC4?

    • A3: Phytochelatin standards, including PC4, can be purchased from specialized chemical suppliers. Alternatively, they can be custom synthesized.

  • Q4: What are typical LOD and LOQ values for phytochelatin analysis?

    • A4: In a validated UPLC-MS method, LODs for various phytochelatins ranged from 0.02 to 0.08 μg/mL, and LOQs ranged from 0.03 to 0.09 μg/mL. For an HPLC method without derivatization, LOD and LOQ values for PC3 were reported as 0.1 and 0.5 μmol, respectively.

  • Q5: How stable are phytochelatins in extracted samples?

    • A5: Phytochelatin stability is a significant concern. Studies have shown that they can degrade over time, even under frozen storage (-20°C). It is recommended to analyze samples as soon as possible after extraction or to store them at -80°C for longer-term preservation.

Experimental Protocols

Protocol 1: Sample Extraction

  • Harvest plant or cell material and immediately flash-freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Weigh the frozen powder and add 2 mL of ice-cold 60% perchloric acid per gram of fresh weight.

  • Vortex the homogenate for 1 minute.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and store at -80°C until analysis.

Protocol 2: HPLC Analysis without Derivatization

  • Sample Preparation: Thaw the frozen extracts on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • HPLC System: Use an HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm) and a UV detector.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 80% acetonitrile in 0.1% (v/v) TFA.

  • Gradient: Run a linear gradient from 2% to 100% Solvent B over a specified time (e.g., 20 minutes) at a flow rate of 1.0 mL/min.

  • Detection: Monitor the absorbance at a suitable wavelength (e.g., 214 nm).

  • Quantification: Use a calibration curve generated from authentic PC4 standards.

Data Presentation

Table 1: Method Validation Parameters for Phytochelatin Quantification by UPLC-MS

ParameterGlutathione (GSH)Phytochelatin 2 (PC2)Phytochelatin 3 (PC3)This compound (PC4)Reference
Linearity (R²) >0.99>0.99>0.99>0.99
LOD (μg/mL) 0.02 - 0.080.02 - 0.080.02 - 0.080.02 - 0.08
LOQ (μg/mL) 0.03 - 0.090.03 - 0.090.03 - 0.090.03 - 0.09
Intra-day Precision (RSD%) <3%<3%<3%<3%
Inter-day Precision (RSD%) <10%<10%<10%<10%
Recovery (%) 61 - 89%61 - 89%61 - 89%61 - 89%

Table 2: Derivatization Efficiency Comparison

PhytochelatinmBBr Derivatization EfficiencyDTNB Derivatization EfficiencyReference
PC2 71.8%81.4%
PC4 27.4%50.2%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage SampleCollection 1. Sample Collection (Flash Freeze) Homogenization 2. Tissue Homogenization (Acidic Buffer + DTT) SampleCollection->Homogenization Extraction 3. Centrifugation & Supernatant Collection Homogenization->Extraction Derivatization 4. Derivatization (Optional) (e.g., with mBBr) Extraction->Derivatization HPLC_Separation 5. HPLC/UPLC Separation (Reversed-Phase C18) Derivatization->HPLC_Separation Detection 6. Detection (Fluorescence or MS/MS) HPLC_Separation->Detection Quantification 7. Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for this compound quantification.

method_validation Validation Method Validation Core Parameters Selectivity Selectivity (Distinguish PC4 from interferences) Validation->Selectivity Linearity Linearity & Range (R² > 0.99) Validation->Linearity LOD_LOQ LOD & LOQ (Determine sensitivity) Validation->LOD_LOQ Accuracy Accuracy (Recovery % in spiked samples) Validation->Accuracy Precision Precision (Intra- & Inter-day RSD%) Validation->Precision Stability Stability (Freeze-thaw, bench-top) Validation->Stability

Caption: Key parameters for method validation of PC4 quantification.

troubleshooting_logic Start Low/No PC4 Signal CheckStability Sample Stability? (Storage, Handling) Start->CheckStability CheckExtraction Extraction Efficient? (Buffer, Homogenization) CheckStability->CheckExtraction If OK CheckOxidation Thiol Oxidation? (Use of DTT) CheckExtraction->CheckOxidation If OK CheckDeriv Derivatization OK? (Efficiency, Conditions) CheckOxidation->CheckDeriv If OK CheckDetection Instrument Sensitivity? (MS/MS Tuning) CheckDeriv->CheckDetection If OK Solution Problem Identified & Resolved CheckDetection->Solution If OK

Caption: Troubleshooting logic for low PC4 signal detection.

References

Addressing interferences in electrochemical detection of Phytochelatin 4.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the electrochemical detection of Phytochelatin 4 (PC4).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the electrochemical detection of this compound?

A1: Interferences in the electrochemical detection of PC4 can arise from various sources, broadly categorized as:

  • Electroactive Species: Molecules that oxidize or reduce at potentials similar to PC4 can generate overlapping signals. Common electroactive interferents in biological and environmental samples include ascorbic acid (Vitamin C), uric acid, and other thiol-containing molecules like glutathione and cysteine.[1][2]

  • Metal Ions: Since phytochelatins are known to chelate heavy metals, the presence of certain metal ions in the sample can interfere with the direct detection of the PC4 peptide itself.[3]

  • Electrode Fouling: The adsorption of proteins, lipids, and other macromolecules from the sample matrix onto the electrode surface can block electron transfer, leading to a decrease in the PC4 signal over time. This is a common issue in complex biological media.[4]

Q2: My baseline is noisy and unstable. What could be the cause?

A2: A noisy or unstable baseline is often indicative of issues with the electrochemical cell setup or the supporting electrolyte. Ensure that your reference electrode is functioning correctly and that there is no leakage from the salt bridge. The supporting electrolyte should be of high purity and deoxygenated by purging with an inert gas (e.g., nitrogen or argon) prior to and during the measurement to minimize interference from dissolved oxygen.

Q3: The signal for my PC4 standard is lower than expected. What are the possible reasons?

A3: A diminished signal for your PC4 standard can be due to several factors:

  • Degradation of PC4: Phytochelatins can be susceptible to oxidation. Ensure your standard solutions are freshly prepared and stored appropriately.

  • Electrode Fouling: Even with standard solutions, impurities can lead to fouling. It is crucial to properly clean and polish your electrode surface before each experiment.

  • Incorrect Potential Window: The applied potential range may not be optimal for the oxidation/reduction of PC4. Verify the electrochemical behavior of PC4 in your specific electrolyte system using techniques like cyclic voltammetry.

Q4: I am observing a drift in my signal during repeated measurements. What should I do?

A4: Signal drift is often a consequence of electrode fouling or changes in the sample matrix over time. To mitigate this, consider modifying your electrode with an anti-fouling layer, such as a Nafion® film.[4] Additionally, ensure your sample is well-mixed and maintained at a constant temperature throughout the experiment. For consecutive measurements, it is good practice to rinse the electrode with the supporting electrolyte between each run.

Troubleshooting Guides

Issue 1: Overlapping Peaks from Interfering Electroactive Species

Symptoms:

  • Poorly resolved peaks in your voltammogram.

  • Inaccurate quantification of PC4 due to overlapping signals from other compounds.

Solutions:

  • Electrode Surface Modification with a Permselective Membrane (Nafion®): A thin film of Nafion®, a cation-exchange polymer, can be coated onto the electrode surface. This membrane repels negatively charged interfering species like ascorbic acid and uric acid, while allowing the passage of cationic or neutral analytes.

  • Use of Masking Agents: In cases of interference from specific metal ions, a masking agent can be added to the sample. A masking agent is a chemical that forms a stable complex with the interfering ion, preventing it from participating in electrochemical reactions at the electrode surface. The choice of masking agent depends on the specific interfering ion.

Issue 2: Non-Specific Adsorption and Electrode Fouling

Symptoms:

  • Decreasing signal intensity with repeated measurements.

  • Irreproducible results.

  • Visible coating on the electrode surface.

Solutions:

  • Incorporate Anti-Fouling Peptides: Modify the electrode surface with short, hydrophilic peptide sequences that resist the non-specific adsorption of proteins and other biomolecules.

  • Electrochemical Cleaning: Between measurements, apply a cleaning potential waveform to the electrode to electrochemically desorb foulants. The specific waveform will depend on the electrode material and the nature of the fouling.

  • Use of Surfactants: In some cases, the addition of a low concentration of a suitable surfactant to the supporting electrolyte can help to prevent the adsorption of fouling agents.

Quantitative Data on Interference Mitigation

While specific quantitative data for the electrochemical detection of this compound is limited in the literature, the following table summarizes the expected qualitative effects of various mitigation strategies on common interfering species, based on studies of related thiol-containing peptides like glutathione.

Interfering SpeciesMitigation StrategyExpected Outcome
Ascorbic AcidNafion® CoatingSignificant reduction in interference
Uric AcidNafion® CoatingSignificant reduction in interference
Other Metal IonsMasking Agents (e.g., EDTA, Triethanolamine)Selective suppression of interfering ion signal
Proteins/MacromoleculesAnti-Fouling Peptide LayerReduced electrode fouling and improved signal stability
Cysteine/GlutathionepH Optimization of Supporting ElectrolyteMay help to resolve peaks due to different pKa values

Experimental Protocols

Protocol 1: Preparation of a Nafion®-Coated Electrode

Objective: To create a permselective membrane on the working electrode to reduce interference from anionic species.

Materials:

  • Working Electrode (e.g., Glassy Carbon, Gold)

  • Nafion® dispersion (e.g., 5 wt% in a mixture of lower aliphatic alcohols and water)

  • Alumina slurry (0.3 and 0.05 µm) for polishing

  • Ethanol

  • Ultrapure water

  • Nitrogen gas or oven

Procedure:

  • Electrode Polishing: Mechanically polish the electrode surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

  • Cleaning: Sonicate the polished electrode in ethanol and then in ultrapure water for 5-10 minutes each to remove residual alumina and contaminants.

  • Drying: Thoroughly dry the electrode with a stream of nitrogen gas or in an oven at a moderate temperature (e.g., 60-80 °C).

  • Nafion® Application (Drop-Casting):

    • If necessary, dilute the Nafion® dispersion to the desired concentration (e.g., 0.5-1.0 wt%) using a mixture of water and alcohols.

    • Carefully place a small, precise volume (e.g., 2-5 µL) of the diluted Nafion® solution onto the center of the active electrode surface.

  • Drying and Curing:

    • Allow the solvent to evaporate slowly in a dust-free environment at room temperature or under gentle heating (e.g., 55 °C).

    • For improved adhesion and film stability, anneal the coated electrode in an oven. A typical annealing process is at 120 °C for 10-15 minutes.

  • Cooling and Storage: Allow the electrode to cool to room temperature before use. Store the modified electrode in a dry, clean environment.

Protocol 2: Using Masking Agents for Metal Ion Interference

Objective: To selectively complex interfering metal ions to prevent their electrochemical detection.

Materials:

  • Sample containing PC4 and interfering metal ions.

  • Appropriate masking agent (e.g., EDTA for divalent cations, triethanolamine for Al³⁺).

  • Supporting electrolyte and pH buffer.

Procedure:

  • Sample Preparation: Prepare your sample containing PC4 in the chosen supporting electrolyte.

  • pH Adjustment: Adjust the pH of the sample solution to the optimal range for both PC4 detection and the complexation of the interfering ion by the masking agent. This often requires a buffered solution.

  • Addition of Masking Agent: Add a predetermined concentration of the selected masking agent to the sample. The concentration should be sufficient to complex the majority of the interfering ion. It is advisable to perform a titration or preliminary experiments to determine the optimal concentration.

  • Equilibration: Gently mix the solution and allow it to equilibrate for a few minutes to ensure complete complexation of the interfering ion.

  • Electrochemical Measurement: Proceed with your electrochemical detection of PC4.

Visualizations

Interference_Mitigation_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Electrochemical Analysis cluster_troubleshooting Troubleshooting cluster_post_analysis Post-Analysis start Start sample_prep Sample Preparation start->sample_prep run_measurement Run Electrochemical Measurement sample_prep->run_measurement check_interference Interference Observed? analyze_data Analyze Data check_interference->analyze_data No identify_source Identify Interference Source check_interference->identify_source Yes run_measurement->check_interference end End analyze_data->end select_mitigation Select Mitigation Strategy identify_source->select_mitigation implement_strategy Implement Strategy select_mitigation->implement_strategy re_run Re-run Measurement implement_strategy->re_run re_run->check_interference Logical_Relationship cluster_interference Potential Interferences cluster_mitigation Mitigation Strategies PC4 This compound (Analyte) electroactive Electroactive Species (e.g., Ascorbic Acid) PC4->electroactive interfered by metal_ions Metal Ions PC4->metal_ions interfered by fouling Biofouling Agents (e.g., Proteins) PC4->fouling interfered by nafion Nafion Coating electroactive->nafion mitigated by masking Masking Agents metal_ions->masking mitigated by anti_fouling Anti-Fouling Peptides fouling->anti_fouling mitigated by

References

Technical Support Center: Optimizing Derivatization Reactions for Phytochelatin 4 (PC4) Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the fluorescence labeling of Phytochelatin 4 (PC4) through derivatization reactions. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common fluorescent probes for labeling this compound (PC4)?

A1: PC4 is rich in thiol (-SH) groups from its cysteine residues, making thiol-reactive fluorescent probes the ideal choice for labeling. The most commonly used and effective probes include:

  • Monobromobimane (mBrB): A highly sensitive reagent for pre-column derivatization in HPLC analysis with fluorescence detection.[1][2] It reacts specifically with thiols to form a stable, fluorescent product.

  • Maleimides: These probes, such as Alexa Fluor C5-maleimide, react with thiols at near-neutral pH to form stable thioether bonds.[3][4] They are available in a wide range of excitation and emission wavelengths.

  • Iodoacetamides: Reagents like fluorescein iodoacetamide are also used for thiol modification. They are highly selective for cysteine residues.[3]

Q2: My fluorescence signal is weak or absent. What are the possible causes?

A2: A weak or absent fluorescence signal can stem from several factors:

  • Inefficient Derivatization: The reaction conditions may not be optimal. This could be due to incorrect pH, temperature, or incubation time. Ensure the pH of the reaction buffer is appropriate for the chosen probe (typically neutral to slightly alkaline for maleimides and iodoacetamides, and around 8.2 for mBBr).

  • Degradation of PC4: Phytochelatins can be unstable and prone to oxidation or degradation, especially in the presence of oxygen or heavy metals. It is crucial to handle samples quickly and at low temperatures. The addition of a chelating agent like DTPA to the extraction buffer can help minimize metal-catalyzed oxidation.

  • Presence of Reducing Agents: Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often used to maintain thiols in a reduced state but will compete with PC4 for the fluorescent probe. These must be removed by dialysis or another suitable method before adding the labeling reagent.

  • Incorrect Wavelengths: Ensure that the excitation and emission wavelengths used for detection are optimal for the specific fluorescent probe you are using.

Q3: I am observing high background fluorescence in my samples. How can I reduce it?

A3: High background fluorescence can obscure your signal and is often caused by:

  • Excess Unreacted Probe: After the labeling reaction, there may be a significant amount of unbound fluorescent probe remaining in the sample. This can be removed by techniques such as dialysis, gel filtration, or precipitation of the labeled PC4.

  • Non-specific Labeling: While thiol-reactive probes are generally selective, some non-specific binding to other nucleophilic residues can occur, especially at high dye-to-protein ratios or inappropriate pH. It is advisable to optimize the molar ratio of the probe to PC4.

  • Contaminated Reagents or Solvents: Ensure that all buffers and solvents are of high purity and are not contaminated with fluorescent impurities.

Q4: The derivatization efficiency seems to decrease with longer phytochelatin chains (e.g., PC4 vs. PC2). Why does this happen and how can I address it?

A4: The decrease in derivatization efficiency for longer phytochelatin oligomers like PC4 is a known issue. This is most likely due to steric hindrance . As the phytochelatin chain folds, some of the internal cysteine residues may become less accessible to the fluorescent probe.

To address this, you can try the following:

  • Denaturing Conditions: Performing the derivatization under mild denaturing conditions can help to unfold the PC4 molecule and expose the thiol groups. However, care must be taken to ensure that the conditions do not degrade the phytochelatin.

  • Optimization of Reaction Time: Increasing the incubation time of the derivatization reaction may allow more time for the probe to react with the sterically hindered thiol groups.

  • Correction Factors: For quantitative analysis, it may be necessary to establish and apply a correction factor for the differing derivatization efficiencies of the various phytochelatin oligomers.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal Inefficient derivatization reaction.Optimize reaction pH, temperature, and incubation time for your specific probe. For mBBr, a pH of ~8.2 is often used.
PC4 degradation.Work quickly on ice. Use fresh samples. Add a chelating agent like DTPA to buffers to prevent metal-catalyzed oxidation.
Interference from reducing agents (e.g., DTT, TCEP).Remove reducing agents via dialysis or spin columns prior to adding the fluorescent probe.
Incorrect excitation/emission wavelengths.Verify the spectral properties of your fluorophore and set the detector accordingly.
High Background Fluorescence Excess, unreacted fluorescent probe.Remove excess probe after the reaction using dialysis, gel filtration, or precipitation.
Non-specific binding of the probe.Optimize the molar ratio of the probe to PC4. Avoid excessively high concentrations of the labeling reagent.
Contaminated reagents or buffers.Use high-purity reagents and solvents. Prepare fresh buffers.
Poor Reproducibility Inconsistent sample handling.Standardize all steps of the protocol, from sample extraction to derivatization and analysis.
Instability of derivatized PC4.Analyze samples as soon as possible after derivatization. Store derivatized samples protected from light and at low temperatures.
Pipetting errors.Calibrate pipettes regularly and use precise pipetting techniques.
Peak Tailing or Broadening in HPLC Poor chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is in good condition.
Sample overload.Inject a smaller volume or dilute the sample.
Secondary interactions with the stationary phase.Adjust the pH or ionic strength of the mobile phase.

Experimental Protocols

Protocol 1: Pre-column Derivatization of PC4 with Monobromobimane (mBrB) for HPLC Analysis

This protocol is based on established methods for the analysis of phytochelatins in biological samples.

1. Sample Extraction and Reduction: a. Homogenize the sample in an extraction buffer (e.g., 0.1 M HCl containing 5 mM DTPA) on ice. b. Centrifuge to pellet debris and collect the supernatant. c. To reduce disulfide bonds, incubate the supernatant with a reducing agent like TCEP (e.g., 20 mM final concentration) for 30 minutes at room temperature. Note: TCEP must be removed before adding certain thiol-reactive probes, but it is often compatible with mBBr derivatization protocols where the reaction is quenched. If using other probes like maleimides, TCEP must be removed.

2. Derivatization Reaction: a. In a microcentrifuge tube protected from light, mix the sample supernatant with a reaction buffer (e.g., 200 mM EPPS, pH 9.2, with 6.3 mM DTPA). b. Add the mBBr solution (e.g., 10 mM in acetonitrile) to a final concentration of ~1-2 mM. c. Incubate for 30 minutes at 45°C or for 15 minutes at room temperature in the dark.

3. Quenching the Reaction: a. Stop the reaction by adding an acid, such as 1 M methanesulfonic acid, to lower the pH.

4. Analysis: a. Centrifuge the sample to remove any precipitate. b. Dilute the supernatant with the initial mobile phase (e.g., water/methanol with 0.1% TFA) before injection into the HPLC system. c. Detect the mBBr-derivatized phytochelatins using a fluorescence detector with excitation at ~380 nm and emission at ~470 nm.

Quantitative Data Summary for mBBr Derivatization
ParameterValueReference(s)
mBBr Concentration 10 mM (stock)
Reaction Buffer 200 mM EPPS, pH 9.2, 6.3 mM DTPA
Incubation Time 15 min (room temp) or 30 min (45°C)
Quenching Agent 1 M Methanesulfonic Acid
Excitation Wavelength ~380 nm
Emission Wavelength ~470 nm

Visualizations

Experimental Workflow for PC4 Fluorescence Labeling

experimental_workflow cluster_prep Sample Preparation cluster_labeling Derivatization cluster_analysis Analysis sample_extraction Sample Extraction (e.g., 0.1M HCl, 5mM DTPA) reduction Reduction of Thiols (e.g., TCEP) sample_extraction->reduction derivatization Add Thiol-Reactive Probe (e.g., mBBr) reduction->derivatization incubation Incubate (e.g., 30 min, 45°C, dark) derivatization->incubation quenching Quench Reaction (e.g., Methanesulfonic Acid) incubation->quenching hplc HPLC Separation quenching->hplc fluorescence_detection Fluorescence Detection hplc->fluorescence_detection

Caption: General workflow for the fluorescence labeling of this compound.

Troubleshooting Logic for Low Fluorescence Signal

troubleshooting_low_signal start Low Fluorescence Signal cause1 PC4 Degraded? start->cause1 cause2 Inefficient Reaction? cause1->cause2 No solution1 Improve Sample Handling: - Work on ice - Use fresh samples - Add chelators (DTPA) cause1->solution1 Yes cause3 Interference? cause2->cause3 No solution2 Optimize Derivatization: - Check pH - Adjust temperature/time - Increase probe concentration cause2->solution2 Yes cause4 Incorrect Settings? cause3->cause4 No solution3 Remove Interference: - Dialyze to remove  reducing agents (DTT/TCEP) cause3->solution3 Yes solution4 Verify Detector Settings: - Check Ex/Em wavelengths - Confirm gain settings cause4->solution4 Yes

Caption: Troubleshooting flowchart for diagnosing low fluorescence signals.

References

Selecting the appropriate internal standard for Phytochelatin 4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis of Phytochelatin 4 (PC4), focusing on the critical selection of an appropriate internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound (PC4) is a peptide with the structure (γ-Glu-Cys)₄-Gly.[1] Phytochelatins are enzymatically synthesized oligomers of glutathione that play a crucial role in heavy metal detoxification in plants, fungi, and certain other organisms.[1] Accurate quantification of PC4 is essential for studies related to plant physiology, toxicology, and phytoremediation, as it provides insights into the plant's response to heavy metal stress.

Q2: Why is an internal standard essential for accurate this compound analysis by LC-MS?

An internal standard (IS) is a compound of known concentration added to a sample before analysis.[2] It is crucial for accurate quantification in LC-MS to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.[2][3] For complex biological samples, an IS helps to mitigate matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.

Q3: What are the ideal characteristics of an internal standard for this compound analysis?

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Key characteristics include:

  • Structural Similarity: The IS should be chemically and physically similar to PC4 to ensure comparable extraction efficiency and chromatographic behavior.

  • Co-elution: Ideally, the IS should elute very close to PC4 without co-eluting with any interfering compounds.

  • Distinct Mass: The IS must have a different mass-to-charge ratio (m/z) from PC4 to be distinguished by the mass spectrometer.

  • Stability: The IS should be stable throughout the sample preparation and analysis process.

  • Absence in Samples: The IS should not be naturally present in the biological samples being analyzed.

Q4: What is the "gold standard" internal standard for peptide quantification like this compound?

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative bioanalysis using LC-MS/MS. A SIL version of PC4, where one or more atoms (e.g., ¹²C, ¹⁴N, ¹H) are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), is the ideal choice. SIL internal standards have nearly identical physicochemical properties to the analyte, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency, thus providing the most accurate correction for experimental variations.

Q5: Are there commercially available stable isotope-labeled this compound internal standards?

Currently, a dedicated, commercially available stable isotope-labeled this compound (SIL-PC4) is not readily found. While non-labeled PC4 is available from some suppliers, obtaining a SIL version may require custom synthesis.

Q6: If a stable isotope-labeled PC4 is unavailable, what are the alternative options for an internal standard?

When a SIL version of the analyte is not available, several alternatives can be considered:

  • Stable Isotope-Labeled Analog: A SIL version of a shorter phytochelatin, such as PC2 or PC3, could be used. However, differences in chain length will affect retention time and potentially extraction efficiency, which needs to be carefully validated.

  • Structural Analog: A peptide with a similar structure to PC4 but with a different amino acid sequence could be used. The analog should have similar chemical properties (e.g., presence of thiol groups, similar isoelectric point). The choice of a structural analog requires thorough validation to ensure it behaves similarly to PC4 under the specific experimental conditions.

  • Chemically Modified Analyte: A chemically modified version of PC4, for example, through derivatization of the thiol groups with a reagent that adds a specific mass, could potentially be used. This approach is less common and requires careful control of the derivatization reaction.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, with a focus on problems related to internal standard selection and use.

Problem Potential Cause Troubleshooting Steps
Poor Internal Standard Recovery Inappropriate Internal Standard Choice: The selected IS has significantly different chemical properties from PC4, leading to poor co-extraction.1. Re-evaluate IS choice: If using a structural analog, ensure it has a similar number of thiol groups and overall polarity to PC4. 2. Consider a closer analog: If using a shorter SIL-PC, be aware of potential differences in extraction and chromatographic behavior. 3. Custom Synthesis: For critical applications, consider the custom synthesis of a SIL-PC4.
Suboptimal Extraction Protocol: The sample preparation method is not efficient for both PC4 and the IS.1. Optimize extraction solvent: Test different solvent systems to ensure efficient extraction of both the analyte and the IS. 2. Adjust pH: The pH of the extraction buffer can influence the recovery of peptides. Optimize the pH for maximum recovery of both compounds.
Inconsistent Internal Standard Signal Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the IS.1. Improve Chromatographic Separation: Modify the HPLC gradient to better separate the IS from interfering matrix components. 2. Sample Clean-up: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix interferences. 3. Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Degradation of IS or Analyte: Thiol groups in PC4 and the IS are prone to oxidation.1. Work at low temperatures: Keep samples and extracts on ice or at 4°C during preparation. 2. Use reducing agents: Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the extraction buffer to prevent oxidation of thiol groups. 3. Acidify extracts: Acidification of the extracts can help to preserve the stability of phytochelatins.
Internal Standard Co-elutes with an Interference Insufficient Chromatographic Resolution: The HPLC method is not able to separate the IS from a compound in the matrix that has the same m/z.1. Modify HPLC Method: Adjust the mobile phase composition, gradient profile, or column temperature to improve separation. 2. Change Column: Use a column with a different stationary phase chemistry to alter the selectivity of the separation.
No or Low Internal Standard Signal Incorrect MS/MS Transition: The mass spectrometer is not set to monitor the correct precursor and product ions for the IS.1. Optimize MS Parameters: Infuse a pure solution of the IS into the mass spectrometer to determine the optimal precursor ion and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). 2. Verify IS Concentration: Ensure the IS has been added at the correct concentration.

Experimental Protocol: Quantification of this compound by HPLC-MS/MS

This protocol provides a general workflow for the analysis of PC4 in plant tissues. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation

  • Extraction:

    • Homogenize 100 mg of plant tissue in liquid nitrogen.

    • Add 1 mL of extraction buffer (e.g., 0.1% trifluoroacetic acid (TFA) in water with 5 mM DTT).

    • Vortex thoroughly and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Internal Standard Spiking:

    • Add a known amount of the chosen internal standard (e.g., SIL-PC4, if available, or a validated structural analog) to the supernatant.

  • Derivatization (Optional but Recommended):

    • To improve chromatographic retention and detection sensitivity, derivatize the thiol groups. A common method is using monobromobimane (mBBr).

    • Follow a validated mBBr derivatization protocol.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column is commonly used for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate the column. The exact gradient profile needs to be optimized.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) capable of MRM analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

  • MRM Transitions:

    • Determine the specific precursor ion (the m/z of the protonated molecule [M+H]⁺) and the most abundant and stable product ions for both PC4 and the internal standard.

    • Set up the mass spectrometer to monitor these specific transitions.

3. Data Analysis

  • Integrate the peak areas for the MRM transitions of both PC4 and the internal standard.

  • Calculate the peak area ratio of PC4 to the internal standard.

  • Generate a calibration curve using standards of known PC4 concentrations and a constant concentration of the internal standard.

  • Quantify the amount of PC4 in the samples by interpolating their peak area ratios on the calibration curve.

Phytochelatin Biosynthesis Pathway

The following diagram illustrates the enzymatic synthesis of phytochelatins from glutathione.

Phytochelatin_Biosynthesis cluster_glutathione Glutathione (GSH) Synthesis cluster_phytochelatin Phytochelatin (PC) Synthesis Glu Glutamate g-EC γ-Glutamylcysteine Glu->g-EC γ-EC Synthetase Cys Cysteine Cys->g-EC Gly Glycine GSH Glutathione (GSH) Gly->GSH g-EC->GSH GSH Synthetase PCS Phytochelatin Synthase GSH->PCS PC2 Phytochelatin 2 (PC2) PCS->PC2 Acceptor: GSH PC3 Phytochelatin 3 (PC3) PC2->PC3 Acceptor: PC2 PC4 This compound (PC4) PC3->PC4 Acceptor: PC3 Heavy_Metals Heavy Metals (e.g., Cd²⁺, As³⁺) Heavy_Metals->PCS Activates

Caption: The biosynthesis of this compound begins with the synthesis of glutathione, which is then polymerized by phytochelatin synthase in the presence of heavy metals.

References

Technical Support Center: Enhancing Phytochelatin Synthase Expression for Increased PC4 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the expression of phytochelatin synthase (PCS) for increased phytochelatin 4 (PC4) production.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experimental workflow.

Problem 1: Low or No Expression of Recombinant Phytochelatin Synthase

Possible Causes and Solutions:

CauseRecommended Solution
Vector-related Issues - Promoter Strength: Ensure a strong, inducible promoter (e.g., T7 in E. coli) is used.[1] - Codon Usage: Optimize the codon usage of your PCS gene for the chosen expression host. Rare codons can lead to truncated or non-functional proteins.[2] - GC Content: High GC concentration at the 5' end of the gene can impair mRNA stability and translation. Consider silent mutations to reduce GC content in this region.[2] - Plasmid Integrity: Verify the sequence of your construct to ensure the PCS gene is in-frame and free of mutations.
Host Strain Incompatibility - Expression Host: Use an appropriate expression host. For example, pET vectors require a host strain expressing T7 RNA polymerase, such as BL21(DE3).[3] - Host Tolerance: Some PCS proteins might be toxic to the host. Try different host strains that are more tolerant to problematic proteins.[3] Consider using a eukaryotic expression system like yeast (Saccharomyces cerevisiae or Schizosaccharomyces pombe) or insect cells if bacterial expression fails.
Suboptimal Induction and Culture Conditions - Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level. - Induction Temperature and Time: Lowering the induction temperature (e.g., 16-25°C) and extending the induction time can improve protein solubility and yield. - Cell Density at Induction: Induce expression at the optimal optical density (OD600), typically between 0.6 and 0.8. - Media Composition: Optimize the culture media to support robust cell growth and protein expression.
Protein Instability - Protease Degradation: Add protease inhibitors to the lysis buffer to prevent protein degradation. - Storage Conditions: Store purified protein at appropriate low temperatures with stabilizing agents like glycerol.

Problem 2: Expressed Phytochelatin Synthase is Insoluble (Inclusion Bodies)

Possible Causes and Solutions:

CauseRecommended Solution
High Expression Rate - Lower the induction temperature and inducer concentration to slow down protein synthesis and allow for proper folding.
Lack of Proper Folding Environment - Co-express molecular chaperones to assist in protein folding. - Switch to a eukaryotic expression system (e.g., yeast, insect, or mammalian cells) which may provide a more suitable environment for folding and post-translational modifications.
Fusion Tags - Utilize solubility-enhancing fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).
Refolding Protocols - If inclusion bodies are unavoidable, they can be solubilized using denaturants and then refolded into an active conformation, though this can be a complex process.

Problem 3: Low PC4 Production Despite Successful PCS Expression

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Glutathione (GSH) Precursor - Supplement the growth medium with GSH or its precursors (cysteine, glutamate, glycine) to ensure an adequate supply for PC synthesis. Overexpression of genes involved in GSH synthesis, such as those for γ-glutamylcysteine synthetase or glutathione synthetase, can also increase the GSH pool.
Suboptimal PCS Enzyme Activity - Metal Ion Activation: PCS activity is triggered by heavy metal ions. Ensure the presence of an activating metal ion like cadmium (Cd²⁺) or zinc (Zn²⁺) in your reaction or culture. - pH and Temperature: Optimize the pH and temperature of your in vitro assay or in vivo production system for maximal PCS activity.
PC Toxicity - High concentrations of PCs can be toxic to cells, potentially limiting overall production. Modulating the expression level of PCS might be necessary to find a balance between PC synthesis and cell viability.
Feedback Inhibition - The accumulation of PCs may exert feedback inhibition on the PCS enzyme. Consider strategies for in situ removal or sequestration of PCs.

Frequently Asked Questions (FAQs)

Q1: Why does overexpression of phytochelatin synthase sometimes lead to heavy metal hypersensitivity instead of tolerance?

A1: This paradoxical effect can occur due to a depletion of the glutathione (GSH) pool. Aggressive synthesis of phytochelatins (PCs) by overexpressed PCS can consume GSH faster than it can be replenished. GSH is crucial for mitigating oxidative stress, so its depletion can leave cells vulnerable to the toxic effects of heavy metals, resulting in hypersensitivity. Supraoptimal concentrations of PCs themselves might also be toxic to the plant.

Q2: What is the role of the C-terminal domain of phytochelatin synthase?

A2: While the N-terminal domain of PCS is highly conserved and contains the catalytic site, the C-terminal domain is more variable. The C-terminal domain is thought to be involved in heavy metal sensing and binding, which in turn activates the enzyme. It may also play a role in protein stability and enhancing PCS activity towards a broader range of heavy metals.

Q3: Is the expression of phytochelatin synthase induced by heavy metals?

A3: PCS is generally considered to be constitutively expressed, but its expression can be enhanced upon exposure to heavy metal ions in some cases. However, the primary mechanism of increased PC production upon metal exposure is the direct activation of the PCS enzyme by the metal ions themselves, rather than a significant transcriptional upregulation of the PCS gene.

Q4: Which expression system is best for producing active phytochelatin synthase?

A4: The choice of expression system depends on the specific PCS and the downstream application.

  • E. coli is a cost-effective and common choice for its simplicity and high yields. However, eukaryotic proteins like PCS may form insoluble inclusion bodies.

  • Yeast (e.g., S. cerevisiae, S. pombe) is a good alternative as a eukaryotic system that can facilitate proper protein folding and some post-translational modifications.

  • Plant-based systems (e.g., transgenic Arabidopsis) allow for in vivo studies of PC function in a native context but can be more time-consuming to develop.

Q5: How can I accurately measure PC4 production?

A5: PC4 production can be quantified using High-Performance Liquid Chromatography (HPLC). A common method involves derivatizing the thiol groups of PCs with a fluorescent tag, followed by separation using reverse-phase HPLC and detection with a fluorescence detector. Mass spectrometry can also be coupled with liquid chromatography for more definitive identification and quantification.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Phytochelatin Synthase from E. coli

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the PCS gene under an inducible promoter (e.g., pET vector).

  • Culture Growth: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially insoluble proteins, lower the temperature to 16-25°C and induce for a longer period (e.g., 16-24 hours).

  • Cell Harvest: Harvest the cells by centrifugation at 5,000-10,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant contains the soluble protein fraction.

  • Purification: Purify the recombinant PCS from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-agarose for GST-tagged proteins).

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol 2: In Vitro Phytochelatin Synthase Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), glutathione (GSH) as the substrate, and an activating metal ion (e.g., CdCl₂).

  • Enzyme Addition: Add the purified PCS enzyme to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a specific time period.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

  • PC Detection: Analyze the reaction products for the presence of PCs, including PC4, using reverse-phase HPLC with fluorescence or UV detection after appropriate derivatization.

Data Presentation

Table 1: Comparison of Recombinant PCS Expression in Different Host Systems

Expression SystemTypical YieldSolubilityPost-Translational ModificationsCost & Complexity
E. coli HighOften low (inclusion bodies)NoneLow
Yeast ModerateGenerally goodYes (glycosylation, etc.)Moderate
Insect Cells HighGoodYes (complex)High
Mammalian Cells LowExcellentYes (most authentic)Very High

Table 2: Effect of Induction Temperature on PCS Solubility in E. coli

Induction Temperature (°C)Soluble PCS (% of total)Insoluble PCS (% of total)
3715%85%
3040%60%
2565%35%
1680%20%

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_production PC4 Production PCS_gene PCS Gene Amplification ligation Ligation PCS_gene->ligation vector Expression Vector vector->ligation transformation_cloning Transformation (Cloning Host) ligation->transformation_cloning plasmid_prep Plasmid Purification & Verification transformation_cloning->plasmid_prep transformation_expression Transformation (Expression Host) plasmid_prep->transformation_expression culture Cell Culture Growth transformation_expression->culture induction Induction (e.g., IPTG) culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis purification Affinity Chromatography lysis->purification analysis SDS-PAGE & Activity Assay purification->analysis in_vitro_synthesis In Vitro Synthesis analysis->in_vitro_synthesis hplc HPLC Analysis of PC4 in_vitro_synthesis->hplc

Caption: Experimental workflow for recombinant PCS expression and PC4 production.

troubleshooting_logic cluster_no_expression Troubleshoot Expression cluster_solubility Troubleshoot Solubility start Start: Low/No PCS Expression check_sds Analyze total cell lysate by SDS-PAGE start->check_sds band_present Is PCS band visible? check_sds->band_present no_band No PCS Band band_present->no_band No yes_band PCS Band Present band_present->yes_band Yes verify_construct Verify Plasmid Sequence no_band->verify_construct check_solubility Check Soluble vs. Insoluble Fractions yes_band->check_solubility optimize_induction Optimize Induction Conditions verify_construct->optimize_induction change_host Change Host Strain/Vector optimize_induction->change_host insoluble Mainly Insoluble (Inclusion Bodies) check_solubility->insoluble optimize_solubility Lower Temp, Use Fusion Tags insoluble->optimize_solubility pc_synthesis_pathway Glu Glutamate gEC_synthase γ-EC Synthetase Glu->gEC_synthase Cys Cysteine Cys->gEC_synthase Gly Glycine GSH_synthase GSH Synthetase Gly->GSH_synthase gEC γ-Glutamylcysteine (γ-EC) gEC_synthase->gEC GSH Glutathione (GSH) GSH_synthase->GSH PCS Phytochelatin Synthase (Activated by Metal) PC2 PC2 PCS->PC2 + GSH PC3 PC3 PCS->PC3 PC4 PC4 PCS->PC4 gEC->GSH_synthase GSH->PCS PC2->PCS + GSH PC3->PCS + GSH

References

Validation & Comparative

Unraveling Metal Affinities: A Comparative Analysis of Phytochelatin 4, PC2, and PC3

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative metal-binding affinities of Phytochelatin 4 (PC4) versus its shorter chain counterparts, Phytochelatin 2 (PC2) and Phytochelatin 3 (PC3). This report synthesizes key experimental data to illuminate the nuanced differences in their chelating capabilities.

Phytochelatins (PCs) are a family of cysteine-rich peptides enzymatically synthesized in plants and some microorganisms, playing a pivotal role in the detoxification of heavy metals.[1] Their general structure, (γ-Glu-Cys)n-Gly, allows for the effective sequestration of metal ions through the thiol groups of the cysteine residues.[1] The length of the repeating γ-Glu-Cys unit, denoted by 'n', significantly influences the metal-binding stoichiometry and affinity. This guide focuses on a comparative analysis of PC4 (n=4) with PC2 (n=2) and PC3 (n=3), providing a quantitative and methodological overview for researchers in cellular biology, toxicology, and pharmacology.

Quantitative Comparison of Metal Binding Affinities

The binding of metal ions to phytochelatins is a complex process influenced by factors such as the specific metal ion, the length of the phytochelatin chain, and the experimental conditions (e.g., pH). Recent studies have provided valuable quantitative data on the stability of these metal-phytochelatin complexes, particularly for cadmium (Cd(II)) and zinc (Zn(II)).

The affinity of phytochelatins for Cd(II) ions demonstrates a clear trend: the stability of the complex increases with the length of the peptide chain from PC2 to PC4.[2] Spectrophotometric studies have determined the logarithm of the apparent stability constants (log K7.4) for the 1:1 Cd(II):PC complexes at pH 7.4. For PC2, the log K7.4 is 6.2, while for PC4, it increases significantly to 7.5, indicating a much stronger binding affinity for the longer peptide.[3][4] This trend continues up to PC4, after which further chain elongation does not substantially increase stability.

A systematic investigation into the interaction of Zn(II) with PC2, PC3, and PC4 using potentiometric titrations has also revealed differences in their binding affinities. The stability of the formed complexes is typically represented by cumulative stability constants (log β). These studies indicate that longer phytochelatin chains generally form more stable complexes with Zn(II). For instance, PC4 exclusively forms equimolar complexes with Zn(II), while PC2 can also form bis-complexes (ZnL2). The inflection points (pKa′) from pH-dependent formation studies, which represent the averaged dissociation constants of the thiols, show a decrease with increasing chain length, suggesting that the thiols in longer PCs are more acidic and readily deprotonate to bind metal ions.

The following table summarizes the available quantitative data for the metal binding affinities of PC2, PC3, and PC4.

PhytochelatinMetal IonStoichiometry (Metal:Ligand)log K7.4Cumulative Stability Constants (log β)Experimental Technique
PC2 Cd(II)1:1, 1:26.2-Spectrophotometry
Zn(II)1:1, 1:2-ZnHL: 11.23, ZnL: 6.21, ZnH2L2: 24.38, ZnL2: 13.06Potentiometric Titration
PC3 Cd(II)1:1, 1:2 (partial)---
Zn(II)1:1-ZnH2L: 16.51, ZnHL: 11.39, ZnL: 6.09Potentiometric Titration
PC4 Cd(II)1:17.5log K7.4PC4 = 13.39Spectrophotometry, Potentiometry
Zn(II)1:1-ZnH3L: 20.93, ZnH2L: 16.29, ZnHL: 11.23, ZnL: 6.04Potentiometric Titration

Experimental Methodologies

The determination of metal binding affinities for phytochelatins involves a range of sophisticated biophysical techniques. Understanding these methodologies is crucial for interpreting the data and designing future experiments.

Potentiometric Titration

This technique is a cornerstone for determining the stability constants of metal-ligand complexes.

  • Preparation: Solutions of the phytochelatin and the metal salt (e.g., Cd(NO3)2 or ZnSO4) of known concentrations are prepared in a suitable buffer with a constant ionic strength (e.g., 0.1 M KNO3).

  • Titration: A standardized solution of a strong base (e.g., NaOH) is used to titrate the phytochelatin solution in the absence and presence of the metal ion.

  • Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: The resulting titration curves are analyzed using specialized software (e.g., Hyperquad) to calculate the protonation constants of the phytochelatin and the cumulative stability constants (β) of the metal-phytochelatin complexes.

Spectrophotometric Titration

UV-visible spectroscopy is employed to monitor the formation of metal-phytochelatin complexes, which often results in a change in the absorbance spectrum.

  • Preparation: A solution of the phytochelatin of a known concentration is prepared in a buffer at a constant pH (e.g., 7.4).

  • Titration: Aliquots of a concentrated metal salt solution are incrementally added to the phytochelatin solution.

  • Measurement: The UV-vis spectrum is recorded after each addition of the metal ion, typically in the range of 200-300 nm, to observe changes in the ligand-to-metal charge-transfer (LMCT) bands.

  • Data Analysis: The changes in absorbance at a specific wavelength are plotted against the metal-to-ligand molar ratio to determine the stoichiometry of the complex. The data can also be used to calculate apparent stability constants (K).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a metal ion to a phytochelatin, providing a complete thermodynamic profile of the interaction.

  • Preparation: The phytochelatin solution is placed in the sample cell of the calorimeter, and the metal salt solution is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

  • Titration: The metal solution is injected in small aliquots into the phytochelatin solution.

  • Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the binding constant (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the biosynthesis of phytochelatins and a typical experimental workflow for determining metal binding affinity.

Phytochelatin_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathway Glutamate L-Glutamate GCL γ-Glutamylcysteine Synthetase (γ-ECS) Glutamate->GCL Cysteine L-Cysteine Cysteine->GCL Glycine L-Glycine GS Glutathione Synthetase (GS) Glycine->GS gEC γ-Glutamylcysteine (γ-EC) GCL->gEC GSH Glutathione (GSH) GS->GSH PCS Phytochelatin Synthase (PCS) PCn Phytochelatins (PC2, PC3, PC4...) PCS->PCn gEC->GS GSH->PCS Substrate Metal Metal Ions (e.g., Cd²⁺, Zn²⁺) Metal->PCS Activator Metal_Binding_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis PC_Solution Prepare Phytochelatin Solution (PC2, PC3, or PC4) Titration Perform Titration (Potentiometric or Spectrophotometric) PC_Solution->Titration Metal_Solution Prepare Metal Salt Solution (e.g., Cd(NO₃)₂, ZnSO₄) Metal_Solution->Titration Measurement Measure Signal Change (pH or Absorbance) Titration->Measurement Plotting Plot Titration Curve or Absorbance vs. Molar Ratio Measurement->Plotting Modeling Fit Data to Binding Model (e.g., Hyperquad) Plotting->Modeling Results Determine Stoichiometry & Stability Constants (K, β) Modeling->Results

References

Functional Showdown: Phytochelatin 4 vs. Metallothioneins in Metal Detoxification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of cellular defense against heavy metal toxicity, two classes of cysteine-rich molecules stand out: phytochelatins (PCs) and metallothioneins (MTs). While both are crucial for sequestering toxic metal ions, their fundamental properties, synthesis, and regulatory mechanisms differ significantly. This guide provides an in-depth, objective comparison of Phytochelatin 4 (PC4), a prominent member of the phytochelatin family, and metallothioneins, supported by experimental data and detailed methodologies.

At a Glance: Key Functional Differences

FeatureThis compound (PC4)Metallothioneins (MTs)
Nature PeptideProtein
Synthesis Enzymatic, post-translationalGene expression (transcription & translation)
Inducing Agent Primarily heavy metal ionsHeavy metals, oxidative stress, hormones[1]
Structure Linear polymer of (γ-Glu-Cys)₄-Gly[2]Folded protein with two metal-thiolate clusters (α and β domains)[3][4]
Metal Binding Capacity Variable, dependent on chain lengthTypically 7 divalent metal ions (e.g., Zn²⁺, Cd²⁺) or up to 12 monovalent ions (e.g., Cu⁺)[3]
Primary Function Heavy metal detoxificationMetal homeostasis (Zn, Cu), detoxification, and oxidative stress response

Quantitative Comparison of Metal Binding Properties

The efficacy of these molecules in metal detoxification is intrinsically linked to their metal binding affinities and capacities. The following table summarizes key quantitative data from various studies.

ParameterThis compound (PC4)Metallothionein (MT)Metal Ion
Binding Affinity (log K) ~13.39~17Cd²⁺
Binding Affinity (log K) High, but quantitative data is less available~13Zn²⁺
Metal:Molecule Stoichiometry Forms various complexes, including binuclear species with Cd²⁺7 Zn²⁺ or Cd²⁺ ions per moleculeZn²⁺, Cd²⁺

Note: Direct comparison of binding affinities can be challenging due to differing experimental conditions. However, the available data suggests that metallothioneins exhibit a higher binding affinity for cadmium compared to phytochelatins.

Signaling and Synthesis Pathways

The synthesis of phytochelatins and metallothioneins is tightly regulated, albeit through distinct mechanisms.

Metallothionein Synthesis: A Transcriptional Response

Metallothionein synthesis is a gene-encoded process initiated by a variety of cellular stressors. The primary regulatory pathway involves the Metal-Responsive Transcription Factor-1 (MTF-1). In the presence of free intracellular zinc ions, which can be displaced from other molecules by toxic heavy metals or oxidative stress, MTF-1 undergoes a conformational change. This allows it to translocate to the nucleus, where it binds to Metal Response Elements (MREs) in the promoter regions of metallothionein genes, thereby initiating their transcription.

MT_Synthesis cluster_nucleus HeavyMetals Heavy Metals (e.g., Cd²⁺) Zn_pool Intracellular Zn²⁺ Pool HeavyMetals->Zn_pool displaces Zn²⁺ OxidativeStress Oxidative Stress OxidativeStress->Zn_pool displaces Zn²⁺ Cell Cytoplasm MTF1_inactive MTF-1 (inactive) MTF1_active MTF-1-Zn²⁺ (active) MTF1_inactive->MTF1_active activates Zn_pool->MTF1_inactive binds Nucleus Nucleus MTF1_active->Nucleus translocates MRE MRE MTF1_active->MRE MT_Gene MT Gene MRE->MT_Gene activates transcription MT_mRNA MT mRNA MT_Gene->MT_mRNA Ribosome Ribosome MT_mRNA->Ribosome translation MT_Protein Metallothionein Protein Ribosome->MT_Protein

Caption: Metallothionein synthesis is transcriptionally regulated by MTF-1 activation in response to cellular stress.

Phytochelatin Synthesis: An Enzymatic Cascade

In contrast, phytochelatin synthesis is an enzyme-catalyzed, post-translational process. The key enzyme, phytochelatin synthase (PCS), is constitutively expressed in many organisms. Its activity is allosterically activated by the presence of heavy metal ions, such as cadmium. PCS catalyzes the transfer of a γ-glutamylcysteine moiety from a glutathione (GSH) molecule to another GSH molecule or to a growing phytochelatin chain, thereby elongating the peptide. This process continues until the metal ions are chelated, which in turn reduces the activation of PCS, creating a self-regulating loop.

PC_Synthesis HeavyMetals Heavy Metals (e.g., Cd²⁺) PCS_inactive Phytochelatin Synthase (inactive) HeavyMetals->PCS_inactive activates MetalComplex Metal-PC Complex HeavyMetals->MetalComplex PCS_active Phytochelatin Synthase (active) PCS_inactive->PCS_active PC2 PC2 PCS_active->PC2 catalyzes PC3 PC3 PCS_active->PC3 catalyzes PC4 This compound (PC4) PCS_active->PC4 catalyzes GSH Glutathione (GSH) GSH->PCS_active substrate PC2->PCS_active substrate PC3->PCS_active substrate PC4->MetalComplex chelates metals MetalComplex->PCS_active inhibits (feedback) Detox Detoxification MetalComplex->Detox

Caption: Phytochelatin synthesis is an enzymatic process activated by heavy metals, leading to the formation of metal-chelating peptides.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the comparative analysis of phytochelatins and metallothioneins. Below are summaries of key methodologies.

Isothermal Titration Calorimetry (ITC) for Metal Binding Affinity

ITC directly measures the heat changes that occur upon the binding of a metal ion to a protein or peptide, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Experimental Workflow:

ITC_Workflow start Start prep_protein Prepare apo-protein/peptide (e.g., apo-MT or PC4) in degassed buffer start->prep_protein load_itc Load protein into ITC cell and metal into syringe prep_protein->load_itc prep_metal Prepare metal salt solution (e.g., CdCl₂) in the same buffer prep_metal->load_itc run_titration Perform automated titration: inject small aliquots of metal into the protein solution load_itc->run_titration measure_heat Measure heat change after each injection run_titration->measure_heat analyze_data Analyze the binding isotherm to determine Kₐ, ΔH, and n measure_heat->analyze_data end End analyze_data->end

Caption: Workflow for determining metal binding thermodynamics using Isothermal Titration Calorimetry.

Detailed Steps:

  • Sample Preparation: Prepare solutions of the apo-protein (e.g., metallothionein) and the metal salt in the same degassed buffer to minimize heat of dilution effects.

  • ITC Measurement: Load the protein solution into the sample cell and the metal solution into the injection syringe of the calorimeter.

  • Titration: A series of small, precise injections of the metal solution into the protein solution are performed while the temperature is maintained at a constant level.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of metal to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

MTT Assay for Cellular Detoxification Efficacy

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This assay can be adapted to compare the protective effects of PC4 and metallothioneins against heavy metal-induced cytotoxicity.

Experimental Workflow:

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells transfect Transfect cells with vectors expressing MT or a control vector seed_cells->transfect add_pc4 Alternatively, treat cells with exogenous PC4 seed_cells->add_pc4 expose_metal Expose cells to varying concentrations of heavy metals transfect->expose_metal add_pc4->expose_metal add_mtt Add MTT solution to each well and incubate expose_metal->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Calculate cell viability relative to untreated controls read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing the protective effects of PC4 and MT against heavy metal toxicity using the MTT assay.

Detailed Steps:

  • Cell Culture: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Treatment: For metallothionein, cells can be transfected with an expression vector. For phytochelatins, cells can be treated with the purified peptide.

  • Metal Exposure: Treat the cells with a range of concentrations of the desired heavy metal for a defined period.

  • MTT Incubation: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage of the absorbance of untreated control cells.

Conclusion

This compound and metallothioneins represent two distinct yet convergent evolutionary strategies for managing heavy metal stress. Metallothioneins are gene-encoded proteins with a broader role in metal homeostasis and stress response, regulated at the transcriptional level. Phytochelatins, including PC4, are enzymatically synthesized peptides that appear to be more specialized for rapid, high-capacity detoxification of heavy metals, with their synthesis being directly activated by the presence of these toxic ions.

For researchers and drug development professionals, understanding these fundamental differences is critical. The choice of molecule for bioremediation or therapeutic applications will depend on the specific context, including the target organism, the nature of the metal toxicity, and the desired regulatory control. The experimental protocols and comparative data presented in this guide provide a foundational framework for further investigation and application of these remarkable metal-binding molecules.

References

Validating Metal Tolerance: A Comparative Analysis of Phytochelatin Synthase Knockout Mutants

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the role of phytochelatins in heavy metal detoxification, this guide provides a comparative analysis of wild-type Arabidopsis thaliana and its phytochelatin-deficient mutant, cad1-3. Through the lens of quantitative data and detailed experimental protocols, we explore the critical function of phytochelatin synthase in conferring tolerance to heavy metals like cadmium.

Phytochelatins (PCs) are a family of cysteine-rich peptides that play a pivotal role in the detoxification of heavy metals in plants.[1] These peptides are not directly encoded by genes but are synthesized enzymatically by phytochelatin synthase (PCS).[1] The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11. Phytochelatin 4 (PC4) is one of the longer-chain PCs known to have a high affinity for binding heavy metal ions such as cadmium (Cd).[2] By chelating these toxic metal ions, PCs form complexes that are then sequestered into the vacuole, thereby preventing them from interfering with essential cellular processes.[3]

To validate the function of phytochelatins in metal tolerance, researchers utilize knockout mutants that lack a functional phytochelatin synthase gene (PCS). A well-characterized example in the model plant Arabidopsis thaliana is the cad1-3 mutant, which is deficient in AtPCS1.[3] This deficiency renders the plant incapable of producing phytochelatins, leading to a hypersensitive phenotype when exposed to heavy metals. This guide compares the performance of the cad1-3 mutant with its wild-type counterpart under cadmium stress, presenting key experimental data and methodologies for researchers in plant science and drug development.

Comparative Performance in Cadmium Tolerance

The functional knockout of the phytochelatin synthase gene in the cad1-3 mutant of Arabidopsis thaliana results in a stark contrast in cadmium tolerance and accumulation compared to the wild-type. The following table summarizes key performance indicators from studies where both genotypes were subjected to cadmium exposure.

Performance MetricWild-Type (Col-0)cad1-3 Knockout MutantKey Observations
Phenotype under Cadmium Stress Tolerant, continued growthHypersensitive, severe growth inhibition, chlorosisThe inability to synthesize phytochelatins directly correlates with a loss of tolerance to cadmium.
Root Length Reduction on 50 µM CdCl₂ Moderate reductionSevere reductionPrimary root growth is a sensitive indicator of cadmium toxicity, with the cad1-3 mutant showing significantly greater inhibition.
Shoot Biomass on 40 µM CdCl₂ Moderate reductionSevere reductionThe lack of phytochelatin-mediated detoxification impairs overall plant growth and biomass accumulation.
Cadmium Accumulation in Roots (µg/g FW) LowerSignificantly HigherIn the absence of phytochelatin synthesis, cadmium is retained at higher levels in the roots of the cad1-3 mutant.
Cadmium Accumulation in Shoots (µg/g FW) HigherSignificantly LowerPhytochelatins are involved in the long-distance transport of cadmium from roots to shoots.

Data is synthesized from studies on Arabidopsis thaliana exposed to varying concentrations of cadmium.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in validating the role of specific genes in stress tolerance. Below are detailed methodologies for key experiments cited in the comparison of wild-type and cad1-3 Arabidopsis.

Plant Material and Growth Conditions
  • Plant Genotypes: Arabidopsis thaliana ecotype Columbia (Col-0) as the wild-type control and the T-DNA insertion mutant cad1-3 (SALK_076724) deficient in AtPCS1.

  • Seed Sterilization: Seeds are surface-sterilized using 70% (v/v) ethanol for 2 minutes, followed by 20% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.

  • Growth Medium: Plants are grown on a solid medium containing half-strength Murashige and Skoog (MS) salts, 1% (w/v) sucrose, and 0.8% (w/v) agar, with the pH adjusted to 5.7.

  • Growth Conditions: Plates are kept at 4°C for 2 days for stratification before being transferred to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

Heavy Metal Tolerance Assay (Root Growth)
  • Experimental Setup: After 5 days of growth on standard MS medium, seedlings of uniform size are transferred to fresh MS plates supplemented with various concentrations of cadmium chloride (CdCl₂) (e.g., 0 µM, 25 µM, 50 µM).

  • Data Collection: The plates are placed vertically in the growth chamber. The position of the root tip is marked at the time of transfer. Root elongation is measured daily for a specified period (e.g., 5-7 days). Digital images of the plates are taken, and root length is quantified using image analysis software such as ImageJ.

  • Analysis: The relative root growth is calculated as the percentage of root elongation on cadmium-containing media compared to the control media.

Biomass Measurement
  • Experimental Setup: Plants are grown hydroponically or on solid media with or without cadmium for a specified duration (e.g., 14-21 days).

  • Data Collection: At the end of the treatment period, whole plants are harvested. The shoots and roots are separated. The fresh weight of the shoots is determined immediately. For dry weight measurement, the plant material is dried in an oven at 60-70°C for at least 48 hours until a constant weight is achieved.

  • Analysis: The average fresh and dry weights are calculated for each genotype and treatment condition.

Cadmium Content Analysis by ICP-MS
  • Sample Preparation: Harvested plant tissues (roots and shoots) are thoroughly washed with deionized water, followed by a rinse with a chelating agent like 10 mM EDTA to remove any surface-adsorbed cadmium, and a final rinse with deionized water. The samples are then dried to a constant weight.

  • Acid Digestion: The dried plant material is weighed and digested in concentrated nitric acid (e.g., 70% HNO₃) using a microwave digestion system. The digested samples are then diluted to a final volume with deionized water.

  • ICP-MS Analysis: The cadmium concentration in the diluted digests is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A standard curve is generated using certified cadmium standards to ensure accurate quantification.

  • Data Normalization: The cadmium content is expressed as micrograms of cadmium per gram of dry weight of the plant tissue.

Visualizing the Molecular and Experimental Frameworks

To better understand the underlying biological processes and the experimental procedures, the following diagrams have been generated.

Phytochelatin_Synthesis_Pathway GSH Glutathione (GSH) PCS Phytochelatin Synthase (PCS) GSH->PCS Substrate PCn Phytochelatins (PCn) (e.g., PC4) PCS->PCn Synthesizes PC_Metal_Complex PCn-Metal Complex PCn->PC_Metal_Complex Chelates Metal Heavy Metal Ion (e.g., Cd²⁺) Metal->PCS Activates Metal->PC_Metal_Complex ABC_Transporter ABC Transporter PC_Metal_Complex->ABC_Transporter Vacuole Vacuole ABC_Transporter->Vacuole Sequestration

Caption: Phytochelatin-mediated metal detoxification pathway.

Experimental_Workflow start Start sterilize Seed Sterilization (Wild-Type & cad1-3) start->sterilize germinate Germination & Growth on MS Medium (5 days) sterilize->germinate transfer Transfer to MS Plates with and without CdCl₂ germinate->transfer measure_growth Measure Root Length & Biomass transfer->measure_growth After 5-7 days harvest Harvest Plant Tissues (Roots & Shoots) transfer->harvest After 14-21 days analyze Data Analysis & Comparison measure_growth->analyze digest Acid Digestion harvest->digest icpms ICP-MS Analysis for Cadmium Content digest->icpms icpms->analyze

Caption: Workflow for comparing metal tolerance in Arabidopsis.

References

Comparative analysis of Phytochelatin 4 function in different plant species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides essential for heavy metal and metalloid detoxification in plants and various other organisms.[1][2] Synthesized enzymatically from glutathione (GSH), they possess the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 5, and can extend up to 11.[3] Phytochelatin 4 (PC4), corresponding to a structure with four γ-glutamyl-cysteine repeats, represents a longer-chain PC that is often synthesized under conditions of significant heavy metal stress.[4][5] This guide provides a comparative analysis of PC4 function, presenting quantitative data, the biosynthetic pathway, and detailed experimental protocols for its study.

Quantitative Data on this compound Induction

The synthesis and accumulation of PC4 vary significantly among plant species, the type of heavy metal stressor, and the specific tissues analyzed. Longer-chain PCs like PC4 are generally less abundant than PC2 and PC3 and are often indicative of a robust or prolonged response to toxicity. The table below summarizes key findings on PC4 detection in different species.

Plant SpeciesHeavy Metal StressorTissue/OrganelleObserved PC4 LevelsKey Findings & SignificanceCitation
Arabidopsis thaliana (transgenic) 100 µM ArsenateRoots~2-fold higher than in wild-typeOverexpression of Phytochelatin Synthase (PCS) enhances the production of longer-chain PCs like PC4, contributing to increased arsenic tolerance.
Dunaliella salina (Marine Alga) Arsenite [As(III)] and Arsenate [As(V)]Whole CellsDetected alongside PC2 and PC3PC4 is part of the general arsenic detoxification response in this alga, with overall PC levels influenced by phosphate availability.
Fucus spp. (Brown Seaweed) Chronic environmental exposure (Cd, Cu, Zn, Pb, As)ThalliDetected (as part of PC2-PC4 profile)The presence of longer-chain PCs (up to PC4) correlates with the level of environmental contamination, suggesting a role in adaptation to highly toxic habitats.
Thalassiosira weissflogii (Marine Diatom) Cadmium (Cd)Whole CellsEmerged after 3-4 hours at high irradiancePC4 synthesis appears to be a response to more severe or sustained cadmium stress, particularly under conditions that also induce high metabolic activity (high light).
Brassica napus (Rapeseed) Cadmium (Cd)Phloem SapNot DetectedIn this species, PC2 and PC3 appear to be the primary forms for long-distance transport of cadmium via the phloem, with PC4 being absent under the tested conditions.

Phytochelatin Biosynthesis and Detoxification Pathway

Phytochelatins are not directly encoded by genes but are synthesized post-translationally by the enzyme Phytochelatin Synthase (PCS). This enzyme is constitutively present in the cytoplasm and is allosterically activated by a wide range of heavy metal ions. The pathway begins with the synthesis of glutathione (GSH), the precursor for all phytochelatins. Upon activation, PCS catalyzes the transfer of a γ-glutamyl-cysteine (γ-EC) moiety from a donor GSH molecule to an acceptor GSH molecule (to form PC2) or a growing PC chain (to form PC3, PC4, etc.). The resulting PC-metal complexes are then transported and sequestered into the vacuole, effectively removing the toxic ions from the cytoplasm.

G cluster_cytosol Cytosol cluster_vacuole Vacuole GSH Glutathione (GSH) PC2 Phytochelatin 2 (PC2) GSH:e->PC2:w PC3 Phytochelatin 3 (PC3) PC2:e->PC3:w PC_Complex PC-Metal Complex PC2->PC_Complex Chelation PCS Phytochelatin Synthase (PCS) PC2->PCS PC4 This compound (PC4) PC3:e->PC4:w PC3->PC_Complex Chelation PC3->PCS PC4->PC_Complex Chelation PC4->PCS Sequestered_Complex Sequestered PC-Metal Complex PC_Complex->Sequestered_Complex Transport Metal Heavy Metal Ions (Cd²⁺, As³⁺, etc.) Metal->PC_Complex Metal->PCS Activates G A 1. Plant Culture & Heavy Metal Exposure B 2. Tissue Harvesting & Snap Freezing A->B C 3. Homogenization in Acidic Buffer B->C D 4. Centrifugation & Supernatant Collection C->D E 5. Thiol Derivatization (e.g., with mBBr) D->E F 6. HPLC Separation (Reverse-Phase) E->F G 7. Fluorescence Detection F->G H 8. Peak Identification & Quantification vs. Standards G->H

References

Phytochelatin 4: A Comparative Analysis of Detoxification Efficacy for Cadmium and Arsenic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the detoxification efficiency of Phytochelatin 4 (PC4) for two prominent heavy metal(loid)s: cadmium (Cd) and arsenic (As). The information presented herein is curated from experimental data to assist researchers in understanding the binding mechanisms and relative detoxification capacities of PC4.

Executive Summary

This compound (PC4), a cysteine-rich peptide, plays a pivotal role in the detoxification of heavy metals and metalloids in a variety of organisms. Experimental evidence strongly indicates that PC4 exhibits a significantly higher binding affinity for cadmium compared to arsenic. The interaction with cadmium is characterized by a femtomolar-range stability constant, signifying an extremely strong and stable complex. In contrast, while PC4 is crucial for arsenic detoxification through the formation of stable complexes with the trivalent form (arsenite, As(III)), specific quantitative binding affinities are not as well-established. This guide synthesizes the available quantitative data, outlines the experimental protocols for assessing these interactions, and visualizes the distinct signaling pathways that lead to phytochelatin synthesis in response to each toxicant.

Quantitative Comparison of Binding Affinities

The detoxification efficiency of a chelator is fundamentally linked to its binding affinity for the target metal(loid). The stability constant (log K) is a key parameter used to quantify this affinity.

ParameterThis compound (PC4) - Cadmium (Cd)This compound (PC4) - Arsenic (As)Source(s)
Binding Affinity (log K) 13.39 (at pH 7.4)Not definitively quantified for PC4. However, As(III) is known to form stable complexes with phytochelatins. In mixtures, the formation of As(III)-PC3 is favored over As(III)-(PC2)2, suggesting a high affinity.[1][2]
Stoichiometry Primarily 1:1 complexes are formed, with the potential for more complex structures.Arsenic (as arsenite, As(III)) is often coordinated by three thiol groups. In Arabidopsis roots, 69% of arsenic was found complexed as As(III)-PC4, As(III)-PC3, and As(III)-(PC2)2.[3][2][3]
Complex Stability Extremely stable, with a femtomolar dissociation constant.Forms stable complexes, particularly with As(III), which are crucial for detoxification and sequestration.

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the interaction between phytochelatins and heavy metal(loid)s.

Determination of Metal-Phytochelatin Binding Affinity by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).

Principle: ITC measures the heat released or absorbed during the binding of a ligand (metal ion) to a macromolecule (phytochelatin) in solution.

Protocol Outline:

  • Sample Preparation:

    • Prepare a solution of pure this compound (e.g., 40 µM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a solution of the metal salt (e.g., CdCl₂ or NaAsO₂) at a concentration approximately 10-fold higher than the PC4 solution (e.g., 400 µM) in the same buffer.

    • Degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the PC4 solution into the sample cell of the ITC instrument.

    • Load the metal salt solution into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL injections).

    • Initiate the titration, where the metal solution is incrementally injected into the PC4 solution.

  • Data Analysis:

    • The raw data, a series of heat-change peaks corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K), enthalpy (ΔH), and stoichiometry (n).

Characterization of Phytochelatin-Metal Complexes by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the detection and characterization of intact non-covalent complexes, such as those formed between phytochelatins and metals.

Principle: The sample solution is sprayed through a heated capillary at a high voltage, creating charged droplets. As the solvent evaporates, the analyte ions (including the metal-phytochelatin complexes) are released into the gas phase and analyzed by the mass spectrometer.

Protocol Outline:

  • Sample Preparation:

    • Incubate this compound with the metal of interest (CdCl₂ or NaAsO₂) at a defined molar ratio (e.g., 2:1 PC4 to metal) in a volatile buffer (e.g., 10 mM ammonium acetate, pH 7.0) for a set period to allow complex formation.

    • The final concentrations can range from micromolar to millimolar depending on the instrument's sensitivity.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the ESI source via direct infusion or coupled to a liquid chromatography (LC) system for separation of different complexes.

    • Acquire mass spectra in a positive or negative ion mode, depending on the expected charge state of the complex.

    • For tandem mass spectrometry (MS/MS), select the parent ion of the complex and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural elucidation.

  • Data Interpretation:

    • Identify the mass-to-charge ratio (m/z) of the intact PC4-metal complexes.

    • The isotopic pattern of the complex can confirm the presence and identity of the metal.

    • Fragmentation data from MS/MS can provide information on the binding sites and stoichiometry of the complex.

Quantification of Phytochelatins by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of phytochelatins in biological samples.

Principle: The sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

Protocol Outline:

  • Sample Extraction:

    • Homogenize the biological sample (e.g., plant tissue) in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid) to precipitate proteins and extract small peptides.

    • Centrifuge the homogenate and filter the supernatant.

  • Derivatization (Optional but common):

    • To enhance detection, the thiol groups of phytochelatins can be derivatized with a fluorescent label, such as monobromobimane (mBBr).

  • HPLC Separation:

    • Inject the extracted (and derivatized) sample onto a reversed-phase C18 column.

    • Elute the phytochelatins using a gradient of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).

  • Detection and Quantification:

    • Detect the separated phytochelatins using a UV detector (at around 214 nm for the peptide bond) or a fluorescence detector (if derivatized).

    • Quantify the amount of PC4 by comparing the peak area to a standard curve generated with known concentrations of a pure PC4 standard.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a cellular response to the presence of toxic metal(loid)s. The signaling pathways leading to the activation of phytochelatin synthase (PCS), the key enzyme in this process, differ for cadmium and arsenic.

Signaling Pathway for Cadmium-Induced Phytochelatin Synthesis

Cadmium directly activates the constitutively expressed phytochelatin synthase enzyme. The signaling cascade also involves calcium-dependent protein kinases.

Cadmium_Signaling cluster_cell Cytosol Cd Cadmium (Cd²⁺) PCS Phytochelatin Synthase (constitutively expressed) Cd->PCS direct activation Cd_PC4 Cd-PC4 Complex Cd->Cd_PC4 Ca_Signal Ca²⁺ Signaling (CDPKs, CaMKs, CBLPKs) Cd->Ca_Signal influx Cell Cell Membrane PC2 Phytochelatin 2 (PC2) PCS->PC2 synthesizes from GSH Glutathione (GSH) GSH->PCS substrate PC4 This compound (PC4) PC2->PC4 elongation PC4->Cd_PC4 chelates Vacuole Vacuole Cd_PC4->Vacuole sequestration MAPK MAPK Cascade Ca_Signal->MAPK MAPK->PCS activation

Caption: Cadmium detoxification pathway involving direct PCS activation and calcium signaling.

Signaling Pathway for Arsenic-Induced Phytochelatin Synthesis

Arsenic, primarily as arsenite (As(III)), also directly activates phytochelatin synthase. This response is further modulated by plant hormones.

Arsenic_Signaling cluster_cell Cytosol As Arsenic (AsV -> AsIII) PCS Phytochelatin Synthase (constitutively expressed) As->PCS direct activation As_PC4 As(III)-PC4 Complex As->As_PC4 Hormones Hormonal Signaling (ABA, Cytokinins) As->Hormones influx Cell Cell Membrane PC2 Phytochelatin 2 (PC2) PCS->PC2 synthesizes from GSH Glutathione (GSH) GSH->PCS substrate PC4 This compound (PC4) PC2->PC4 elongation PC4->As_PC4 chelates Vacuole Vacuole As_PC4->Vacuole sequestration Hormones->GSH increases synthesis

Caption: Arsenic detoxification pathway involving direct PCS activation and hormonal signaling.

General Experimental Workflow for Comparative Analysis

This workflow outlines the key steps for a comparative study of PC4 detoxification efficiency.

Experimental_Workflow start Start: Comparative Study synthesis Synthesize/Purify PC4 start->synthesis cell_culture Cell Culture Experiments start->cell_culture binding_studies In Vitro Binding Studies synthesis->binding_studies itc Isothermal Titration Calorimetry (ITC) binding_studies->itc Thermodynamics esi_ms ESI-Mass Spectrometry binding_studies->esi_ms Stoichiometry data_analysis Data Analysis and Comparison itc->data_analysis esi_ms->data_analysis exposure Expose cells to Cd and As cell_culture->exposure pc_quant Quantify PC4 levels (HPLC) exposure->pc_quant complex_analysis Analyze PC-metal complexes (LC-MS) exposure->complex_analysis pc_quant->data_analysis complex_analysis->data_analysis end End: Comparative Guide data_analysis->end

References

Cross-Validation of Phytochelatin 4 Quantification: A Comparative Guide to HPLC and Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phytochelatins, such as Phytochelatin 4 (PC4), is crucial for understanding cellular responses to heavy metal stress. This guide provides a comprehensive cross-validation of two primary analytical techniques used for PC4 quantification: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We present a detailed comparison of their methodologies, performance metrics, and illustrative workflows to aid in selecting the most suitable method for your research needs.

Phytochelatins are a family of cysteine-rich peptides synthesized by plants, fungi, and some animal species in response to heavy metal exposure, playing a key role in detoxification.[1][2] The accurate measurement of specific phytochelatins like PC4 is essential for toxicological studies and the development of bioremediation strategies. The two most prominent analytical techniques for this purpose, HPLC and MS, each offer distinct advantages and limitations.

Comparative Analysis of Quantitative Performance

The choice between HPLC and MS for PC4 quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of key performance parameters for each method, compiled from various studies. It is important to note that direct comparative data for PC4 is limited, and some of the presented data may be extrapolated from studies on other phytochelatins (PC2, PC3).

Performance ParameterHPLC (with UV/Fluorescence Detection)Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 µmol (for PC3, UV detection)[3]0.02 to 0.08 μg/mL
Limit of Quantification (LOQ) 0.5 µmol (for PC3, UV detection)[3]0.03 to 0.09 μg/mL
Linearity (Correlation Coefficient) r² = 0.996 (for PC3)[3]r² > 0.99
Precision (%CV) Intra-assay <5%, Inter-assay <10%Intra-day <3%, Inter-day <10%
Accuracy (Recovery) >85% (for PC3)61% to 89%
Specificity Moderate; co-elution can be an issue. Derivatization enhances specificity for fluorescence detection.High; provides molecular weight and fragmentation data for unambiguous identification.
Throughput Generally higher than MS.Can be lower due to more complex instrumentation and data analysis.

Experimental Protocols

Detailed methodologies for both HPLC and MS-based quantification of PC4 are outlined below. These protocols are based on established methods and can be adapted to specific experimental needs.

HPLC Quantification of this compound

This protocol describes a common approach using pre-column derivatization with a fluorescent tag, followed by reversed-phase HPLC.

1. Sample Preparation and Extraction:

  • Homogenize plant or cell samples in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid) to precipitate proteins and prevent oxidation of thiols.

  • Centrifuge the homogenate to pellet cellular debris.

  • Filter the supernatant through a 0.45 µm membrane before derivatization.

2. Pre-column Derivatization (for Fluorescence Detection):

  • To a known volume of the extract, add a solution of a thiol-reactive fluorescent dye, such as monobromobimane (mBBr).

  • Incubate the mixture in the dark to allow for complete derivatization of the thiol groups on PC4.

  • Stop the reaction by acidification.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection:

    • Fluorescence: Excitation and emission wavelengths are set according to the fluorescent label used (e.g., 380 nm excitation and 470 nm emission for mBBr).

    • UV: Detection at 214 nm can be used for underivatized phytochelatins.

  • Quantification: The concentration of PC4 is determined by comparing the peak area to a standard curve prepared with known concentrations of a PC4 standard.

Mass Spectrometry (LC-MS/MS) Quantification of this compound

This protocol outlines the use of liquid chromatography coupled with tandem mass spectrometry for highly specific and sensitive quantification.

1. Sample Preparation and Extraction:

  • The initial extraction procedure is similar to that for HPLC analysis to ensure protein removal and stability of the phytochelatins.

  • The use of a reducing agent like dithiothreitol (DTT) may be necessary to maintain phytochelatins in their reduced form.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: A capillary or nano-LC system is often used for improved sensitivity. A C18 column is typically employed with a gradient elution of water and acetonitrile, often with a small amount of formic acid to aid in protonation.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used in the positive ion mode.

    • Detection: A triple quadrupole or ion trap mass spectrometer is used.

    • Quantification: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting the protonated molecular ion ([M+H]⁺) of PC4 in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific transition provides excellent sensitivity and minimizes interferences.

Visualization of Methodologies

To better illustrate the experimental processes, the following diagrams outline the workflows for PC4 quantification and the cross-validation approach.

PC4_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Method cluster_ms MS Method start Plant/Cell Sample homogenization Homogenization (Acidic Buffer) start->homogenization centrifugation Centrifugation homogenization->centrifugation filtration Filtration centrifugation->filtration derivatization Pre-column Derivatization (e.g., mBBr) filtration->derivatization lc_separation LC Separation (C18 Column) filtration->lc_separation hplc_separation HPLC Separation (C18 Column) derivatization->hplc_separation fluorescence_detection Fluorescence Detection hplc_separation->fluorescence_detection esi_msms ESI-MS/MS Analysis (MRM Mode) lc_separation->esi_msms

Caption: Experimental workflows for HPLC and MS-based quantification of this compound.

Cross_Validation_Workflow cluster_methods Quantification Methods cluster_validation Cross-Validation hplc HPLC Quantification (Reference Method) sample_analysis Analysis of Identical Sample Sets hplc->sample_analysis ms MS Quantification (Comparator Method) ms->sample_analysis results_comparison Comparison of Quantitative Results sample_analysis->results_comparison statistical_analysis Statistical Analysis (e.g., Bland-Altman plot) results_comparison->statistical_analysis method_equivalency Assessment of Method Equivalency statistical_analysis->method_equivalency

Caption: Logical workflow for the cross-validation of HPLC and MS quantification methods.

Conclusion

Both HPLC and Mass Spectrometry are powerful techniques for the quantification of this compound.

  • HPLC with fluorescence detection offers a cost-effective and robust method suitable for routine analysis, especially when high sample throughput is required. The need for derivatization, however, adds an extra step to the sample preparation protocol.

  • Mass Spectrometry , particularly LC-MS/MS, provides unparalleled specificity and sensitivity, making it the gold standard for unambiguous identification and quantification of PC4, especially in complex biological matrices. Its ability to perform structural elucidation is an added advantage.

The cross-validation of data obtained from both methods is essential to ensure the accuracy and reliability of the results. By analyzing the same set of samples with both techniques, researchers can gain confidence in their quantitative data and a deeper understanding of the strengths and limitations of each method. The choice of method will ultimately be guided by the specific research question, available instrumentation, and the required level of analytical rigor.

References

A Comparative Analysis of Phytochelatin 4: In Vivo vs. In Vitro Metal Binding Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phytochelatin 4's Metal Chelation Efficacy, Supported by Experimental Data.

This compound (PC4) is a crucial peptide in the realm of heavy metal detoxification, particularly in plants and some microorganisms. Its structure, composed of repeating γ-glutamyl-cysteine units with a terminal glycine, ((γ-Glu-Cys)₄-Gly), endows it with a high affinity for various metal ions. This guide provides a comprehensive comparison of the in vivo and in vitro metal binding properties of PC4, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Comparison of Metal Binding Properties

The efficacy of a chelating agent is paramount in both biological and therapeutic contexts. The following tables summarize the quantitative data on the metal binding properties of this compound and its common alternatives, glutathione (GSH) and metallothioneins (MTs).

Table 1: In Vitro Metal Binding Affinity (log K) of this compound and Alternatives

ChelatorMetal Ionlog K (at pH ~7.4)Stoichiometry (Metal:Chelator)Reference
This compound (PC4) Cd²⁺7.5 - 13.391:1, and polynuclear complexes[1]
Zn²⁺High affinity1:1[2]
Glutathione (GSH)Cd²⁺4.8 - 5.931:2[1]
Metallothionein (MT)Cd²⁺High affinityMultiple ions per molecule[3][4]
Zn²⁺High affinityMultiple ions per molecule

Note: The affinity of phytochelatins for Cd²⁺ generally increases with the number of γ-Glu-Cys repeats, peaking around PC4. The formation of polynuclear complexes by longer-chain phytochelatins like PC4 allows for the sequestration of a higher number of metal ions per molecule compared to a simple 1:1 stoichiometry.

Table 2: In Vivo Observations of this compound Metal Complexation

Organism/SystemMetal IonKey FindingsReference
Plants (general)Cd²⁺, As³⁺, Cu²⁺, Zn²⁺Induction of PC synthesis upon metal exposure. PC-metal complexes detected in various tissues, including phloem sap, suggesting a role in long-distance transport and detoxification.
Brassica napus (Canola)Cd²⁺High levels of phytochelatins, including PC4, and their cadmium complexes were identified in the phloem sap, indicating a role in systemic metal transport.
Plant Cell CulturesCd²⁺, As³⁺, Zn²⁺Rapid induction of PC biosynthesis, including PC4, upon exposure to heavy metals.

In vivo studies highlight the dynamic nature of phytochelatin-mediated metal detoxification. The synthesis of PC4 is induced by the presence of heavy metals, and these peptides then chelate the metals for sequestration, often in the vacuole, or for transport to other parts of the plant. While direct measurement of binding affinities in a complex cellular environment is challenging, the consistent observation of PC4-metal complexes in vivo following metal exposure provides strong evidence of its physiological role in metal tolerance.

Experimental Protocols

To facilitate the replication and further investigation of the metal-binding properties of this compound, detailed methodologies for key experiments are provided below.

In Vitro Metal Binding Analysis: UV-Visible Spectrophotometry

This method is used to determine the stoichiometry and apparent stability constants of metal-phytochelatin complexes by monitoring changes in the UV-Vis spectrum upon metal titration.

Materials:

  • Pure this compound (synthetic or purified)

  • Metal salt solution (e.g., CdCl₂, ZnSO₄) of known concentration

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of PC4 in the chosen buffer.

  • Prepare a stock solution of the metal salt in the same buffer.

  • Place a known concentration of the PC4 solution in a quartz cuvette.

  • Record the initial UV-Vis spectrum of the PC4 solution (typically between 200-300 nm).

  • Add small, precise aliquots of the metal salt solution to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate.

  • Record the UV-Vis spectrum after each titration step.

  • Continue the titration until no further significant spectral changes are observed.

  • Analyze the spectral data to determine the stoichiometry of the complex and calculate the binding affinity (log K).

In Vivo Analysis of Phytochelatin-Metal Complexes: HPLC-ICP-MS

This powerful technique allows for the separation and quantification of different phytochelatin species and their metal complexes from biological samples.

Materials:

  • Plant tissue (e.g., roots, leaves, phloem sap)

  • Extraction buffer (e.g., acidic buffer to preserve complexes)

  • Liquid nitrogen

  • Homogenizer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder.

  • Homogenize the powder in a cold extraction buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Filter the supernatant to remove any remaining particulates.

  • Inject a known volume of the filtered extract onto the HPLC column.

  • Elute the phytochelatins and their metal complexes using a suitable gradient.

  • The eluent from the HPLC is directly introduced into the ICP-MS.

  • The ICP-MS will detect and quantify the metals associated with the separated phytochelatin peaks.

  • Identify and quantify the different PC-metal complexes based on their retention times and the mass-to-charge ratio of the detected metals.

Visualizing the Mechanisms

To better understand the processes involved in phytochelatin-mediated metal detoxification, the following diagrams illustrate the key pathways and workflows.

PC_Biosynthesis_and_Detoxification Glutathione Glutathione (GSH) PCS Phytochelatin Synthase (PCS) Glutathione->PCS Substrate PC2 Phytochelatin 2 (PC2) PCS->PC2 PC3 Phytochelatin 3 (PC3) PCS->PC3 PC4 This compound (PC4) PCS->PC4 PC2->PCS Substrate PC3->PCS Substrate PC4_Metal_Complex PC4-Metal Complex PC4->PC4_Metal_Complex Metal Heavy Metal (e.g., Cd²⁺) Metal->PCS Activates Metal->PC4_Metal_Complex Vacuole Vacuole PC4_Metal_Complex->Vacuole Sequestration Detoxification Detoxification HPLC_ICPMS_Workflow Sample Plant Tissue Sample Extraction Extraction of Phytochelatins Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation Filtration->HPLC ICPMS ICP-MS Detection (Metal Quantification) HPLC->ICPMS Data Data Analysis (Identification and Quantification) ICPMS->Data

References

Validating Gene Function in the Phytochelatin Pathway: A Comparative Guide to CRISPR/Cas9 and RNAi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detoxification of heavy metals in plants is a critical process for survival in contaminated environments and has significant implications for food safety and phytoremediation strategies. The phytochelatin pathway plays a central role in this process, with phytochelatin synthases (PCS) being key enzymes responsible for the synthesis of heavy metal-binding peptides called phytochelatins (PCs). Validating the function of genes within this pathway, such as those encoding for PCS, is crucial for understanding and manipulating plant responses to heavy metal stress. This guide provides a comprehensive comparison of two powerful gene function validation techniques, CRISPR/Cas9 and RNA interference (RNAi), supported by experimental data and detailed protocols.

Comparison of Gene Validation Technologies: CRISPR/Cas9 vs. RNAi

CRISPR/Cas9 and RNAi are both widely used for studying gene function, but they operate through fundamentally different mechanisms, leading to distinct outcomes.

FeatureCRISPR/Cas9RNA Interference (RNAi)
Mechanism Induces double-strand breaks in the DNA, leading to gene knockout through error-prone repair.Degrades target mRNA, leading to gene knockdown.
Level of Action DNAmRNA
Effect Permanent and heritable gene knockout.Transient gene knockdown.
Specificity Generally high, with off-target effects being a consideration that can be mitigated through careful sgRNA design.Can have significant off-target effects due to partial sequence complementarity.
Efficiency Can achieve complete loss of gene function.Often results in incomplete knockdown, with residual protein expression.
Versatility Can be adapted for gene activation (CRISPRa), interference (CRISPRi), and base editing.Primarily used for gene silencing.

Experimental Data: Validating Phytochelatin Synthase Function

Quantitative Analysis of Phytochelatin Levels

The primary function of PCS is the synthesis of phytochelatins. Therefore, a key validation metric is the measurement of PC levels in genetically modified plants.

PlantGenetic ModificationTarget GeneEffect on Phytochelatin (PC2) LevelsReference
Arabidopsis thalianaKnockout (cad1-3 mutant)AtPCS1No detectable PC2 under control conditions. Upon exposure to 25 µM Cd, PC2 levels were approximately 5% of wild-type.[1]
Oryza sativa (Rice)RNAi knockdownOsPCS1Not directly measured, but downstream effects on Cd accumulation were quantified.[2]
Impact on Heavy Metal Accumulation and Tolerance

A direct consequence of altered phytochelatin synthesis is a change in the plant's ability to tolerate and accumulate heavy metals.

PlantGenetic ModificationTarget GenePhenotypeQuantitative DataReference
Arabidopsis thalianaKnockout (cad1-3 mutant)AtPCS1Hypersensitive to Cadmium (Cd) and Zinc (Zn)Root growth inhibited by ~75% in the presence of 2 µM Cd.[1]
Oryza sativa (Rice)RNAi knockdownOsPCS1Reduced Cadmium (Cd) accumulation in seedsCd accumulation in seeds was reduced by approximately 50%.[2]

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of a Phytochelatin Synthase Gene in Arabidopsis thaliana

This protocol outlines the key steps for generating a knockout of a phytochelatin synthase gene, such as AtPCS1, in Arabidopsis thaliana using CRISPR/Cas9.

  • sgRNA Design and Vector Construction:

    • Identify the target gene (e.g., AtPCS1).

    • Design two single-guide RNAs (sgRNAs) targeting the first exon of the gene to increase the likelihood of a functional knockout. Online tools such as CHOPCHOP can be used for sgRNA design, minimizing off-target effects.

    • Synthesize the sgRNA sequences and clone them into a plant-compatible CRISPR/Cas9 vector containing the Cas9 nuclease under the control of a suitable promoter (e.g., the egg cell- and early embryo-specific DD45 promoter for heritable edits).

  • Agrobacterium-mediated Transformation:

    • Transform the constructed CRISPR/Cas9 vector into Agrobacterium tumefaciens strain GV3101.

    • Transform Arabidopsis thaliana (e.g., Col-0 ecotype) using the floral dip method.

  • Selection of Transgenic Plants:

    • Collect seeds from the transformed plants (T0 generation).

    • Screen the T1 generation for transformants by plating seeds on a selection medium (e.g., containing hygromycin or Basta, depending on the vector's resistance marker).

  • Mutation Detection and Analysis:

    • Extract genomic DNA from the resistant T1 plants.

    • Amplify the target region of the PCS gene using PCR.

    • Sequence the PCR products (Sanger sequencing) to identify insertions, deletions, or substitutions (indels) caused by the CRISPR/Cas9 system.

    • Analyze the sequencing data to confirm frameshift mutations that lead to a gene knockout.

  • Generation of Homozygous, Cas9-Free Mutants:

    • Allow the T1 plants with confirmed mutations to self-pollinate.

    • In the T2 generation, screen for plants that are homozygous for the mutation and have segregated away the Cas9 transgene (Cas9-free). This can be done by PCR for the Cas9 gene.

  • Phenotypic Analysis:

    • Characterize the homozygous knockout lines for heavy metal sensitivity (e.g., by growing them on media containing cadmium or zinc and measuring root growth) and quantify phytochelatin levels using HPLC.

Visualizations

Phytochelatin_Pathway Glutathione Glutathione (GSH) PCS Phytochelatin Synthase (PCS) Glutathione->PCS Phytochelatins Phytochelatins (e.g., PC4) PCS->Phytochelatins PC_Metal_Complex PC-Metal Complex Phytochelatins->PC_Metal_Complex Heavy_Metals Heavy Metals (e.g., Cd, Zn) Heavy_Metals->PCS activates Heavy_Metals->PC_Metal_Complex Vacuole Vacuole PC_Metal_Complex->Vacuole Sequestration

Caption: The Phytochelatin Synthesis Pathway for Heavy Metal Detoxification.

CRISPR_Workflow cluster_Design 1. Design cluster_Transformation 2. Transformation cluster_Analysis 3. Analysis sgRNA_Design sgRNA Design for Phytochelatin Synthase Gene Vector_Construction Vector Construction (sgRNA + Cas9) sgRNA_Design->Vector_Construction Agrobacterium Agrobacterium Transformation Vector_Construction->Agrobacterium Plant_Transformation Plant Transformation (Floral Dip) Agrobacterium->Plant_Transformation Selection Selection of Transgenic Plants (T1) Plant_Transformation->Selection Mutation_Detection Mutation Detection (PCR & Sequencing) Selection->Mutation_Detection Phenotypic_Analysis Phenotypic Analysis (Heavy Metal Tolerance, PC Levels) Mutation_Detection->Phenotypic_Analysis

Caption: Experimental Workflow for CRISPR/Cas9-mediated Gene Knockout.

Comparison_Logic Start Start: Validate Phytochelatin Synthase Gene Function CRISPR CRISPR/Cas9 (Gene Knockout) Start->CRISPR RNAi RNAi (Gene Knockdown) Start->RNAi CRISPR_Outcome Permanent, heritable loss of function CRISPR->CRISPR_Outcome RNAi_Outcome Transient, partial loss of function RNAi->RNAi_Outcome CRISPR_Pros Pros: - Complete knockout - High specificity - Heritable CRISPR_Outcome->CRISPR_Pros CRISPR_Cons Cons: - Potential off-targets - Lethal if essential gene CRISPR_Outcome->CRISPR_Cons RNAi_Pros Pros: - Useful for essential genes - Technically simpler RNAi_Outcome->RNAi_Pros RNAi_Cons Cons: - Incomplete knockdown - Higher off-target risk - Not heritable RNAi_Outcome->RNAi_Cons

Caption: Logical Comparison of CRISPR/Cas9 and RNAi for Gene Validation.

References

Comparative Metabolomics of Wild-Type and Phytochelatin-Overexpressing Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Metabolic Alterations and Their Implications for Heavy Metal Stress Response

For researchers in plant biology, environmental science, and drug development, understanding the intricate metabolic adjustments in genetically modified organisms is paramount. This guide provides a comprehensive comparison of the metabolomic profiles of wild-type plants and those overexpressing phytochelatin synthase (PCS), a key enzyme in the detoxification of heavy metals. Overexpression of PCS is a common strategy aimed at enhancing heavy metal tolerance and accumulation for phytoremediation purposes. However, the resulting metabolic shifts can lead to unexpected phenotypes, including hypersensitivity to certain metals. This guide synthesizes experimental data to illuminate these metabolic consequences, offering detailed protocols and visual aids to support further research.

Metabolic Profile Comparison: Key Metabolite Abundance

The overexpression of phytochelatin synthase significantly redirects sulfur metabolism and the glutathione (GSH) pool towards the synthesis of phytochelatins (PCs). This targeted metabolic engineering has profound effects on the levels of key thiols, particularly under heavy metal stress. The following tables summarize the quantitative changes in major metabolites observed in plants overexpressing PCS compared to their wild-type counterparts when exposed to cadmium (Cd), a potent inducer of PC synthesis.

Table 1: Comparative Analysis of Non-Protein Thiols (NPTs) in Tobacco (Nicotiana tabacum) Overexpressing AtPCS1 and CePCS

Plant LineTreatmentNPT Concentration (nmol g-1 FW)Fold Change vs. Wild-Type
Wild-Type (Xanthi)Control~200-320 (leaves), ~140-180 (roots)-
AtPCS1 OverexpressorControlNo significant difference-
CePCS OverexpressorControlNo significant difference-
Wild-Type (Xanthi)25 µM CdCl2Increased-
AtPCS1 Overexpressor25 µM CdCl2Dramatically Increased> Wild-Type
CePCS Overexpressor25 µM CdCl2Increased> Wild-Type

Data synthesized from studies on tobacco plants, which showed that while both AtPCS1 and CePCS overexpression increased NPTs under cadmium stress, the effect was more pronounced in AtPCS1 lines.[1]

Table 2: Differential Accumulation of Glutathione and its Precursor in Arabidopsis thaliana Overexpressing AtPCS1

MetabolitePlant LineTreatment (85 µM CdCl2)Concentration Change
Glutathione (GSH)Wild-Type-Baseline
AtPCS1 OverexpressorDepletionStrong Decrease
γ-Glutamylcysteine (γ-EC)Wild-Type-Baseline
AtPCS1 OverexpressorAccumulationDramatic Increase

Overexpression of AtPCS1 in Arabidopsis leads to a significant depletion of the glutathione pool and a massive accumulation of its precursor, γ-EC, under cadmium stress, suggesting a metabolic bottleneck or altered regulation.[1][2][3] This diversion of γ-EC into PC synthesis can disrupt the ascorbate-glutathione cycle, a crucial component of the plant's antioxidant defense system.[1]

Table 3: Phytochelatin (PC) Levels in Wild-Type vs. AtPCS1 Overexpressing Arabidopsis thaliana

PhytochelatinPlant LineTreatment (85 µM CdCl2)Fold Increase vs. Wild-Type
Total PCsAtPCS1 Overexpressor3 days1.3 to 2.1-fold
PC2, PC3, PC4AtPCS1 Overexpressor1 hour (25 µM Cd)Significantly Higher

While the primary goal of overexpressing PCS is to boost PC production for metal chelation, studies show that this increase can be moderate to significant. However, this enhanced PC synthesis comes at a metabolic cost, often leading to a paradoxical hypersensitivity to cadmium. This hypersensitivity is thought to be due to the depletion of the GSH pool, which is essential for general stress mitigation, and potentially the toxicity of supraoptimal levels of PCs themselves.

Experimental Protocols

Accurate comparative metabolomics relies on standardized and robust experimental procedures. Below are detailed methodologies for key experiments in this field.

1. Plant Growth and Stress Treatment

  • Plant Material : Arabidopsis thaliana (e.g., ecotype Columbia-0) and transgenic lines overexpressing a phytochelatin synthase gene (e.g., AtPCS1).

  • Growth Conditions : Grow seedlings hydroponically or on solid agar medium (e.g., Murashige and Skoog) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Stress Application : For heavy metal stress experiments, supplement the growth medium with a specific concentration of heavy metal salts (e.g., 50-85 µM CdCl₂). Harvest plant material (roots and shoots separately) at various time points after stress induction.

  • Sample Preparation : Immediately freeze the collected plant material in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

2. Metabolite Extraction

  • Grinding : Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction Solvent : Use a pre-chilled extraction solution, such as a mixture of methanol, water, and chloroform (2:2:1), to extract a broad range of polar and non-polar metabolites. For targeted analysis of thiols, an acidic methanol extraction can be employed.

  • Homogenization : Add the extraction solvent to the powdered tissue (e.g., 5 µL of solvent per 1 mg of tissue), vortex thoroughly, and sonicate to ensure complete extraction.

  • Centrifugation : Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection : Carefully transfer the supernatant containing the extracted metabolites to a new tube for analysis.

3. LC-MS/MS Analysis for Targeted Metabolomics

  • Instrumentation : Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation : Separate the metabolites on a suitable column (e.g., a C18 reversed-phase column) using a gradient of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry : Operate the mass spectrometer in a targeted mode, such as multiple reaction monitoring (MRM), to specifically detect and quantify the metabolites of interest (e.g., GSH, γ-EC, PC2, PC3, PC4).

  • Data Analysis : Process the raw data using appropriate software to integrate peak areas and calculate the relative or absolute concentrations of the target metabolites.

Visualizing Metabolic Pathways and Workflows

To better understand the metabolic reprogramming in PCS-overexpressing plants, visual models of the relevant pathways and experimental procedures are invaluable.

Phytochelatin_Biosynthesis_Pathway cluster_glutathione Glutathione Synthesis cluster_phytochelatin Phytochelatin Synthesis cluster_detox Heavy Metal Detoxification Glu Glutamate g_EC_S γ-EC Synthetase Glu->g_EC_S Cys Cysteine Cys->g_EC_S g_EC γ-Glutamylcysteine g_EC_S->g_EC GSH_S GSH Synthetase g_EC->GSH_S PCS Phytochelatin Synthase (PCS) (Overexpressed) g_EC->PCS Substrate Gly Glycine Gly->GSH_S GSH Glutathione (GSH) GSH_S->GSH GSH->PCS cluster_phytochelatin cluster_phytochelatin GSH->cluster_phytochelatin PC2 Phytochelatin (PC2) PCS->PC2 PCn Longer-chain PCs (PC3, PC4...) PCS->PCn PC2->PCS Acceptor HM_PC_Complex HM-PC Complex PC2->HM_PC_Complex PCn->HM_PC_Complex HM Heavy Metals (e.g., Cd²⁺) HM->PCS Activates HM->HM_PC_Complex Vacuole Vacuolar Sequestration HM_PC_Complex->Vacuole

Caption: Phytochelatin biosynthesis pathway and its role in heavy metal detoxification.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Plant_Growth 1. Plant Growth (Wild-Type vs. Overexpressor) Stress 2. Heavy Metal Stress (e.g., CdCl₂) Plant_Growth->Stress Harvest 3. Harvest & Quench (Liquid Nitrogen) Stress->Harvest Grind 4. Grind Tissue Harvest->Grind Extract 5. Metabolite Extraction Grind->Extract Centrifuge 6. Centrifugation Extract->Centrifuge Supernatant 7. Collect Supernatant Centrifuge->Supernatant LC_MS 8. LC-MS/MS Analysis Supernatant->LC_MS Data_Processing 9. Data Processing (Peak Integration) LC_MS->Data_Processing Stat_Analysis 10. Statistical Analysis (e.g., t-test, PCA) Data_Processing->Stat_Analysis Interpretation 11. Biological Interpretation Stat_Analysis->Interpretation

Caption: Experimental workflow for comparative plant metabolomics.

Conclusion and Future Directions

The overexpression of phytochelatin synthase profoundly alters the metabolome of plants, with the most significant changes observed in the thiol-peptide network. While this genetic modification can enhance the synthesis of metal-chelating phytochelatins, it often leads to a depletion of the essential antioxidant glutathione and an accumulation of its precursor, γ-glutamylcysteine. This metabolic imbalance can result in increased sensitivity to certain heavy metals like cadmium, a counterintuitive outcome for a strategy designed to enhance tolerance.

The data presented here underscore the importance of a holistic, metabolomics-based approach in evaluating the outcomes of genetic engineering. Future research should expand beyond targeted analysis of the phytochelatin pathway to include untargeted metabolomic and lipidomic profiling. This will provide a more complete picture of the metabolic perturbations caused by PCS overexpression and help in designing more effective strategies for phytoremediation that avoid unintended negative consequences on plant health and stress resilience. For drug development professionals, understanding these off-target metabolic effects is crucial for assessing the safety and efficacy of plant-derived compounds from genetically modified sources.

References

Evaluating the Contribution of Phytochelatin 4 to Overall Metal Detoxification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phytochelatin 4 (PC4) in the context of heavy metal detoxification, drawing upon available experimental data. While direct in vivo studies isolating the specific contribution of PC4 are limited, this document synthesizes findings on the biochemical properties of different phytochelatin oligomers to evaluate the role of PC4. The focus is on providing a clear comparison with other phytochelatins (PCs), particularly the more commonly studied PC2 and PC3, and outlining the experimental methodologies used in this field of research.

Comparative Analysis of Phytochelatin-Metal Binding

Phytochelatins are a family of cysteine-rich peptides that play a crucial role in detoxifying heavy metals such as cadmium (Cd), arsenic (As), and also contribute to the homeostasis of essential metals like zinc (Zn).[1][2] These peptides are synthesized enzymatically from glutathione by phytochelatin synthase (PCS).[2] The general structure of phytochelatins is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 5. PC4 corresponds to the structure where n=4.

The efficacy of different phytochelatin oligomers in metal detoxification is closely linked to their metal-binding affinities. The following table summarizes the reported stability constants (Log K) for the binding of cadmium (Cd²⁺) and zinc (Zn²⁺) to various phytochelatins. A higher Log K value indicates a stronger and more stable complex, suggesting a greater potential for detoxification.

LigandMetal IonLog K (Stability Constant)Reference(s)
Glutathione (GSH)Cd²⁺5.93[3]
Phytochelatin 2 (PC2)Cd²⁺6.2[3]
This compound (PC4) Cd²⁺ 7.5
Glutathione (GSH)Zn²⁺Linear increase to PC4
Phytochelatin 2 (PC2)Zn²⁺Linear increase to PC4
This compound (PC4) Zn²⁺ Linearly increases from GSH

Note: While specific Log K values for Zn²⁺ with each phytochelatin were not found in a single comparable study, the literature indicates a linear increase in the stability of Zn(II) complexes as the number of γ-Glu-Cys segments increases from one (in GSH) to four (in PC4).

The data clearly indicates that for cadmium, the binding affinity increases with the length of the phytochelatin chain, with PC4 exhibiting a significantly higher stability constant compared to PC2 and the precursor molecule, glutathione. This suggests that PC4 is biochemically more efficient at chelating cadmium ions. A similar trend is reported for zinc, indicating that PC4 likely plays a more significant role in the detoxification and homeostasis of this essential metal as well.

Experimental Protocols

Reproducible and standardized experimental procedures are critical for evaluating the contribution of phytochelatins to metal detoxification. Below are detailed methodologies for key experiments in this field.

Quantification of Phytochelatins by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of phytochelatin levels in biological samples, which is essential for understanding their response to metal stress.

a) Sample Preparation:

  • Harvest and freeze plant or cell culture samples in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract thiols by homogenizing the powder in a solution of 0.1% (v/v) trifluoroacetic acid (TFA) and 5 mM dithiothreitol (DTT).

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for analysis.

b) Derivatization (Optional but common for fluorescence detection):

  • To a portion of the supernatant, add a solution of monobromobimane (mBBr) in acetonitrile to a final concentration of 1 mM.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Stop the reaction by adding a small volume of glacial acetic acid.

c) HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at 214 nm for non-derivatized thiols.

    • Fluorescence detection with excitation at 380 nm and emission at 470 nm for mBBr-derivatized thiols.

  • Quantification: Compare peak areas to a standard curve generated with known concentrations of synthetic PC2, PC3, and PC4.

Heavy Metal Tolerance Assay (Arabidopsis Root Growth Inhibition)

This assay provides a quantitative measure of a plant's ability to tolerate heavy metal stress.

  • Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute followed by 50% bleach for 10 minutes, and then rinse with sterile water.

    • Plate seeds on Murashige and Skoog (MS) agar medium supplemented with the desired concentration of the heavy metal to be tested (e.g., CdCl₂). Use a control plate with no added heavy metal.

  • Germination and Growth:

    • Stratify the plates at 4°C for 48 hours in the dark.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition relative to the control treatment.

    • Additionally, fresh weight can be measured to assess overall biomass accumulation.

Quantification of Metal Accumulation by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the elemental composition of a sample.

  • Sample Collection and Preparation:

    • Harvest plant tissues (roots and shoots separately) and wash thoroughly with deionized water to remove external contaminants. A wash with a chelating agent like EDTA can be included to remove surface-adsorbed metals.

    • Dry the samples in an oven at 60-70°C until a constant weight is achieved.

  • Acid Digestion:

    • Accurately weigh the dried samples.

    • Digest the samples in concentrated nitric acid (HNO₃) at a high temperature until the solution is clear. The use of a microwave digestion system is recommended for efficiency and safety.

  • ICP-MS Analysis:

    • Dilute the digested samples to a known volume with deionized water.

    • Analyze the samples using an ICP-MS instrument calibrated with certified elemental standards.

    • The concentration of the target metal is determined and expressed as mg of metal per kg of dry weight of the tissue.

Visualizing the Phytochelatin-Mediated Detoxification Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for studying phytochelatin-mediated metal detoxification.

Phytochelatin_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_vacuole Vacuole Heavy Metals Heavy Metals Heavy Metals_in Heavy Metals->Heavy Metals_in Uptake Glutathione (GSH) Glutathione (GSH) PCS Phytochelatin Synthase (PCS) Glutathione (GSH)->PCS γ-Glu-Cys γ-Glu-Cys γ-Glu-Cys->Glutathione (GSH) Glycine Glycine Glycine->Glutathione (GSH) PC2 Phytochelatin 2 (PC2) PCS->PC2 + γ-Glu-Cys PC3 Phytochelatin 3 (PC3) PC2->PC3 + γ-Glu-Cys PC4 This compound (PC4) PC3->PC4 + γ-Glu-Cys PCn-Metal Complex PCn-Metal Complex PC4->PCn-Metal Complex Sequestered\nMetal Complex Sequestered Metal Complex PCn-Metal Complex->Sequestered\nMetal Complex Transport Heavy Metals_in->PCS Activation Heavy Metals_in->PCn-Metal Complex Chelation

Caption: Phytochelatin Synthesis and Metal Sequestration Pathway.

Experimental_Workflow cluster_treatment Metal Exposure cluster_analysis Analysis cluster_evaluation Evaluation Plant/Cell Culture Plant/Cell Culture Control Group Control Group Plant/Cell Culture->Control Group Metal-Treated Group Metal-Treated Group Plant/Cell Culture->Metal-Treated Group Tolerance Assay Metal Tolerance Assay (e.g., Root Growth) Control Group->Tolerance Assay PC Analysis Phytochelatin Quantification (HPLC) Control Group->PC Analysis Metal Accumulation Metal Content Analysis (ICP-MS) Control Group->Metal Accumulation Metal-Treated Group->Tolerance Assay Metal-Treated Group->PC Analysis Metal-Treated Group->Metal Accumulation Data Comparison Data Comparison Tolerance Assay->Data Comparison PC Analysis->Data Comparison Metal Accumulation->Data Comparison Conclusion Conclusion Data Comparison->Conclusion

Caption: General Experimental Workflow for Evaluating Metal Detoxification.

Conclusion

Based on the available biochemical data, this compound demonstrates a superior binding affinity for heavy metals like cadmium and zinc compared to shorter-chain phytochelatins such as PC2. This suggests that PC4 plays a more significant role in the chelation and subsequent detoxification of these metals. However, the overall contribution of PC4 to metal tolerance in a living organism is also dependent on its relative abundance compared to other phytochelatins, which can vary depending on the organism and the specific metal stress. Further research involving the targeted expression of specific phytochelatin oligomers in vivo is necessary to definitively quantify the precise contribution of PC4 to overall metal detoxification. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

A Structural Showdown: Phytochelatin 4-Metal Complexes Versus Traditional Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of metal chelation is paramount. This guide provides a detailed structural and functional comparison of Phytochelatin 4 (PC4)-metal complexes with those formed by widely used chelating agents: ethylenediaminetetraacetic acid (EDTA), dimercaptosuccinic acid (DMSA), and dimercaptopropane-1-sulfonate (DMPS).

This objective analysis, supported by available experimental data, delves into the structural nuances, binding affinities, and biological implications of these chelator-metal interactions. By presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways, this guide serves as a valuable resource for advancing research in metal toxicology, drug development, and bioremediation.

At a Glance: Comparative Overview

This compound, a naturally occurring peptide in plants, fungi, and some animals, plays a crucial role in detoxifying heavy metals. Its unique structure, rich in cysteine residues, dictates its high affinity for soft metal ions like cadmium and mercury. In contrast, synthetic chelators such as EDTA, DMSA, and DMPS have been the mainstay in clinical settings for treating heavy metal poisoning. The following sections provide a detailed comparison of their structural and functional characteristics when complexed with various metal ions.

Quantitative Comparison of Metal Chelation

The stability of a metal-chelator complex is a critical determinant of its efficacy. The following tables summarize the stability constants (Log K) for PC4, EDTA, DMSA, and DMPS with various divalent and trivalent metal ions. A higher Log K value indicates a more stable complex.

Table 1: Stability Constants (Log K) of Metal-Chelator Complexes

Metal IonThis compound (PC4)EDTADMSADMPS
Cd²⁺13.39[1][2][3]16.5> Hg²⁺ (most stable)More stable than Cd-BAL complex
Pb²⁺N/A18.0Second to Cd²⁺N/A
Hg²⁺N/A21.8Fourth after Fe³⁺N/A
Zn²⁺≥ Cu²⁺[1][3]16.5Fifth after Hg²⁺N/A
Cu²⁺≥ Zn²⁺18.8N/AN/A
Fe²⁺> Mg²⁺14.3N/AN/A
Fe³⁺N/A25.1Third after Pb²⁺N/A
Ni²⁺N/A18.6Least stableN/A
Ca²⁺< Mg²⁺10.7N/AN/A
Mg²⁺> Ca²⁺8.7N/AN/A

Structural Insights into Metal Coordination

The geometry and coordination environment of a metal-chelator complex are fundamental to its stability and biological activity.

This compound (PC4): The primary binding sites in PC4 are the thiol groups (-SH) of its cysteine residues. For divalent metals like Cd²⁺ and Zn²⁺, PC4 typically forms tetrahedral coordination complexes. X-ray Absorption Spectroscopy (XAS) studies on Cd-phytochelatin complexes have revealed a predominantly tetrahedral coordination of cadmium by sulfur atoms, with a Cd-S distance of approximately 2.54 Å. Unlike some other chelators, Zn(II) complexation with phytochelatins primarily yields equimolar species, and binuclear complexes typical of Cd(II)-PC interactions are not formed.

EDTA: EDTA is a hexadentate ligand, meaning it can form up to six coordinate bonds with a metal ion through its two nitrogen atoms and four carboxylate groups. This allows it to form very stable, often octahedral, complexes with a wide range of metal ions. The extensive coordination saturates the metal's coordination sphere, contributing to the high stability of its complexes.

DMSA and DMPS: Both DMSA and DMPS are dithiols, with their primary metal binding occurring through the two thiol groups. They are particularly effective in chelating soft metals that have a high affinity for sulfur. The stability of DMSA complexes with several divalent and trivalent metals has been reported to be in the order of Cd²⁺ > Pb²⁺ > Fe³⁺ > Hg²⁺ > Zn²⁺ > Ni²⁺.

Biological Pathways and Mechanisms

The chelation of toxic metals is a critical component of cellular detoxification. In plants and some other organisms, this process is intricately linked to the biosynthesis of phytochelatins.

Phytochelatin Biosynthesis and Detoxification Pathway

Heavy metal exposure triggers the enzymatic synthesis of phytochelatins from glutathione (GSH). The resulting phytochelatin-metal complexes are then sequestered into the vacuole, effectively removing the toxic metal from the cytoplasm.

Phytochelatin_Pathway cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole GSH Glutathione (GSH) PCS Phytochelatin Synthase (PCS) GSH->PCS Substrate PCn Phytochelatins (PCn) PCS->PCn Synthesizes PC_Metal_Complex PCn-Metal Complex PCn->PC_Metal_Complex Chelates Metal Heavy Metal (e.g., Cd²⁺) Metal->PCS Activates Metal->PC_Metal_Complex ABC_Transporter ABC Transporter PC_Metal_Complex->ABC_Transporter Sequestered_Complex Sequestered PCn-Metal Complex ABC_Transporter->Sequestered_Complex Transports

Caption: Phytochelatin biosynthesis and metal sequestration pathway.

Experimental Methodologies

The characterization of metal-chelator complexes relies on a suite of sophisticated analytical techniques. Below are overviews of the key experimental protocols.

Experimental Workflow for Characterizing Metal-Chelator Complexes

A typical workflow for investigating the interaction between a chelator and a metal ion involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Chelator_Prep Chelator Solution Preparation ITC Isothermal Titration Calorimetry (ITC) Chelator_Prep->ITC NMR NMR Spectroscopy Chelator_Prep->NMR XAS X-ray Absorption Spectroscopy (XAS) Chelator_Prep->XAS Metal_Prep Metal Salt Solution Preparation Metal_Prep->ITC Metal_Prep->NMR Metal_Prep->XAS Buffer_Prep Buffer Preparation (pH control) Buffer_Prep->ITC Buffer_Prep->NMR Buffer_Prep->XAS Binding_Affinity Binding Affinity (Kd, Ka) Thermodynamics (ΔH, ΔS) ITC->Binding_Affinity Structural_Info Coordination Environment Conformational Changes NMR->Structural_Info Oxidation_State Metal Oxidation State Local Structure XAS->Oxidation_State

Caption: General experimental workflow for metal-chelator characterization.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for quantifying the thermodynamic parameters of binding interactions in solution.

Protocol Overview:

  • Sample Preparation: Prepare a solution of the chelator (e.g., PC4) in a suitable buffer and a solution of the metal salt in the same buffer. Degas both solutions to prevent bubble formation.

  • Instrument Setup: Load the chelator solution into the sample cell of the calorimeter and the metal solution into the injection syringe. Equilibrate the system to the desired temperature.

  • Titration: Inject small aliquots of the metal solution into the chelator solution at regular intervals. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of metal to chelator. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.

Protocol Overview:

  • Sample Preparation: Prepare a solution of the chelator in a deuterated solvent to avoid interference from protonated solvent signals.

  • Initial Spectrum: Acquire a 1D NMR spectrum (e.g., ¹H) of the free chelator.

  • Titration: Gradually add small amounts of the metal ion solution to the chelator solution and acquire a spectrum after each addition.

  • Spectral Analysis: Monitor changes in the chemical shifts and line widths of the chelator's signals upon metal binding. These changes, known as chemical shift perturbations, can identify the amino acid residues involved in metal coordination.

  • 2D NMR: For more detailed structural information, 2D NMR experiments such as COSY, TOCSY, and NOESY can be performed on the metal-chelator complex to determine through-bond and through-space connectivities, which are used to calculate a 3D structure.

X-ray Absorption Spectroscopy (XAS)

XAS is a technique that provides information about the local geometric and/or electronic structure of a specific element in a sample.

Protocol Overview:

  • Sample Preparation: The metal-chelator complex is prepared in a suitable buffer. The sample can be in solution or frozen.

  • Data Acquisition: The sample is irradiated with X-rays of varying energy. The absorption of X-rays by the sample is measured as a function of the incident X-ray energy.

  • XANES Analysis: The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information about the oxidation state and coordination geometry of the absorbing metal atom.

  • EXAFS Analysis: The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. Analysis of the EXAFS data can yield precise bond lengths and coordination numbers.

Concluding Remarks

The comparison between this compound and traditional chelators reveals distinct advantages and disadvantages for each. PC4 demonstrates high affinity and specificity for certain heavy metals, a characteristic rooted in its unique peptide structure. Synthetic chelators like EDTA offer broad-spectrum, high-stability chelation due to their multidentate nature. DMSA and DMPS provide effective chelation of soft metals through their thiol groups.

The choice of chelator for a specific application, be it therapeutic intervention or environmental remediation, will depend on a careful consideration of the target metal, the biological or environmental matrix, and the desired outcome. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of these and other novel chelating agents, paving the way for the development of more effective and targeted chelation strategies.

References

In Silico Comparative Analysis of Phytochelatin Synthases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phytochelatin synthases (PCS) are crucial enzymes in the detoxification of heavy metals in a wide range of organisms, including plants, fungi, and some invertebrates. These enzymes catalyze the synthesis of phytochelatins (PCs), which are small, cysteine-rich peptides that chelate heavy metals, thereby reducing their toxicity. The study of PCS through in silico comparative analysis provides valuable insights into their structure, function, and evolutionary relationships, which can be leveraged for applications in bioremediation and the development of novel therapeutic agents. This guide offers an objective comparison of phytochelatin synthases based on currently available research, supported by experimental and computational data.

Comparative Data of Phytochelatin Synthases

The following tables summarize key quantitative data from in silico and experimental analyses of phytochelatin synthases from various organisms, highlighting their structural and functional diversity.

Table 1: General Characteristics of Phytochelatin Synthase Homologues

OrganismGene/Protein NameProtein Size (Amino Acids)Key Domains PresentCatalytic Triad ConservationReference
Arabidopsis thalianaAtPCS1485Phytochelatin (N-terminal), Phytochelatin_C (C-terminal)Conserved (Cys56, His162, Asp180)[1][2]
Oryza sativa (Rice)OsPCS1483Phytochelatin (N-terminal), Phytochelatin_C (C-terminal)Conserved[3]
Triticum aestivum (Wheat)TaPCS1~55 kDaNot explicitly detailed, but confers metal toleranceNot explicitly detailed, but functional[4]
Schizosaccharomyces pombeSpPCS473Phytochelatin (N-terminal), Phytochelatin_C (C-terminal)Conserved[4]
Nostoc sp. PCC 7120NsPCSShorter than plant PCSN-terminal catalytic domain onlyConserved
Chlorella variabilisCvPCSNot specifiedNot specifiedImplied conservation through phylogenetic analysis

Table 2: Conserved Cysteine Residues and Their Potential Roles

Organism GroupFully Conserved Cys ResiduesPartially Conserved Cys Residues (with substitutions)Putative RoleReference
Higher PlantsCys56, Cys90, Cys91, Cys109, Cys113 (in A. thaliana)Cys -> Ser/Tyr/Trp at other positionsHeavy metal binding, Catalysis
CyanobacteriaCatalytic CysLacking the four conserved cysteines of land plantsCatalysis

Experimental and Computational Protocols

The in silico comparative analysis of phytochelatin synthases typically involves a series of computational steps to elucidate their sequence, structural, and evolutionary relationships.

Sequence Retrieval and Primary Structure Analysis
  • Objective: To obtain protein sequences of phytochelatin synthases from various organisms and analyze their basic physicochemical properties.

  • Protocol:

    • Retrieve protein sequences in FASTA format from public databases such as UniProt (Universal Protein Resource) or NCBI GenBank using keywords like "phytochelatin synthase" and specifying the organism of interest.

    • Utilize tools like the ExPASy ProtParam server to compute various physicochemical parameters for each sequence. These parameters include molecular weight, theoretical isoelectric point (pI), amino acid composition, instability index, aliphatic index, and grand average of hydropathicity (GRAVY).

Multiple Sequence Alignment and Domain Identification
  • Objective: To align multiple PCS protein sequences to identify conserved regions, motifs, and domains.

  • Protocol:

    • Perform multiple sequence alignment using tools like ClustalW or T-COFFEE.

    • Visualize the alignment to identify strictly and partially conserved residues. The catalytic triad (Cysteine, Histidine, Aspartic Acid) is a key conserved motif to locate.

    • Submit sequences to domain prediction servers like Pfam or SMART to identify conserved protein domains, such as the Phytochelatin (PF05023) and Phytochelatin_C (PF09328) domains.

Phylogenetic Analysis
  • Objective: To infer the evolutionary relationships between different phytochelatin synthases.

  • Protocol:

    • Construct a phylogenetic tree from the multiple sequence alignment using software like MEGA (Molecular Evolutionary Genetics Analysis).

    • Employ statistical methods such as Maximum Likelihood (ML), Neighbor-Joining (NJ), and Maximum Parsimony (MP) to build the tree.

    • Bootstrap analysis is typically performed to assess the statistical reliability of the tree topology.

Homology Modeling and Structural Analysis
  • Objective: To predict the three-dimensional (3D) structure of PCS proteins for which no experimental structure is available and to compare structural features.

  • Protocol:

    • Identify a suitable template structure with a known 3D conformation from the Protein Data Bank (PDB) using tools like BLASTp against the PDB database.

    • Generate a 3D model of the target PCS protein using homology modeling servers such as SWISS-MODEL or software like Modeller. More recently, pre-computed models from databases like AlphaFold can be utilized.

    • Validate the quality of the predicted model using tools like PROCHECK or by assessing the QMEAN score.

    • Visualize the 3D structure using software like PyMOL or Chimera to analyze the spatial arrangement of the catalytic triad and other important residues.

Visualizations

Phytochelatin Biosynthesis Pathway

Phytochelatin_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_activation Activation cluster_detoxification Detoxification Glutamate Glutamate GSH Glutathione (GSH) Glutamate->GSH Cysteine Cysteine Cysteine->GSH Glycine Glycine Glycine->GSH PCS Phytochelatin Synthase (PCS) GSH->PCS Substrate PCn Phytochelatins (PCs) (γ-Glu-Cys)n-Gly PCS->PCn Catalyzes PC_Metal_Complex PC-Metal Complex PCn->PC_Metal_Complex Heavy_Metals Heavy Metals (e.g., Cd, As, Cu) Heavy_Metals->PCS Activates Heavy_Metals->PC_Metal_Complex Vacuole Vacuolar Sequestration PC_Metal_Complex->Vacuole In_Silico_Workflow A Sequence Retrieval (e.g., UniProt, NCBI) B Primary Structure Analysis (e.g., ProtParam) A->B C Multiple Sequence Alignment (e.g., ClustalW) A->C F Homology Modeling (e.g., SWISS-MODEL, AlphaFold) A->F H Functional Inference & Hypothesis Generation B->H D Domain & Motif Identification (e.g., Pfam) C->D E Phylogenetic Analysis (e.g., MEGA) C->E D->H E->H G Structural Analysis & Comparison (e.g., PyMOL) F->G G->H PCS_Domains cluster_nterm N-terminal Functions cluster_cterm C-terminal Functions PCS_Structure N-terminal Domain C-terminal Domain Catalytic_Activity Catalytic Activity (Highly Conserved) PCS_Structure:n_term->Catalytic_Activity Catalytic_Triad Contains Catalytic Triad (Cys, His, Asp) PCS_Structure:n_term->Catalytic_Triad Metal_Sensing Metal Sensing & Regulation (More Variable) PCS_Structure:c_term->Metal_Sensing Enzyme_Stability Enhances Stability PCS_Structure:c_term->Enzyme_Stability

References

Assessing the Synergistic Antioxidant Effects of Phytochelatin 4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the potential synergistic antioxidant effects of Phytochelatin 4 (PC4) in combination with other well-known antioxidants. While direct experimental data on the synergistic antioxidant properties of PC4 is not extensively available in current literature, this document outlines the established methodologies and proposes a structured experimental approach to investigate these potential interactions. The primary role of phytochelatins is in heavy metal detoxification through chelation; however, their synthesis is intrinsically linked to the cellular antioxidant glutathione, suggesting a potential interplay with the broader antioxidant network.[1][2][3]

Introduction to this compound and Antioxidant Synergy

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized from glutathione (GSH) and are crucial for cellular defense against heavy metal toxicity.[1][4] PC4 is an oligomer consisting of four γ-glutamyl-cysteine units with a terminal glycine. Its synthesis, catalyzed by phytochelatin synthase, is activated by the presence of heavy metal ions, leading to the consumption of GSH, a key cellular antioxidant. This relationship suggests that while PCs' primary role is detoxification, their synthesis impacts the cell's redox state.

Antioxidant synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. Investigating the potential synergistic antioxidant effects of PC4 with other antioxidants, such as glutathione, vitamin C, and vitamin E, could reveal novel strategies for mitigating oxidative stress, particularly in contexts of heavy metal exposure.

Proposed Experimental Design for Assessing Synergy

To rigorously assess the synergistic antioxidant potential of PC4, a multi-tiered approach is recommended, combining in vitro chemical assays with cell-based models for greater biological relevance.

Diagram of Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_results Data Interpretation A DPPH/ABTS Assay B Individual IC50 Determination (PC4, Antioxidant X) A->B C Combination Analysis (Fixed Ratio) B->C D Calculation of Combination Index (CI) C->D J Comparative Tables D->J E Cell Culture (e.g., HepG2) F Cellular Antioxidant Activity (CAA) Assay E->F G Treatment with PC4, Antioxidant X, and Combination F->G H Measurement of Fluorescence Inhibition G->H I Data Analysis and Synergy Assessment H->I I->J K Synergy/Antagonism Conclusion J->K

Caption: Experimental workflow for assessing antioxidant synergy.

Detailed Experimental Protocols

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol determines the 50% inhibitory concentration (IC50) of PC4 and a selected antioxidant, both individually and in combination.

Materials:

  • This compound (PC4)

  • Reference antioxidants (e.g., Glutathione, Ascorbic Acid, Trolox)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of PC4 and the reference antioxidant in an appropriate solvent (e.g., ultrapure water or a buffer).

  • Create a series of dilutions for each compound.

  • For combination analysis, prepare mixtures at a fixed, non-antagonistic ratio (e.g., 1:1, 1:2, 2:1).

  • In a 96-well plate, add 100 µL of each dilution (or combination) to the wells.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) from a dose-response curve.

Synergy Calculation (Combination Index): The Combination Index (CI) is calculated using the following formula: CI = (D1 / Dx1) + (D2 / Dx2)

Where:

  • Dx1 and Dx2 are the IC50 values of drug 1 and drug 2 alone.

  • D1 and D2 are the concentrations of drug 1 and drug 2 in combination that also inhibit 50% of the activity.

Interpretation:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within cells, providing a more biologically relevant measure of antioxidant activity.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical initiator

  • PC4 and reference antioxidants

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black plate and culture until confluent.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Treat the cells with various concentrations of PC4, the reference antioxidant, and their combination for a specified pre-incubation period (e.g., 1 hour).

  • Add DCFH-DA solution to the wells and incubate to allow for cellular uptake and deacetylation.

  • Induce oxidative stress by adding AAPH solution.

  • Immediately measure the fluorescence intensity at regular intervals over a set period (e.g., 1 hour) using a fluorescence plate reader (excitation/emission ~485/538 nm).

  • Calculate the area under the curve for fluorescence intensity versus time.

  • Determine the percentage of inhibition of DCF formation for each treatment compared to the control (cells treated with AAPH only).

Data Presentation

Quantitative data should be summarized in tables for straightforward comparison.

Table 1: In Vitro Antioxidant Activity and Combination Index

Compound/CombinationIC50 (µM) - DPPH AssayCombination Index (CI)Interpretation
This compound (PC4)ValueN/AN/A
Antioxidant XValueN/AN/A
PC4 + Antioxidant X (1:1)ValueValueSynergistic/Additive/Antagonistic

Table 2: Cellular Antioxidant Activity (CAA) in HepG2 Cells

TreatmentConcentration (µM)% Inhibition of DCF Formation
This compound (PC4)Value 1Value
Value 2Value
Antioxidant XValue 1Value
Value 2Value
PC4 + Antioxidant X (1:1)Value 1 + Value 1Value
Value 2 + Value 2Value

Signaling Pathway Context

The synthesis of phytochelatins is a critical component of the heavy metal detoxification pathway and is directly linked to the glutathione metabolic pathway.

Diagram of Phytochelatin Synthesis Pathway

PC_Synthesis_Pathway GSH Glutathione (GSH) (Antioxidant Pool) PC_Synthase Phytochelatin Synthase GSH->PC_Synthase substrate PCn Phytochelatins (PCn) (e.g., PC4) GSH->PCn depletion of GSH may impact antioxidant capacity ROS Reactive Oxygen Species (ROS) GSH->ROS scavenges PC_Synthase->PCn synthesizes Heavy_Metals Heavy Metals (e.g., Cd, Zn) Heavy_Metals->PC_Synthase activates Detox Metal Detoxification (Vacuolar Sequestration) Heavy_Metals->Detox PCn->Detox chelates metals for Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress causes

Caption: Glutathione-dependent phytochelatin synthesis pathway.

This pathway illustrates that while PC4's primary role is metal chelation, its synthesis consumes glutathione, which could potentially diminish the cell's direct antioxidant capacity. A synergistic effect with another antioxidant could theoretically compensate for this depletion, maintaining overall redox homeostasis.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the synergistic antioxidant effects of this compound with other antioxidants. By employing a combination of in vitro and cell-based assays, researchers can generate robust and biologically relevant data. The proposed experimental design, coupled with clear data presentation and an understanding of the underlying biochemical pathways, will enable a thorough assessment of PC4's potential role beyond heavy metal detoxification, contributing to the development of novel therapeutic strategies against oxidative stress.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Phytochelatin 4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical guidance for handling Phytochelatin 4 based on general best practices for synthetic, cysteine-rich peptides. The toxicological properties of this compound have not been exhaustively investigated. Therefore, it is imperative to consult the official Safety Data Sheet (SDS) provided by your supplier for specific and comprehensive safety information and to adhere to all institutional and local regulations.

This compound is a cysteine-rich peptide involved in heavy metal detoxification in plants.[1][2] Due to its composition and potential biological activity, appropriate safety measures are crucial to minimize exposure and ensure the integrity of the product and the safety of laboratory personnel.

Operational Plan: Step-by-Step Guidance for Handling this compound

This operational plan outlines the procedures for the safe receipt, storage, handling, and use of this compound in a laboratory setting.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package and container for any signs of damage or a compromised seal.

  • Verify that the product name and specifications on the label match the order.

  • The product is typically shipped as a lyophilized powder at ambient temperature.[3][4]

2. Storage:

  • Lyophilized Powder: For long-term storage, keep the tightly sealed container in a desiccator at -80°C. For short-term storage, -20°C is acceptable.[3] Protect from light.

  • Solutions: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month. Ensure containers are sealed to prevent moisture absorption.

3. Preparation of Solutions (Reconstitution):

  • Acclimatization: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Weighing: Conduct all weighing operations within a chemical fume hood to prevent inhalation of the powder. Use an appropriate, calibrated balance.

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. For many peptides, sterile, deionized water or a suitable buffer is appropriate.

  • Dissolution: Add the desired volume of solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause the peptide to aggregate.

4. Use in Experiments:

  • Always handle the reconstituted solution using appropriate personal protective equipment (see table below).

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling concentrated solutions or generating aerosols.

  • Avoid direct contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesRequired for protection against splashes of solutions. Should be worn at all times when handling the powder or solutions.
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or when handling larger volumes.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. It is advisable to double-glove, especially when handling concentrated solutions. Change gloves immediately if they become contaminated.
Respiratory Protection Respirator/Dust MaskNecessary when weighing or otherwise handling the lyophilized powder to avoid inhalation of fine particles. The type of respirator should be selected based on a risk assessment.
Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment. All waste containing this peptide should be treated as chemical waste.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, weighing paper, and empty vials, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.

  • Liquid Waste: Unused or expired solutions of this compound, as well as any aqueous waste from experiments containing the peptide, should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not dispose of down the drain.

2. Inactivation (Optional but Recommended for Liquid Waste):

  • While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.

  • Chemical Inactivation: A common method for peptide inactivation is hydrolysis using a 1 M sodium hydroxide (NaOH) or 1 M hydrochloric acid (HCl) solution. The peptide waste should be slowly added to the inactivation solution (a 1:10 ratio of waste to inactivating solution is common). Allow the mixture to stand for a recommended period (e.g., 24 hours) to ensure complete degradation.

  • Neutralization: After inactivation with a strong acid or base, the solution should be neutralized to a pH between 6.0 and 8.0 before being collected for disposal.

3. Final Disposal:

  • All hazardous waste containers must be sealed and stored in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by your institution's certified hazardous waste management service. Always follow your institution's specific guidelines for chemical waste disposal.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive_Inspect Receive and Inspect Package Store Store at -80°C or -20°C in a Desiccator Receive_Inspect->Store Upon Receipt Acclimatize Acclimatize to Room Temp in Desiccator Store->Acclimatize Before Use Weigh Weigh Lyophilized Powder Acclimatize->Weigh Ready to Use Reconstitute Reconstitute with Solvent Weigh->Reconstitute Use Use in Experiment Reconstitute->Use Segregate_Solid Segregate Solid Waste (Gloves, Tips, Vials) Use->Segregate_Solid Generates Solid Waste Segregate_Liquid Segregate Liquid Waste (Unused Solutions) Use->Segregate_Liquid Generates Liquid Waste Dispose_Hazardous Dispose as Hazardous Waste (Follow Institutional Protocol) Segregate_Solid->Dispose_Hazardous Segregate_Liquid->Dispose_Hazardous

References

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